Product packaging for Orfamide A(Cat. No.:)

Orfamide A

Cat. No.: B10814236
M. Wt: 1295.6 g/mol
InChI Key: AFOLBAYDTRBYBA-MAUDZENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orfamide A is a cyclodepsipeptide.
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid has been reported in Pseudomonas fluorescens with data available.
isolated from Pseudomonas protegens;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H114N10O17 B10814236 Orfamide A

Properties

Molecular Formula

C64H114N10O17

Molecular Weight

1295.6 g/mol

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1

InChI Key

AFOLBAYDTRBYBA-MAUDZENVSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Orfamide A

This document provides a comprehensive overview of the cyclic lipodepsipeptide this compound, detailing its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its characterization and synthesis.

Introduction

This compound is a cyclic lipodepsipeptide natural product first isolated from the biocontrol bacterium Pseudomonas protegens.[1] It belongs to a class of bioactive biosurfactants known as orfamides, which are synthesized by non-ribosomal peptide synthases (NRPSs).[2] These compounds exhibit a range of biological activities, including antifungal, anti-oomycete, and insecticidal properties, making them of significant interest in agricultural and pharmaceutical research.[3] The initial structural elucidation of this compound was performed using NMR and mass spectrometry, with its absolute stereochemistry later being definitively corrected through total synthesis.[2]

Chemical Structure of this compound

This compound is composed of a ten-amino-acid peptide chain that is cyclized through an ester bond (depsi bond) between the C-terminal valine and the hydroxyl group of a threonine residue. This cyclic peptide core is attached to an N-terminal fatty acid tail.[1]

The definitive structure, confirmed by total synthesis and spectral analysis, incorporates a (3R)-hydroxy tetradecanoic acid tail and the following peptide sequence with specific stereochemistry: L-Gln, L-Val, D-Val, L-Asp, D-Leu, L-Leu, D-Ser, L-Thr, L-Leu, L-Val.[4][5] A critical correction to the initially proposed structure identified the leucine at position 5 as a D-amino acid (D-Leu) and the stereocenter of the 3-hydroxy fatty acid as having an R-configuration.[4]

Orfamide_A_Structure FA R-3-OH-C14 Fatty Acid Gln1 L-Gln FA->Gln1 Amide Val2 L-Val Gln1->Val2 Val3 D-Val Val2->Val3 Asp4 L-Asp Val3->Asp4 Leu5 D-Leu Asp4->Leu5 Leu6 L-Leu Leu5->Leu6 Ser7 D-Ser Leu6->Ser7 Thr8 L-Thr Ser7->Thr8 Leu9 L-Leu Thr8->Leu9 Val10 L-Val Leu9->Val10 Val10->Thr8 Ester Bond (Cyclization)

Caption: Simplified schematic of the this compound chemical structure.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValueSource
Molecular Formula C₆₁H₁₀₉N₁₁O₁₇Deduced from MS and NMR
Molecular Weight 1279.6 g/mol Deduced from MS and NMR
Mass Spectrometry m/z = 1295.8 ± 0.5 [M+Na]⁺[4]
Spectroscopic DataDescriptionSource
1D & 2D NMR The structure was elucidated using various NMR experiments. 1H NMR spectra show characteristic peptide amide and α-proton signals.[6][7]
NMR Fingerprinting The combined ¹H and ¹³C chemical shifts serve as a sensitive fingerprint to differentiate between diastereomers, confirming the stereochemistry.[8][9]

Biological Activity of this compound

This compound exhibits a diverse range of biological activities, primarily related to its function as a biosurfactant and its interactions with eukaryotic cells.

Activity TypeTarget Organism/SystemEffectSource
Anti-oomycete Phytophthora and PythiumCauses zoospore lysis[3][10]
Antifungal Magnaporthe oryzaeInhibits appressorium formation, reducing rice blast severity[2][11]
Antifungal Rhizoctonia solaniActive in in vitro assays[2][3][10]
Insecticidal AphidsDose-dependent insecticidal activity[2][3]
Antiprotozoal Trypanosoma bruceiAcute toxicity[5]
Motility Pseudomonas protegensDeterminant for bacterial swarming motility[2]

Biosynthesis of this compound

This compound is synthesized via a multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). In P. protegens, the biosynthesis is encoded by a gene cluster containing three large structural genes: ofaA, ofaB, and ofaC.[10] Each gene encodes modules responsible for the activation and incorporation of specific amino acids into the growing peptide chain. The modules contain several domains: an Adenylation (A) domain for amino acid selection, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain for peptide bond formation. Some modules also contain an Epimerization (E) domain to convert L-amino acids to their D-isomers. The process terminates with a Thioesterase (TE) domain that catalyzes the cyclization and release of the final lipodepsipeptide.

Orfamide_A_Biosynthesis cluster_ofaA OfaA cluster_ofaB OfaB cluster_ofaC OfaC ofaA_M1 A T C Gln ofaA_M2 A T C Val ofaA_M1->ofaA_M2 ofaB_M3 A T C/E Val ofaA_M2->ofaB_M3 ofaB_M4 A T C Asp ofaB_M3->ofaB_M4 ofaB_M5 A T C/E Leu ofaB_M4->ofaB_M5 ofaB_M6 A T C Leu ofaB_M5->ofaB_M6 ofaC_M7 A T C/E Ser ofaB_M6->ofaC_M7 ofaC_M8 A T C Thr ofaC_M7->ofaC_M8 ofaC_M9 A T C Leu ofaC_M8->ofaC_M9 ofaC_M10 A T C Val ofaC_M9->ofaC_M10 TE TE ofaC_M10->TE start start->ofaA_M1

Caption: Modular organization of the this compound NRPS gene cluster.

Experimental Protocols

Isolation and Purification

A common protocol for the isolation of orfamides from bacterial culture is as follows:[11][12]

  • Cultivation: Pseudomonas protegens is cultured in a suitable medium (e.g., King's B) to promote the production of secondary metabolites.

  • Extraction: The crude extract is obtained from the culture broth via an acid-aided precipitation process. The pH of the supernatant is lowered to precipitate the lipopeptides.

  • Purification: The crude precipitate is redissolved and subjected to purification using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the compounds, with fractions containing this compound being collected based on their retention time and UV absorbance.

Total Synthesis

The total synthesis of this compound was critical for confirming its stereochemistry. A solid-phase peptide synthesis (SPPS) approach is typically employed:[13]

  • Resin Loading: The C-terminal amino acid is loaded onto a solid support resin.

  • Peptide Elongation: The peptide chain is built sequentially. Each cycle involves:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (e.g., using 20% piperidine in DMF).

    • Coupling: Addition of the next Fmoc-protected amino acid using coupling reagents (e.g., HATU, HOBt, DIEA in DMF).

  • Fatty Acid Acylation: The (R)-3-hydroxy tetradecanoic acid (with a protected hydroxyl group, e.g., TBS) is coupled to the N-terminus of the completed peptide chain.

  • Cleavage and Deprotection: The lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously (e.g., using 0.1 N HCl in HFIP).

  • Macrolactamization: The linear precursor is cyclized under high dilution conditions using a macrolactamization agent (e.g., HATU, HOAt) to form the ester bond between the C-terminal carboxyl group and the side-chain hydroxyl of threonine.

  • Purification: The final cyclic product is purified by RP-HPLC.

Structure Elucidation Workflow

The process of identifying and characterizing a novel lipopeptide like an orfamide follows a standardized workflow.

Elucidation_Workflow cluster_discovery Discovery & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation A Bacterial Culture (e.g., P. protegens) B Crude Extraction & Fractionation A->B C RP-HPLC Purification B->C D UPLC-MS/MS Analysis (Dereplication, MW Determination) C->D I Biological Activity Assay C->I Natural Product E 1D & 2D NMR Spectroscopy (Planar Structure, Sequence) D->E F Stereochemical Analysis (e.g., Chiral GC, Marfey's) E->F G Total Synthesis of Proposed Structures F->G Hypothesis H Spectral Comparison (NMR, MS) G->H G->I Final Final H->Final Confirmed Structure I->Final

Caption: General experimental workflow for the elucidation of this compound.

References

The Discovery and Isolation of Orfamide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant attention within the scientific community due to its diverse biological activities, including potent insecticidal, antifungal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and characterization are presented, alongside a summary of its known biological functions and regulatory pathways. Visual diagrams of the biosynthetic pathway and isolation workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a member of the cyclic lipopeptide (CLP) family of natural products, characterized by a peptide ring linked to a lipid tail.[1] It was first discovered in the biocontrol strain Pseudomonas protegens Pf-5 through a novel "genomisotopic approach," which combines genomic analysis with isotope-guided fractionation to identify metabolites produced by orphan gene clusters.[2] Structurally, this compound consists of a 10-amino acid peptide sequence and a 3-hydroxydodecanoic or tetradecanoic acid tail.[3] Its potent biological activities, such as the lysis of oomycete zoospores and insecticidal effects against aphids, position it as a promising candidate for agricultural and pharmaceutical applications.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) system.[6] This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a diverse array of natural products.

The ofa Gene Cluster

The genetic blueprint for this compound synthesis is encoded within the ofa gene cluster. This cluster comprises three core genes: ofaA, ofaB, and ofaC.[4] These genes encode the large, multi-domain NRPS enzymes responsible for assembling the peptide chain. The organization of the ofa gene cluster is highly conserved among Orfamide-producing Pseudomonas strains.[7]

Non-Ribosomal Peptide Synthesis (NRPS)

The NRPS machinery synthesizes this compound in a stepwise fashion. Each module of the NRPS is responsible for the incorporation of a specific amino acid. The key domains within each module include:

  • Adenylation (A) domain: Selects and activates the specific amino acid.

  • Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently binds the activated amino acid.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the next amino acid.

The process is initiated by the acylation of the first amino acid with the fatty acid tail and terminates with the cyclization and release of the final lipopeptide, a reaction catalyzed by a thioesterase (TE) domain.[6]

Regulation of this compound Production

The expression of the ofa gene cluster is tightly regulated. Studies have shown that LuxR-type transcriptional regulators, located upstream and downstream of the biosynthesis genes, play a crucial role in controlling this compound production.[8] Furthermore, the Gac-Rsm signal transduction pathway, a global regulatory system in Pseudomonas, is also involved in modulating the biosynthesis of these lipopeptides.[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound from Pseudomonas cultures.

Bacterial Culture and this compound Production

Protocol 1: Culturing Pseudomonas protegens for this compound Production

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of Pseudomonas protegens into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.[4]

  • Incubation: Incubate the seed culture on a rotary shaker at 28°C for 24 hours.[4]

  • Large-Scale Culture: Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture.

  • Production Phase: Incubate the large-scale cultures at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.[3]

Isolation and Purification

Protocol 2: Extraction and Purification of this compound

  • Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.[3]

  • Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate out of the solution.[3]

  • Overnight Incubation: Store the acidified supernatant at 4°C overnight to ensure complete precipitation.[3]

  • Collection of Crude Extract: Centrifuge the acidified supernatant to collect the crude precipitate containing this compound.

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in an appropriate solvent.

    • Load the dissolved extract onto a C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove polar impurities.

    • Elute this compound using a higher concentration of organic solvent (e.g., 80-100% acetonitrile).[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the this compound-containing fractions using RP-HPLC.[9]

    • A C18 column is typically used with a gradient of acetonitrile and water.

    • Monitor the elution profile using a UV detector, and collect the fractions corresponding to the this compound peak.

Structure Elucidation

The chemical structure of purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to elucidate the amino acid sequence and the structure of the fatty acid tail.[3]

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key quantitative data.

ParameterValueOrganism/AssayReference
Insecticidal Activity (LC50) 34.5 µg/mLGreen peach aphid (Myzus persicae)[5]
Surface Tension Reduction ~35.7 mN/mat 10 µg/mL in water[5]
Cytotoxicity (IC50) 11.06 µMHuman melanoma cells[11]
Cytotoxicity (IC50) 10.50 µMHuman ovarian cancer cells[11]

Visualizations

Biosynthetic Pathway of this compound

OrfamideA_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Machinery cluster_Process Biosynthesis Steps OfaA OfaA (Modules 1-2) OfaB OfaB (Modules 3-6) OfaA->OfaB OfaC OfaC (Modules 7-10) OfaB->OfaC Cyclization Cyclization & Release (TE Domain) OfaC->Cyclization Fatty_Acid 3-Hydroxy Fatty Acid Activation Activation & Loading Fatty_Acid->Activation Amino_Acids 10 Amino Acids Amino_Acids->Activation Precursors Precursors Precursors->Fatty_Acid Precursors->Amino_Acids Activation->OfaA Elongation Peptide Chain Elongation Orfamide_A This compound Cyclization->Orfamide_A OrfamideA_Isolation_Workflow Start Pseudomonas Culture in King's B Medium Centrifugation1 Centrifugation (10,000 x g, 10 min) Start->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidification to pH 2.0 (6 M HCl) Supernatant->Acidification Precipitation Overnight Precipitation (4°C) Acidification->Precipitation Centrifugation2 Centrifugation to Collect Crude Precipitate Precipitation->Centrifugation2 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation2->SPE HPLC RP-HPLC Purification (C18 Column) SPE->HPLC Pure_Orfamide_A Pure this compound HPLC->Pure_Orfamide_A Analysis Structure Elucidation (MS and NMR) Pure_Orfamide_A->Analysis

References

An In-depth Technical Guide to the Orfamide A Biosynthesis Pathway in Pseudomonas protegens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Orfamide A, a cyclic lipopeptide produced by the bacterium Pseudomonas protegens. Orfamides are of significant interest due to their diverse biological activities, including insecticidal, antifungal, and biosurfactant properties.[1][2][3] This document details the genetic and enzymatic basis of this compound synthesis, its regulatory networks, and key experimental methodologies for its study.

This compound Biosynthesis Pathway

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) mechanism. The core of this pathway is a multienzyme complex encoded by the ofa gene cluster. This cluster consists of three main genes: ofaA, ofaB, and ofaC, which encode the NRPS enzymes responsible for the assembly of the peptide chain.[1][4]

The synthesis of this compound begins with the incorporation of a fatty acid tail, followed by the sequential addition of ten amino acids. The entire process is organized into modules on the NRPS enzymes, with each module responsible for the activation and incorporation of a specific amino acid. The domains within each module are typically:

  • A (Adenylation) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheine (4'-PP) cofactor.

  • C (Condensation) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain on the T domain of the previous module.

The final cyclization and release of the this compound molecule is catalyzed by a TE (Thioesterase) domain, which is typically located at the end of the last NRPS enzyme, OfaC.[1][4]

The modular organization of the this compound synthetase is as follows:

  • OfaA: Comprises two modules, responsible for the first two amino acids.

  • OfaB: Contains four modules for the subsequent four amino acids.

  • OfaC: Includes the final four modules and the terminal thioesterase (TE) domain for cyclization and release.[1][4]

Orfamide_A_Biosynthesis cluster_OfaA OfaA cluster_OfaB OfaB cluster_OfaC OfaC OfaA Module 1 (Leu) A T C Module 2 (Glu) A T C OfaB Module 3 (Thr) A T C Module 4 (Val) A T C Module 5 (Leu) A T C Module 6 (Ser) A T C OfaA:f7->OfaB:f0 OfaC Module 7 (Leu) A T C Module 8 (Leu) A T C Module 9 (Ser) A T C Module 10 (Ile) A T TE OfaB:f15->OfaC:f0 Orfamide_A This compound OfaC:f15->Orfamide_A Cyclization & Release Fatty_Acid 3-OH-Decanoic Acid Fatty_Acid->OfaA:f0 Initiation

Diagram 1: this compound Biosynthesis Pathway in P. protegens.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network involving quorum sensing and two-component systems.

LuxR-type Transcriptional Regulators

The ofa gene cluster is flanked by genes encoding LuxR-type transcriptional regulators.[5][6] These proteins are typically involved in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The binding of autoinducers, such as N-acyl-homoserine lactones (AHLs), to LuxR-type regulators often triggers a conformational change that enables them to bind to specific DNA sequences (lux boxes) and activate or repress gene transcription.[7][8] In the case of orfamide biosynthesis, these LuxR homologs are essential for the expression of the ofa genes.[6]

LuxR_Regulation AHL N-Acyl Homoserine Lactone (AHL) LuxR LuxR-type Regulator AHL->LuxR binds lux_box lux box LuxR->lux_box binds to ofa_genes ofaA, ofaB, ofaC lux_box->ofa_genes activates transcription NRPS Orfamide Synthetase (OfaA, OfaB, OfaC) ofa_genes->NRPS translation Orfamide_A This compound NRPS->Orfamide_A synthesis

Diagram 2: LuxR-type Regulation of this compound Biosynthesis.
GacA/GacS Two-Component System

The GacA/GacS two-component system is a global regulatory network in Pseudomonas that controls the production of secondary metabolites and virulence factors. The sensor kinase, GacS, responds to an unknown environmental signal and autophosphorylates. The phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmY and RsmZ.[9][10][11] These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of target genes (including the LuxR-type regulators of the ofa cluster) and inhibit their translation. By sequestering these repressors, the GacA/GacS system indirectly promotes the expression of the ofa genes and, consequently, the production of this compound.

Gac_Regulation Signal Environmental Signal GacS GacS (Sensor Kinase) Signal->GacS activates GacA GacA (Response Regulator) GacS->GacA phosphorylates sRNA sRNAs (e.g., RsmY, RsmZ) GacA->sRNA activates transcription RsmA_E RsmA/RsmE (Translational Repressors) sRNA->RsmA_E sequesters luxR_mRNA luxR mRNA RsmA_E->luxR_mRNA represses translation LuxR LuxR-type Regulator luxR_mRNA->LuxR translation ofa_genes ofa genes LuxR->ofa_genes activates transcription

Diagram 3: GacA/GacS Regulatory Cascade Influencing this compound Production.

Quantitative Data

Precise production yields of this compound in P. protegens are not consistently reported in the literature. However, related studies on other cyclic lipopeptides in Pseudomonas provide an indication of potential yields. For instance, the production of pseudofactins by Pseudomonas fluorescens was initially around 10 mg/L and was later optimized to achieve significantly higher titers.[3]

ParameterValueOrganism/SystemReference
LC50 against Myzus persicae (Green Peach Aphid) 34.5 µg/mLIn vitro bioassay[12]
Surface Tension Reduction 35.7 mN/m at 10 µg/mLWater[12]
Effective Concentration for Zoospore Lysis (Pythium ultimum and Phytophthora porri) 25 µMIn vitro bioassay[4]
Concentration for Deflagellation of Chlamydomonas reinhardtii 35 µMIn vitro bioassay[13]

Experimental Protocols

Cultivation of Pseudomonas protegens for this compound Production

Pseudomonas protegens is typically cultivated in King's B (KB) medium to promote the production of secondary metabolites.[1][4][13]

King's B Medium Composition (per liter):

ComponentAmount
Proteose Peptone20 g
Dipotassium Hydrogen Phosphate (K2HPO4)1.5 g
Magnesium Sulfate Heptahydrate (MgSO4·7H2O)1.5 g
Glycerol10-15 mL
Agar (for solid medium)15-20 g

Protocol:

  • Suspend all components except glycerol in 1 liter of distilled water.

  • Add the glycerol and mix thoroughly.

  • Adjust the pH to 7.2 ± 0.2.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • For liquid cultures, inoculate a single colony into a starter culture of KB broth and grow overnight at 28°C with shaking.

  • Use the starter culture to inoculate a larger volume of KB broth for this compound production, typically for 48-72 hours at 28°C with vigorous shaking.[1]

Extraction and Quantification of this compound

Extraction Protocol:

  • Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the cells.

  • Collect the supernatant and acidify it to pH 2.0 with a strong acid (e.g., HCl). This will precipitate the lipopeptides.

  • Allow the precipitate to form, often overnight at 4°C.

  • Collect the precipitate by centrifugation.

  • Extract the crude lipopeptides from the precipitate using an organic solvent such as acetonitrile or methanol.[3]

  • Dry the organic extract, for example, under a stream of nitrogen or using a rotary evaporator.

Quantification by HPLC-MS:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the quantification of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Mass spectrometry is used for sensitive and specific detection. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ of this compound is monitored. For structural confirmation, tandem MS (MS/MS) can be used to analyze the fragmentation pattern.

Gene Knockout in Pseudomonas protegens

A common method for creating gene knockouts in Pseudomonas is through homologous recombination using a suicide vector containing the sacB gene for counter-selection.[2]

Gene_Knockout_Workflow cluster_plasmid_construction Plasmid Construction cluster_conjugation Conjugation and Integration cluster_counterselection Counter-selection and Screening p1 Amplify upstream and downstream flanking regions of the target gene (e.g., ofaA) by PCR. p2 Clone the flanking regions into a suicide vector (e.g., pT18mobsacB) containing an antibiotic resistance gene (e.g., tetracycline) and the sacB gene. p1->p2 c1 Introduce the suicide vector into an E. coli donor strain (e.g., SM10). c2 Perform biparental mating between the E. coli donor and the recipient P. protegens. c1->c2 c3 Select for P. protegens that have integrated the plasmid into their chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic and a carbon source that E. coli cannot utilize. c2->c3 s1 Grow the single-crossover mutants in a non-selective medium to allow for a second crossover event. s2 Plate the culture on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Only cells that have lost the plasmid backbone through a second crossover will survive. s1->s2 s3 Screen the sucrose-resistant colonies by PCR to identify the desired gene deletion mutants. s2->s3 cluster_plasmid_construction cluster_plasmid_construction cluster_conjugation cluster_conjugation cluster_plasmid_construction->cluster_conjugation cluster_counterselection cluster_counterselection cluster_conjugation->cluster_counterselection

Diagram 4: Experimental Workflow for Gene Knockout in P. protegens.
Heterologous Expression of Orfamide Synthetase Genes

The large size of NRPS genes can make their heterologous expression challenging. Escherichia coli is a common host for this purpose, but often requires co-expression of a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, to convert the apo-T domains of the NRPS into their active holo-form.

General Protocol:

  • Clone the ofa genes (ofaA, ofaB, ofaC) into suitable expression vectors. Due to their size, it may be necessary to express them as separate constructs or to subclone individual modules.

  • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the ofa gene constructs and a plasmid containing a promiscuous PPTase gene (e.g., sfp).

  • Grow the transformed E. coli in a suitable medium (e.g., LB or a defined medium) to a desired optical density.

  • Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

  • Incubate the culture under conditions that favor protein expression (e.g., lower temperature and longer incubation time).

  • Harvest the cells and lyse them to release the expressed proteins.

  • Purify the NRPS enzymes using affinity chromatography if they have been tagged (e.g., with a His-tag).

  • Analyze the production of this compound in the culture supernatant or cell lysate by HPLC-MS.

Conclusion

The biosynthesis of this compound in Pseudomonas protegens is a complex and highly regulated process, offering multiple avenues for research and development. A thorough understanding of the NRPS machinery and its regulatory networks is crucial for efforts aimed at strain improvement for enhanced production, as well as for bioengineering approaches to generate novel lipopeptide variants with potentially improved or novel biological activities. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and manipulate this fascinating biosynthetic pathway.

References

Mechanism of action of Orfamide A as a biosurfactant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Orfamide A as a Biosurfactant

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a cyclic lipopeptide (CLP) biosurfactant produced by the bacterium Pseudomonas protegens.[1][2] As an amphiphilic molecule, comprising a cyclic peptide head and a lipid tail, its fundamental mechanism of action is rooted in its ability to interact with and disrupt biological membranes. This activity confers a broad spectrum of biological functions, including the reduction of surface tension, enabling of bacterial swarming motility, and potent antifungal, anti-oomycete, and algicidal activities.[1][3] While its direct biophysical effects on bacterial membranes are not yet fully elucidated, its lytic action on oomycete zoospores is well-documented.[3][4] Furthermore, this compound exhibits a sophisticated mechanism against certain eukaryotic microbes, such as blocking the formation of infectious structures in pathogenic fungi and inducing a specific calcium-dependent signaling cascade in green algae.[3][4] This guide provides a comprehensive overview of the known mechanisms of this compound, summarizes key quantitative data, and details the experimental protocols used to characterize its activity.

This compound: Structure and Physicochemical Properties

This compound is a member of the orfamide family of CLPs. Its structure consists of a 10-amino acid peptide ring linked to a 3-hydroxy fatty acid tail.[1] This amphiphilic architecture is the primary driver of its biosurfactant properties. While specific physicochemical parameters for this compound are not extensively reported, data from related, well-studied CLPs provide a benchmark for its expected activity.

Property Value / Description Significance Citation
Molecular Formula C₆₄H₁₁₄N₁₀O₁₇Defines the elemental composition.
Molecular Weight ~1295.6 g/mol Provides the mass of one mole of the compound.
Structure Cyclic lipodepsipeptide with a 10-amino acid ring and a 3-hydroxytetradecanoic acid tail.The amphiphilic nature (hydrophilic peptide, hydrophobic tail) is essential for surface activity and membrane interaction.[1]
Surface Tension Reduction Activity is confirmed, but a specific value is not reported. For comparison, the CLP surfactin reduces water surface tension from 72 mN/m to ~27 mN/m.The ability to lower surface tension is the defining characteristic of a surfactant, enabling emulsification and wetting.[1][5]
Critical Micelle Concentration (CMC) Not reported for this compound. The CMC is the concentration at which surfactant molecules self-assemble into micelles and achieve the lowest stable surface tension.The CMC is a critical parameter for determining the efficiency and application concentration of a surfactant. The adjuvanticity of CLPs is known to be dependent on the CMC.[5][6]

Core Mechanism: Interaction with Biological Membranes

The primary mechanism of action for this compound, like other CLPs, is the perturbation and disruption of the lipid bilayers that constitute cell membranes.

Amphiphilic Nature and Surface Activity

The defining feature of this compound is its amphiphilic structure. The hydrophobic fatty acid tail has a high affinity for the lipid acyl chains within a membrane, while the more hydrophilic cyclic peptide portion interacts favorably with the polar lipid head groups and the aqueous environment. This structure allows this compound to accumulate at interfaces, such as the air-water or oil-water interface, where it reduces surface tension. It also drives the molecule to partition into lipid membranes.

Destabilization and Lysis of Cell Membranes

The insertion of this compound molecules into a lipid bilayer disrupts the normal packing of phospholipids. This can lead to a range of biophysical consequences, including increased membrane fluidity, the formation of pores or ion channels, and a loss of membrane integrity. This general mechanism is responsible for the potent lytic activity observed against various target organisms, most notably oomycete zoospores.[3][4] At concentrations of 25 μM or higher, this compound can lyse the zoospores of plant pathogens like Phytophthora porri and Pythium ultimum within seconds.[3]

cluster_Orfamide This compound Structure cluster_Membrane Target Cell Membrane cluster_Mechanism Mechanism of Action Peptide Hydrophilic Peptide Ring Tail Hydrophobic Fatty Acid Tail Membrane Polar Head Groups Lipid Acyl Chains Peptide->Membrane:h Interaction Insertion Insertion into Membrane Tail->Membrane:t Affinity Disruption Membrane Disruption Insertion->Disruption Lysis Cell Lysis / Pore Formation Disruption->Lysis

Caption: Structure-Function Relationship of this compound.

Specific Biological Mechanisms of Action

Beyond general membrane disruption, this compound exhibits more nuanced mechanisms against specific organisms.

Anti-Algal Mechanism: Induction of Ca²⁺ Signaling

In the green microalga Chlamydomonas reinhardtii, this compound acts as a potent signaling molecule. It triggers a rapid influx of extracellular calcium (Ca²⁺) by activating several Transient Receptor Potential (TRP)-type ion channels.[1] This sudden increase in cytosolic Ca²⁺ concentration initiates a specific signaling cascade that results in the rapid shedding of the alga's flagella (deflagellation), effectively immobilizing it.[1] This targeted disruption of cellular signaling demonstrates a sophisticated mechanism beyond simple membrane lysis.

Orfamide This compound TRP TRP-type Ca²⁺ Channels Orfamide->TRP Activates Membrane Algal Cell Membrane TRP->Membrane Located in Ca_int Cytosolic Ca²⁺ (Increase) TRP->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->TRP Influx Pathway Unknown Signaling Intermediates Ca_int->Pathway Triggers Deflag Deflagellation (Immobilization) Pathway->Deflag

Caption: this compound-induced Ca²⁺ signaling in C. reinhardtii.

Antifungal and Antibiofilm Mechanisms

This compound is an effective agent against several plant pathogenic fungi and oomycetes. Its mechanisms include:

  • Inhibition of Appressorium Formation: In the rice blast fungus Magnaporthe oryzae, this compound blocks the formation of appressoria, which are specialized infection structures required to penetrate the host plant tissue.[3][4] This action is dose-dependent, with significant inhibition observed at 50 μM.[3]

  • Alteration of Hyphal Growth: For the fungus Rhizoctonia solani, this compound induces increased hyphal branching at a concentration of 100 μM, disrupting normal colonial development.[3]

  • Antibiofilm Potential: As a biosurfactant, this compound reduces surface tension, which interferes with the initial attachment of bacteria to surfaces—a critical first step in biofilm formation. Its ability to disrupt established biofilms can be inferred from its membrane-active properties, though specific studies on this compound are needed.

Regulation of Bacterial Motility

This compound is a key determinant for the surface motility of its producer, P. protegens.[1][3] By reducing the surface tension of the thin layer of water on an agar plate, it facilitates the collective movement of the bacterial colony, a phenomenon known as swarming.[3][7]

Regulation of Production

The biosynthesis of this compound is a tightly regulated process. The gene cluster responsible for its synthesis is flanked by luxR-type transcriptional regulator genes.[1][2][4] These regulators are often components of quorum sensing (QS) systems, which are bacterial cell-to-cell communication networks that coordinate gene expression based on population density. This indicates that this compound production is itself a QS-regulated trait, likely expressed when the bacterial population is dense enough to benefit from its surfactant and antimicrobial properties. There is currently no evidence to suggest that this compound itself acts as a quorum sensing inhibitor (QSI) against other bacteria.

Summary of Quantitative Biological Activity

The following table summarizes the effective concentrations of this compound in various biological assays.

Activity Target Organism Effective Concentration Observed Effect Citation
Zoospore Lysis Phytophthora porri & Pythium ultimum≥ 25 μMLysis within 55-70 seconds[3]
Hyphal Branching Rhizoctonia solani100 μMIncreased branching[3]
Appressorium Inhibition Magnaporthe oryzae50 μMBlocks formation of infection structures[3]
Disease Reduction M. oryzae on rice50 μMReduced number of blast lesions[3]
Cytotoxicity Human Melanoma Cells (MDA-MB-435)IC₅₀ = 11.06 μMInhibition of cell proliferation[8]
Cytotoxicity Human Ovarian Cancer Cells (OVCAR3)IC₅₀ = 10.50 μMInhibition of cell proliferation[8]

Key Experimental Protocols

The characterization of this compound's biosurfactant and biological activities relies on a set of standardized assays.

Swarming Motility Assay

This assay assesses the ability of a biosurfactant to enable collective bacterial movement across a semi-solid surface.

  • Media Preparation: Prepare a suitable growth medium (e.g., Luria-Bertani) solidified with a low concentration of agar, typically 0.6% (w/v).[1][3] Pour plates and allow them to solidify and dry under sterile conditions for a consistent duration.

  • Inoculum Preparation: Grow the bacterial strain (e.g., P. protegens) in liquid broth overnight to reach a stationary phase. Adjust the culture to a standardized optical density (e.g., OD₆₀₀ of 0.9).[3]

  • Inoculation: Carefully spot a small aliquot (e.g., 5 µL) of the prepared inoculum onto the center of the soft agar plate.[1][3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 20-24 hours.[3]

  • Analysis: Measure the diameter of the zone of bacterial spreading from the point of inoculation. A larger diameter indicates more effective swarming motility.

Droplet Collapse Assay

This is a rapid qualitative test for surfactant production based on the reduction of surface tension.

  • Surface Preparation: Coat a hydrophobic surface (e.g., the lid of a polystyrene petri dish) with a thin layer of mineral oil.

  • Sample Application: Pipette a 50 µL droplet of the cell-free culture supernatant (or a solution of purified this compound) onto the oil-coated surface.

  • Observation: Observe the shape of the droplet after 1-2 minutes.

  • Interpretation: If the droplet remains beaded, no significant surfactant activity is present. If the droplet collapses and spreads, it indicates the presence of a biosurfactant that has reduced the interfacial tension between the aqueous droplet and the hydrophobic surface.

Zoospore Lysis Assay

This microscopic assay directly visualizes the membrane-disruptive activity of this compound.

  • Zoospore Preparation: Harvest motile zoospores from a fresh culture of an oomycete pathogen (e.g., P. porri) according to standard protocols.

  • Treatment: On a microscope slide, mix a small volume of the zoospore suspension with a solution of this compound at the desired concentration (e.g., 25 μM). A control using the solvent (e.g., DMSO) should be run in parallel.[3]

  • Microscopic Observation: Immediately observe the mixture under a light microscope.

  • Analysis: Record the time required for the cessation of motility and the visible lysis (rupture) of the zoospore cells.[3]

cluster_prep Sample Preparation cluster_assays Activity Assays cluster_results Data Output Culture Bacterial Culture (e.g., P. protegens) Centrifuge Centrifugation Culture->Centrifuge Swarm Swarming Motility Assay Culture->Swarm Supernatant Cell-Free Supernatant Centrifuge->Supernatant Purification Purification (e.g., HPLC) Supernatant->Purification Collapse Droplet Collapse Assay Supernatant->Collapse PureOrfA Purified this compound Purification->PureOrfA Lysis Zoospore Lysis Assay PureOrfA->Lysis ST Surface Tension Measurement PureOrfA->ST SwarmResult Swarm Diameter (mm) Swarm->SwarmResult CollapseResult Qualitative (+/-) Collapse->CollapseResult LysisResult Lysis Time (s) Lysis->LysisResult STResult ST Value (mN/m) ST->STResult

Caption: General experimental workflow for biosurfactant analysis.

Conclusion and Future Directions

This compound is a multifunctional biosurfactant whose mechanism of action extends beyond simple surface tension reduction. Its core activity is the disruption of biological membranes, leading to potent lytic effects on oomycetes. However, it also demonstrates more refined mechanisms, including the specific inhibition of fungal virulence structures and the targeted activation of ion signaling pathways in algae. While its role in facilitating bacterial swarming motility is clear, significant research opportunities remain. Key areas for future investigation include detailed biophysical studies to elucidate its precise interactions with bacterial membranes (e.g., pore formation, lipid clustering, membrane potential disruption) and an exploration of its potential as an antibiofilm agent. A deeper understanding of these mechanisms will be critical for harnessing the full potential of this compound in agricultural, environmental, and pharmaceutical applications.

References

Orfamide A: A Technical Guide to its Antifungal Properties Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide A is a cyclic lipopeptide (CLP) produced by several species of Pseudomonas, notably Pseudomonas protegens.[1][2] As a member of the orfamide family of biosurfactants, it plays a significant role in the biocontrol capabilities of these bacteria against a range of plant pathogens.[1][3] Structurally, orfamides consist of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail.[1] This amphiphilic nature is crucial for its biological activities, which include disrupting fungal structures and inducing defense responses in plants.[4][5] This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its efficacy, mechanisms of action, and the experimental protocols used for its evaluation.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant antagonistic activity against a broad spectrum of fungal and oomycete plant pathogens.[3][6] Its efficacy is often characterized by its ability to inhibit mycelial growth, prevent spore germination and key developmental processes for infection, and lyse motile zoospores.[1][3]

Quantitative Antifungal Activity of this compound

The following tables summarize the quantitative data on the antifungal and anti-oomycete activities of this compound against various plant pathogens.

Table 1: Effect of this compound on Oomycete Zoospore Lysis

PathogenThis compound Concentration (µg/mL)Mean Time to Lysis (seconds)
Pythium ultimum25~35
50~20
100~10
Phytophthora porri25~50
50~30
100~15

Data extrapolated from graphical representations in Ma et al. (2016). The study notes that this compound, B, and G showed similar lytic activity.[1]

Table 2: Inhibition of Appressorium Formation in Magnaporthe oryzae

This compound Concentration (µM)Inhibition of Appressorium Formation (%)
1~15%
10~40%
50~75%

Data extrapolated from graphical representations in Ma et al. (2016). The study indicates that this compound, B, and G were equally active.[1][7]

Mechanism of Action

The antifungal activity of this compound is multifaceted, involving both direct effects on the pathogen and indirect effects through the induction of plant defense mechanisms.

Direct Antifungal and Anti-Oomycete Activity
  • Zoospore Lysis: this compound acts as a potent biosurfactant that rapidly disrupts the plasma membranes of oomycete zoospores, leading to cell lysis.[1][2] This is a critical mode of action against pathogens like Phytophthora and Pythium, which rely on motile zoospores for infection.[1][3] The amphiphilic structure of this compound facilitates its insertion into the lipid bilayer, compromising membrane integrity.[5][8]

  • Inhibition of Appressorium Formation: In fungal pathogens such as Magnaporthe oryzae, the causal agent of rice blast, this compound effectively blocks the formation of appressoria.[1][3][9] The appressorium is a specialized infection structure essential for penetrating the host plant's cuticle. By inhibiting this crucial developmental step, this compound prevents the fungus from establishing an infection.[1][6]

  • Hyphal Growth Inhibition: this compound has also been observed to affect the hyphal growth of pathogens like Rhizoctonia solani.[1]

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound can act as an elicitor of Induced Systemic Resistance (ISR) in plants.[4] In rice, this compound has been shown to trigger defense responses against the necrotrophic fungus Cochliobolus miyabeanus, the causal agent of brown spot disease.[4] This ISR response involves the activation of abscisic acid signaling pathways and the expression of defense-related genes, such as OsWRKY4 and the pathogenesis-related protein PR1b.[4] Interestingly, this ISR effect was not observed against the hemibiotrophic blast fungus Magnaporthe oryzae, suggesting a degree of specificity in the induced defense pathways.[4]

G OrfamideA This compound Plant Host Plant (e.g., Rice) OrfamideA->Plant Elicitation Pathogen Plant Pathogen OrfamideA->Pathogen Direct Action ISR Induced Systemic Resistance (ISR) Plant->ISR Membrane Zoospore/Hyphal Membrane Pathogen->Membrane Appressorium Appressorium Formation Pathogen->Appressorium Lysis Membrane Permeabilization & Lysis Membrane->Lysis InfectionBlocked Infection Blocked Appressorium->InfectionBlocked DefenseGenes Defense Gene Expression (e.g., OsWRKY4, PR1b) ISR->DefenseGenes Resistance Enhanced Pathogen Resistance DefenseGenes->Resistance

Caption: Dual mechanism of this compound against plant pathogens.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antifungal properties. The following are protocols for key experiments cited in the literature.

Zoospore Lysis Assay

This protocol is used to determine the lytic activity of this compound against oomycete zoospores.

  • Pathogen Culture and Zoospore Production:

    • Culture oomycete pathogens such as Pythium ultimum or Phytophthora porri on an appropriate medium (e.g., V8 juice agar) and incubate under conditions that promote mycelial growth.

    • Induce zoospore release by washing the mycelial mats with sterile distilled water or a salt solution and incubating at a specific temperature (e.g., 4°C) for a defined period, followed by a return to room temperature.

    • Collect the motile zoospores by filtering the suspension.

  • Lysis Assay:

    • Prepare stock solutions of purified this compound in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • On a microscope slide, mix a small volume of the zoospore suspension with different concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL). Use a DMSO control.

    • Immediately observe the mixture under a light microscope (e.g., Olympus BX51).

    • Using a stopwatch, record the time (in seconds) it takes to observe the lysis of the zoospores for each concentration.

    • Repeat the experiment multiple times for statistical validity.[1][10]

G start Start culture Culture Oomycete on V8 Agar start->culture induce Induce Zoospore Release (Cold Shock) culture->induce collect Collect Motile Zoospores induce->collect mix Mix Zoospores with This compound on Slide collect->mix prepare Prepare this compound Dilutions prepare->mix observe Microscopic Observation mix->observe record Record Time to Lysis observe->record end End record->end

Caption: Workflow for the oomycete zoospore lysis assay.

In Vitro Appressorium Formation Assay

This protocol assesses the ability of this compound to inhibit the formation of infection structures in fungi like Magnaporthe oryzae.

  • Spore Suspension Preparation:

    • Grow M. oryzae on a suitable medium (e.g., complete medium) for approximately 5 days.

    • Collect conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the suspension to remove mycelial fragments and adjust the spore concentration to a desired level (e.g., 5 x 10^4 spores/mL).

  • Inhibition Assay:

    • Prepare different concentrations of this compound (e.g., 1, 10, 50 µM) in a spore suspension. Include a solvent (DMSO) control.

    • Pipette a 10 µL droplet of each treated spore suspension onto a hydrophobic surface, such as a glass slide cover slip.

    • Incubate the slides in a dark, humid chamber at 28°C for 8 hours to allow for germination and appressorium formation.

    • Observe the spores under a light microscope.

    • For each treatment, count the number of germinated spores that have formed an appressorium out of a total of at least 50 randomly selected spores.

    • Calculate the percentage of appressorium formation and the percentage of inhibition relative to the control.[6]

G start Start collect Collect M. oryzae Spores start->collect prepare Prepare Spore Suspension (5x10^4 spores/mL) collect->prepare treat Co-incubate Spores with This compound Concentrations prepare->treat incubate Incubate on Glass Slide (8h, 28°C, dark) treat->incubate observe Microscopic Observation (Count Appressoria) incubate->observe calculate Calculate Inhibition Percentage observe->calculate end End calculate->end

Caption: Workflow for appressorium formation inhibition assay.

Conclusion

This compound, a cyclic lipopeptide from Pseudomonas species, is a promising natural antifungal agent with significant potential for agricultural applications. Its broad-spectrum activity is attributed to a dual mechanism: direct, disruptive action on pathogen structures such as membranes and appressoria, and indirect action via the elicitation of induced systemic resistance in the host plant. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biocontrol capabilities of this compound for the sustainable management of plant diseases.

References

The Insecticidal Potential of Orfamide A and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant insecticidal activity, positioning it as a promising candidate for the development of novel bio-insecticides. This technical guide provides an in-depth overview of the insecticidal properties of this compound and its naturally occurring variants. It summarizes the available quantitative data on their biological activity, details the experimental protocols for their isolation and evaluation, and discusses the current understanding of their mode of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new insect control agents.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites produced by various microorganisms, renowned for their wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. Among these, the orfamide family of CLPs, produced by plant-associated Pseudomonas species, has garnered attention for its potent insecticidal effects.[1][2] this compound, the most studied member of this family, has shown dose-dependent mortality against several insect pests, notably the green peach aphid (Myzus persicae).[3][4] This guide delves into the specifics of this compound's insecticidal activity, explores its natural variants, and provides the necessary technical information for its study and potential application in pest management.

This compound and its Natural Variants: Structure and Diversity

Orfamides are cyclic lipodepsipeptides typically composed of a ten-amino-acid peptide chain cyclized into a lactone ring and attached to a β-hydroxy fatty acid tail.[5] The primary structure of this compound consists of the amino acid sequence Leu-Asp-Glu-Val-Leu-Ser-Leu-Gln-Val-Ile, with the C-terminal isoleucine forming a lactone bond with the hydroxyl group of the serine at position six. This peptide is linked to a 3-hydroxydodecanoic acid tail.

Several natural variants of this compound have been identified, differing in the amino acid composition of the peptide ring or the length and branching of the fatty acid tail. These subtle structural modifications can influence the biological activity of the molecule.

Table 1: Structure of this compound and its Known Natural Variants

Orfamide VariantAmino Acid at Position 4Fatty Acid TailProducing Organism(s)
This compound Valine3-hydroxydodecanoic acidPseudomonas protegens
Orfamide B Isoleucine3-hydroxytetradecanoic acidPseudomonas sp. CMR5c, Pseudomonas sp. CMR12a
Orfamide D Valine3-hydroxytetradecanoic acidPseudomonas sp. CMR12a
Orfamide E Isoleucine3-hydroxydodecanoic acidPseudomonas sp. CMR12a
Orfamide F Valine3-hydroxy-10-methylundecanoic acidPseudomonas sp. CMR5c
Orfamide G Isoleucine3-hydroxyhexadecanoic acidPseudomonas sp. CMR5c
Orfamide H Leucine3-hydroxydodecanoic acidPseudomonas protegens CHA0

Quantitative Insecticidal Activity

The insecticidal activity of this compound has been quantified against the green peach aphid (Myzus persicae). However, there is a notable lack of publicly available, specific quantitative data (e.g., LC50 or LD50 values) for its natural variants, despite reports confirming their contribution to insecticidal activity.[1]

Table 2: Insecticidal Activity of this compound

CompoundTarget InsectBioassay TypeActivity MetricValueReference
This compound Green Peach Aphid (Myzus persicae)Topical ApplicationLC5034.5 µg/mL[3]
Orfamide B Lepidopteran larvaeOral & InjectionContribution to mortalityNot Quantified[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of orfamides, as well as for conducting insect bioassays to evaluate their insecticidal activity.

Extraction and Purification of Orfamides from Pseudomonas Cultures

This protocol is adapted from Ma et al. (2016).[2]

  • Cultivation: Inoculate a seed culture of the orfamide-producing Pseudomonas strain into a suitable liquid medium (e.g., King's B medium) and incubate on a rotary shaker (e.g., 150 rpm) at 28°C for 48 hours.[2]

  • Acid Precipitation: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant and acidify it to pH 2.0 using 6 M HCl. Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.[2][3]

  • Crude Extraction: Centrifuge the acidified supernatant to collect the crude lipopeptide precipitate.

  • Solid-Phase Extraction (SPE): Resuspend the crude precipitate in a minimal volume of methanol and load it onto a C18 SPE cartridge. Wash the cartridge with a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% acetonitrile). Collect the fractions and test for surfactant activity using a droplet collapse assay.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the active fractions and subject them to semi-preparative RP-HPLC on a C18 column. Elute the orfamides using a gradient of acetonitrile in water (e.g., 70-100%) with 0.1% trifluoroacetic acid (TFA). Monitor the elution at 214 nm and collect the peaks corresponding to the orfamides.[2]

  • Structure Verification: Confirm the identity and purity of the isolated orfamides using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Insect Bioassays

This protocol is a generalized procedure based on the study by Jang et al. (2013).[3]

  • Preparation of Test Solutions: Dissolve the purified orfamide in a suitable solvent (e.g., methanol or acetone) to prepare a stock solution. Make serial dilutions of the stock solution to obtain a range of test concentrations.

  • Aphid Handling: Use synchronized adult aphids for the assay. Anesthetize the aphids briefly using CO2.

  • Topical Application: Using a micro-applicator, apply a small, defined volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each anesthetized aphid. The control group should be treated with the solvent only.

  • Incubation: Place the treated aphids on fresh leaf discs (e.g., cabbage or bell pepper) within a petri dish or a ventilated container. Maintain the aphids under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours post-application. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

This protocol is a composite based on methodologies described for P. xylostella.

  • Diet Preparation: Prepare an artificial diet for the larvae.

  • Incorporation of Test Compound: Incorporate the purified orfamide into the diet at various concentrations. This can be done by mixing the compound (dissolved in a small amount of solvent) with the diet before it solidifies. A control diet should contain the solvent only.

  • Larval Exposure: Place a single larva (e.g., second or third instar) in each well of a multi-well plate or in individual containers with a small amount of the treated diet.

  • Incubation: Maintain the larvae under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality daily for a specified period (e.g., 5-7 days).

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 value.

This protocol is a generalized procedure for injection assays.

  • Preparation of Injection Solution: Dissolve the purified orfamide in a sterile, insect-compatible buffer (e.g., phosphate-buffered saline, PBS).

  • Larval Handling: Select healthy, last-instar larvae of G. mellonella.

  • Injection: Using a micro-syringe, inject a small, defined volume (e.g., 5-10 µL) of the test solution into the hemocoel of each larva, typically through one of the prolegs. The control group should be injected with the buffer only.

  • Incubation: Place the injected larvae in a petri dish and maintain them at an appropriate temperature (e.g., 37°C) in the dark.

  • Mortality Assessment: Monitor the larvae for mortality at regular intervals (e.g., every 12 or 24 hours) for up to 72 hours. Larvae that are non-responsive to touch are considered dead.

  • Data Analysis: Calculate the percentage of mortality and determine the LD50 value.

Mode of Insecticidal Action

The precise molecular mechanism of action of orfamides against insects is not yet fully elucidated and is considered to be multifactorial.[1] The current understanding points towards a combination of effects, rather than a single target site.

  • Surfactant Activity: Orfamides are potent biosurfactants. This property may play a role in disrupting insect cell membranes, leading to cell lysis and death. The amphiphilic nature of the molecule allows it to insert into the lipid bilayer of cell membranes, altering their permeability and integrity.

  • Interaction with the Insect Immune System: It is hypothesized that orfamides may help the producing bacteria to overcome the insect's immune defenses. However, the specific components of the immune system targeted by orfamides are unknown.

  • Oral and Injectable Activity: The observation that orfamides contribute to both oral and injectable toxicity suggests they are active in the gut and the hemocoel.[1] In the gut, their surfactant properties could disrupt the peritrophic matrix and the midgut epithelium. In the hemocoel, they may directly affect hemocytes or other tissues.

To date, no specific signaling pathways in insects have been identified as being directly modulated by orfamides. Further research is required to pinpoint the molecular targets and signaling cascades involved in their insecticidal activity.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Purification cluster_bioassay Insecticidal Bioassay cluster_analysis Data Analysis Cultivation Pseudomonas Cultivation Precipitation Acid Precipitation Cultivation->Precipitation Crude_Extract Crude Extraction Precipitation->Crude_Extract SPE Solid-Phase Extraction Crude_Extract->SPE HPLC RP-HPLC Purification SPE->HPLC Structure_Verification MS & NMR Analysis HPLC->Structure_Verification Topical Topical Application (e.g., Aphids) Structure_Verification->Topical Oral Oral Toxicity (e.g., Lepidopteran Larvae) Structure_Verification->Oral Injection Injection Assay (e.g., Galleria mellonella) Structure_Verification->Injection Mortality Mortality Assessment Topical->Mortality Oral->Mortality Injection->Mortality LC50_LD50 LC50 / LD50 Calculation Mortality->LC50_LD50 Mode_of_Action cluster_effects Proposed Mechanisms cluster_outcome Physiological Outcome Orfamide This compound & Variants Surfactant Biosurfactant Activity Orfamide->Surfactant Immune Immune System Interference Orfamide->Immune Membrane Cell Membrane Disruption Surfactant->Membrane Cell_Lysis Cell Lysis Membrane->Cell_Lysis Gut_Damage Gut Epithelium Damage Membrane->Gut_Damage Immune_Suppression Immune Suppression Immune->Immune_Suppression Insect_Mortality Insect Mortality Cell_Lysis->Insect_Mortality Gut_Damage->Insect_Mortality Immune_Suppression->Insect_Mortality

References

The Role of Orfamide A in Bacterial Swarming Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface, facilitated by the secretion of biosurfactants. In several species of the genus Pseudomonas, cyclic lipopeptides (CLPs) of the Orfamide family, particularly Orfamide A, play a critical role as such biosurfactants. This technical guide provides an in-depth overview of the function of this compound in promoting bacterial swarming, the intricate signaling pathways that regulate its production, and detailed protocols for relevant experimental analyses. This document is intended to serve as a comprehensive resource for researchers in microbiology, drug development, and related fields who are investigating bacterial motility, biofilm formation, and novel antimicrobial strategies.

Introduction: The Mechanics of Swarming Motility

Bacterial swarming is a complex multicellular behavior that allows bacteria to rapidly colonize new niches. This process is distinct from other forms of motility, such as swimming (individual movement in liquid) and twitching (surface movement mediated by type IV pili). Swarming requires a functional flagellar system for propulsion and the production of wetting agents, or biosurfactants, to reduce the surface tension of the surrounding liquid, enabling the bacterial colony to spread across a surface.

This compound, a cyclic lipopeptide produced by species such as Pseudomonas protegens, is a potent biosurfactant. Its amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide ring, allows it to accumulate at the air-liquid interface, reducing surface tension and facilitating the collective movement of the bacterial population. The absence of this compound production leads to a significant defect in swarming motility.

The Regulatory Network of this compound Production

The biosynthesis of this compound is a tightly regulated process, primarily governed by the Gac/Rsm signal transduction pathway and downstream LuxR-type transcriptional regulators. This hierarchical system ensures that this compound is produced in response to specific environmental and cell-density cues.

The Gac/Rsm Cascade: A Master Regulator

The Gac/Rsm pathway is a conserved two-component regulatory system in many Gram-negative bacteria. In Pseudomonas, it acts as a global regulator of secondary metabolism and virulence, including the production of CLPs like this compound.

  • Signal Perception: The cascade is initiated by the sensor kinase GacS , a membrane-bound protein that responds to currently uncharacterized environmental signals, likely related to population density and nutritional status.

  • Phosphorylation Relay: Upon receiving a signal, GacS autophosphorylates and then transfers the phosphate group to the cognate response regulator, GacA .

  • Activation of Small RNAs: Phosphorylated GacA acts as a transcriptional activator for genes encoding small, non-coding RNAs (sRNAs), such as RsmY and RsmZ .

  • Sequestration of RsmA: These sRNAs contain multiple binding sites for the translational repressor protein RsmA . By binding to RsmA, RsmY and RsmZ effectively sequester it, preventing it from binding to its target mRNAs.

  • Derepression of Target Genes: The sequestration of RsmA leads to the derepression of the translation of target mRNAs, including those encoding for LuxR-type transcriptional regulators.

LuxR-Type Regulators: Direct Control of this compound Biosynthesis

Downstream of the Gac/Rsm cascade are LuxR-type transcriptional regulators that directly control the expression of the this compound biosynthesis gene cluster (ofa). The ofa gene cluster contains the non-ribosomal peptide synthetase (NRPS) enzymes responsible for synthesizing the cyclic peptide backbone of this compound.

The LuxR-type regulators associated with CLP biosynthesis in Pseudomonas are often located adjacent to the biosynthesis gene clusters they regulate.[1][2][3] The derepression of the translation of these LuxR-type regulators by the Gac/Rsm pathway allows them to activate the transcription of the ofaA, ofaB, and ofaC genes, leading to the production of this compound.

OrfamideA_Regulation Env_Signal Unknown Environmental Signal GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA RsmYZ sRNAs (RsmY, RsmZ) GacA->RsmYZ Activates transcription RsmA RsmA (Translational Repressor) RsmYZ->RsmA LuxR LuxR-type Regulators RsmA->LuxR Represses translation ofa_genes ofa Gene Cluster (ofaA, ofaB, ofaC) LuxR->ofa_genes OrfamideA This compound Biosynthesis ofa_genes->OrfamideA Leads to Swarming Swarming Motility OrfamideA->Swarming Enables

Figure 1: Signaling pathway for the regulation of this compound biosynthesis and its role in swarming motility.

Quantitative Data on this compound and Swarming Motility

The production of this compound is directly correlated with the ability of Pseudomonas to swarm. Deletion mutants of the ofa biosynthesis genes are non-motile on semi-solid agar. This swarming-deficient phenotype can be rescued by the exogenous addition of purified this compound in a dose-dependent manner.[4]

Table 1: Effect of Orfamide B Complementation on Swarming Motility of an Orfamide-Deficient Pseudomonas sp. CMR5c Mutant

Orfamide B ConcentrationSwarm Phenotype
0 µg/mLNo swarming
10 µg/mLPartial restoration of swarming
25 µg/mLFull restoration of swarming
50 µg/mLHyperswarming

Note: This table is a qualitative representation based on published figures. Specific swarm diameters were not provided in a tabular format in the cited literature.

Detailed Experimental Protocols

Swarming Motility Assay

This protocol is adapted from established methods for assessing swarming motility in Pseudomonas.[4][5]

Materials:

  • LB medium

  • Bacto Agar

  • Overnight bacterial culture

  • Sterile petri plates (90 mm)

  • Micropipettes and sterile tips

Procedure:

  • Prepare soft agar plates by adding 0.6% (w/v) agar to LB medium.

  • Autoclave the medium and pour approximately 25 mL into each petri plate.

  • Allow the plates to solidify at room temperature for at least 1 hour.

  • Grow the Pseudomonas strains overnight in liquid LB medium.

  • Wash the bacterial cells twice with sterile deionized water.

  • Adjust the bacterial concentration to an optical density at 620 nm (OD620) of 0.9.

  • Spot 5 µL of the bacterial suspension onto the center of the soft agar plates.

  • Incubate the plates at 28°C for 20-24 hours.

  • Observe and document the swarming phenotype by measuring the diameter of the bacterial colony.

Swarming_Assay_Workflow start Start prep_plates Prepare 0.6% LB Agar Plates start->prep_plates grow_culture Grow Overnight Bacterial Culture start->grow_culture inoculate Spot 5 µL onto Plate Center prep_plates->inoculate wash_cells Wash and Resuspend Cells grow_culture->wash_cells adjust_od Adjust OD620 to 0.9 wash_cells->adjust_od adjust_od->inoculate incubate Incubate at 28°C for 20-24h inoculate->incubate measure Measure Swarm Diameter incubate->measure end End measure->end

Figure 2: Workflow for the bacterial swarming motility assay.
Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of cyclic lipopeptides from Pseudomonas cultures.

Materials:

  • Bacterial culture supernatant

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Acetonitrile

  • C18 Solid-Phase Extraction (SPE) cartridge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Acid Precipitation:

    • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

    • Acidify the supernatant to pH 2.0 with 6 M HCl.

    • Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

    • Centrifuge to collect the precipitate.

  • Methanol Extraction:

    • Extract the precipitate with methanol.

    • Centrifuge to remove any insoluble material and collect the methanol phase.

    • Dry the methanol extract to yield the crude lipopeptide extract.

  • Solid-Phase Extraction (SPE):

    • Resuspend the crude extract in a small volume of methanol.

    • Load the extract onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect the fractions and test for the presence of this compound using a droplet collapse assay or mass spectrometry.

  • RP-HPLC Purification:

    • Pool the fractions containing this compound and dry them.

    • Resuspend the semi-purified extract in a suitable solvent.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Monitor the eluate at 214 nm and collect the peaks corresponding to this compound.

    • Confirm the purity and identity of the purified this compound using mass spectrometry and NMR.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis and regulation.[6]

Materials:

  • Bacterial cells grown under desired conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from either liquid culture or from the surface of a swarming plate.

    • Immediately stabilize the RNA using a suitable reagent (e.g., RNAlater).

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions with the cDNA template, gene-specific primers for the target gene (e.g., ofaA, luxR) and a reference gene (e.g., rpoD), and a qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between different conditions or strains.

Implications for Drug Development

The essential role of this compound in swarming motility, a process often associated with virulence and biofilm formation, makes the biosynthetic and regulatory pathways of this molecule attractive targets for the development of novel antimicrobial agents. Inhibitors of the Gac/Rsm pathway, the LuxR-type regulators, or the Ofa biosynthesis enzymes could potentially disrupt swarming motility and reduce the virulence of pathogenic Pseudomonas species. Such an anti-virulence strategy, which aims to disarm the pathogen rather than kill it, may exert less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

This compound is a key player in the swarming motility of several Pseudomonas species. Its production is controlled by a complex and well-regulated signaling network, ensuring that this energetically costly process is initiated only under appropriate conditions. A thorough understanding of the role of this compound and its regulatory pathways is crucial for researchers studying bacterial multicellularity and for the development of novel strategies to combat bacterial infections. The experimental protocols provided in this guide offer a starting point for further investigation into this fascinating aspect of bacterial biology.

References

Orfamide A's Contribution to Biofilm Formation and Dispersal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide (CLP) produced by Pseudomonas protegens, is a secondary metabolite primarily recognized for its role in facilitating swarming motility. While the direct impact of this compound on biofilm formation and dispersal remains an area of active investigation, its classification as a biosurfactant and its regulation through key signaling pathways suggest a significant, yet complex, role in these processes. This technical guide synthesizes the current understanding of this compound, detailing its known functions, the signaling networks that control its production, and by extension, its putative influence on biofilm dynamics. This document provides researchers with the foundational knowledge of relevant experimental protocols and signaling pathways to further explore the therapeutic potential of this compound in modulating bacterial biofilms.

Introduction to this compound and Biofilm Dynamics

This compound is a member of the orfamide family of cyclic lipopeptides, which are non-ribosomally synthesized biosurfactants.[1][2] These molecules consist of a fatty acid tail linked to a cyclic peptide chain. The amphipathic nature of CLPs allows them to interact with surfaces and interfaces, influencing bacterial behaviors such as motility and surface colonization.

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, including antibiotics and host immune responses. The biofilm lifecycle involves initial attachment, maturation into complex three-dimensional structures, and eventual dispersal of cells to colonize new niches. The regulation of this cycle is tightly controlled by intricate signaling networks.

While some CLPs are known to promote biofilm formation, others, including Orfamide B, have been suggested to inhibit it.[3][4] Given the structural similarity, this compound is hypothesized to have a similar inhibitory or modulatory role in biofilm development, potentially by altering surface tension and interacting with key components of the biofilm matrix.

The Role of this compound in Swarming Motility

The most well-documented function of this compound is its critical role in swarming motility, a coordinated movement of bacteria across a surface. This compound acts as a biosurfactant, reducing surface tension and allowing for the expansion of the bacterial colony.[1] Studies have shown that mutants unable to produce orfamides are deficient in swarming motility.[1][2]

Signaling Pathways Regulating this compound Production

The biosynthesis of this compound is under the control of complex regulatory networks, primarily the Gac/Rsm pathway and LuxR-type transcriptional regulators. Understanding these pathways is crucial as they also govern the expression of other factors involved in biofilm formation and dispersal.

The Gac/Rsm Pathway

The Gac/Rsm system is a global post-transcriptional regulatory pathway in many Gram-negative bacteria, including Pseudomonas. It responds to environmental signals and controls the expression of genes involved in virulence, secondary metabolism, and biofilm formation. In essence, the GacS sensor kinase phosphorylates the GacA response regulator. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of target mRNAs. In the context of this compound, the Gac/Rsm pathway positively regulates its production.[5]

Gac_Rsm_Pathway cluster_input Environmental Signals cluster_gac GacS/GacA Two-Component System cluster_rsm Rsm Regulatory Cascade cluster_output Downstream Effects Unknown_Signals Unknown Signals GacS GacS Unknown_Signals->GacS GacA GacA GacS->GacA Phosphorylation GacA_P GacA-P GacA->GacA_P rsmY_rsmZ rsmY/rsmZ genes GacA_P->rsmY_rsmZ Activates transcription RsmY_Z_sRNA RsmY/RsmZ sRNAs rsmY_rsmZ->RsmY_Z_sRNA RsmA RsmA RsmY_Z_sRNA->RsmA Sequesters ofa_genes orfamide biosynthesis (ofa genes) RsmA->ofa_genes Represses translation Orfamide_A This compound ofa_genes->Orfamide_A Swarming_Motility Swarming Motility Orfamide_A->Swarming_Motility Promotes Biofilm_Formation Biofilm Formation (Inhibition) Orfamide_A->Biofilm_Formation Putative Inhibition

Gac/Rsm signaling pathway regulating this compound production.

LuxR-Type Regulators

The biosynthesis operon for orfamides is often flanked by genes encoding LuxR-type transcriptional regulators. These regulators are known to be involved in quorum sensing, a cell-density dependent gene expression system. This suggests that this compound production is likely coordinated with population density, which has significant implications for its role in collective behaviors like biofilm formation.[1][2]

Putative Role of this compound in Biofilm Formation and Dispersal

While direct experimental evidence specifically for this compound is limited, its properties as a biosurfactant and its regulation by pathways that also control biofilm-related factors allow for informed hypotheses about its role.

Inhibition of Biofilm Formation

Biosurfactants can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. By reducing surface tension, this compound may create a less favorable environment for bacterial adhesion. Furthermore, some CLPs have been shown to interact with and disrupt the integrity of the EPS matrix.

Promotion of Biofilm Dispersal

The dispersal of cells from a mature biofilm is an active process that can be triggered by various environmental cues. Biosurfactants are known to play a role in this process by breaking down the biofilm matrix and facilitating the release of planktonic cells. The link between this compound and swarming motility further suggests a role in dispersal, as motility is required for the dissemination of cells from the biofilm.

Interplay with other Biofilm-Related Factors

The regulatory networks controlling this compound production also influence other key players in biofilm dynamics, suggesting a complex interplay.

Exopolysaccharides (Pel and Psl)

In Pseudomonas aeruginosa, the Pel and Psl exopolysaccharides are major components of the biofilm matrix. The Gac/Rsm pathway, which upregulates this compound, is also known to influence the production of these polysaccharides. The interplay between the production of a biofilm-inhibiting CLP like this compound and matrix-promoting exopolysaccharides is likely a key determinant of the overall biofilm phenotype.

Cyclic di-GMP (c-di-GMP)

Cyclic di-GMP is a crucial second messenger that positively regulates biofilm formation and inhibits motility in many bacteria. High intracellular levels of c-di-GMP promote the synthesis of adhesins and exopolysaccharides, while low levels favor motility. The Gac/Rsm pathway can influence c-di-GMP levels, suggesting an indirect mechanism by which this compound production could be coordinated with the central biofilm regulatory network.

Biofilm_Regulation_Interplay cluster_regulators Global Regulators cluster_outputs Phenotypic Outputs Gac_Rsm Gac/Rsm Pathway c_di_GMP High c-di-GMP Gac_Rsm->c_di_GMP Influences Orfamide_A This compound Production Gac_Rsm->Orfamide_A Activates Pel_Psl Pel/Psl Exopolysaccharides c_di_GMP->Pel_Psl Activates Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Promotes Swarming_Motility Swarming Motility c_di_GMP->Swarming_Motility Inhibits Low_c_di_GMP Low c-di-GMP Low_c_di_GMP->Swarming_Motility Promotes Biofilm_Dispersal Biofilm Dispersal Low_c_di_GMP->Biofilm_Dispersal Promotes Orfamide_A->Biofilm_Formation Putative Inhibition Orfamide_A->Swarming_Motility Promotes Pel_Psl->Biofilm_Formation Promotes

Interplay of regulatory pathways and biofilm-related factors.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the peer-reviewed literature detailing the direct effects of this compound on biofilm formation and dispersal. The following table highlights the type of data that is needed to fully elucidate its role.

ParameterExperimental AssayDesired Quantitative DataReference Organism(s)
Biofilm Biomass Crystal Violet StainingOD595 absorbance values at different this compound concentrations.P. protegens, P. aeruginosa
Biofilm Architecture Confocal Laser Scanning Microscopy (CLSM)Biofilm thickness (µm), biovolume (µm³), surface coverage (%), and roughness coefficient at different this compound concentrations.P. protegens, P. aeruginosa
Biofilm Dispersal Flow cell experiments with time-lapse microscopyRate of dispersal (cell detachment per unit area per time) in the presence of varying this compound concentrations.P. protegens, P. aeruginosa
Exopolysaccharide Production Quantification of Pel and PslRelative levels of Pel and Psl in the presence and absence of this compound.P. aeruginosa
c-di-GMP Levels LC-MS/MS quantificationIntracellular c-di-GMP concentrations in response to exogenous this compound.P. protegens, P. aeruginosa

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the role of this compound in biofilm formation and dispersal.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.[6][7][8]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. protegens, P. aeruginosa)

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Grow a bacterial culture overnight in the appropriate liquid medium.

  • Dilute the overnight culture to a starting OD600 of ~0.01 in fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • Carefully decant the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the Crystal Violet solution and wash the wells three times with distilled water.

  • Air dry the plate completely.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.

  • Measure the absorbance at 595 nm using a plate reader.

Crystal_Violet_Assay_Workflow Start Start Bacterial_Culture Prepare bacterial culture Start->Bacterial_Culture Plate_Inoculation Inoculate 96-well plate Bacterial_Culture->Plate_Inoculation Add_Orfamide_A Add this compound concentrations Plate_Inoculation->Add_Orfamide_A Incubation Incubate (24-48h) Add_Orfamide_A->Incubation Remove_Planktonic Remove planktonic cells Incubation->Remove_Planktonic Wash_PBS Wash with PBS Remove_Planktonic->Wash_PBS Stain_CV Stain with Crystal Violet Wash_PBS->Stain_CV Wash_Water Wash with water Stain_CV->Wash_Water Dry_Plate Air dry plate Wash_Water->Dry_Plate Solubilize Solubilize dye Dry_Plate->Solubilize Measure_Absorbance Measure OD595 Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Crystal Violet biofilm quantification workflow.

Biofilm Dispersal Assay

This assay assesses the ability of a compound to disperse a pre-formed biofilm.[9]

Materials:

  • Same as for the biofilm formation inhibition assay.

Procedure:

  • Form biofilms in a 96-well plate as described in steps 1-7 of the biofilm formation inhibition assay (without the addition of this compound).

  • After washing with PBS, add 200 µL of fresh medium containing varying concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate for a defined period (e.g., 2, 6, 24 hours).

  • At each time point, quantify the remaining biofilm using the Crystal Violet staining procedure (steps 8-13 of the biofilm formation inhibition assay).

Conclusion and Future Directions

This compound is a key determinant of swarming motility in Pseudomonas protegens, and its production is tightly regulated by the Gac/Rsm and LuxR-type signaling pathways. While its direct role in biofilm formation and dispersal is not yet fully elucidated, its properties as a biosurfactant and its connection to global regulatory networks strongly suggest an inhibitory or modulatory function. Future research should focus on generating quantitative data on the effects of this compound on biofilm biomass, architecture, and dispersal rates. Elucidating the precise molecular mechanisms by which this compound influences the production of exopolysaccharides and the intracellular levels of c-di-GMP will be critical to understanding its full potential as a therapeutic agent for the control of bacterial biofilms.

References

Orfamide A: A Technical Guide to a Potent Lipopeptide Biosurfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A is a cyclic lipopeptide belonging to a class of bioactive secondary metabolites produced by various species of Pseudomonas bacteria, notably Pseudomonas protegens.[1][2] These compounds have garnered significant interest within the scientific community due to their potent surfactant properties and broad range of biological activities, including antifungal, insecticidal, and anti-oomycete effects. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthetic pathway, and methodologies for its study, with a focus on its potential applications in agriculture and drug development.

Physicochemical Properties

This compound is characterized by a 10-amino-acid peptide chain cyclized into a lactone ring, which is attached to a 3-hydroxy fatty acid tail. This amphiphilic structure is the basis for its biosurfactant activity.

PropertyValueSource
Molecular Formula C₆₄H₁₁₄N₁₀O₁₇[3][4][5]
Molecular Weight 1295.67 g/mol [3][4][5][6]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[3][5]

Biosynthesis

This compound is synthesized by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster responsible for this compound production consists of three core genes: ofaA, ofaB, and ofaC. These genes encode the domains necessary for the selection, activation, and condensation of the constituent amino acids and the fatty acid tail.

This compound Biosynthesis Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_release Release and Cyclization Fatty Acid Fatty Acid ofaA OfaA Fatty Acid->ofaA Loading Amino Acids Amino Acids Amino Acids->ofaA ofaB OfaB Amino Acids->ofaB ofaC OfaC Amino Acids->ofaC ofaA->ofaB Peptide Elongation ofaB->ofaC Peptide Elongation Thioesterase Thioesterase Domain ofaC->Thioesterase Chain Termination This compound This compound Thioesterase->this compound Cyclization & Release

A simplified workflow of this compound biosynthesis by the NRPS complex.

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating this compound from Pseudomonas cultures involves acid precipitation followed by chromatographic purification.[1][2][7]

  • Bacterial Culture: Inoculate a suitable liquid medium, such as King's B (KB) medium, with a pure culture of a known this compound-producing Pseudomonas strain (e.g., P. protegens).[1][2] Incubate the culture with shaking for 48-72 hours at 28°C.[1][2]

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. The supernatant, which contains the secreted this compound, is collected.

  • Acid Precipitation: Acidify the supernatant to a pH of 2 using a strong acid (e.g., HCl). This causes the lipopeptides, including this compound, to precipitate out of the solution. The precipitate is then collected by centrifugation.

  • Extraction: The precipitate is extracted with an organic solvent, typically methanol, to solubilize the lipopeptides.

  • Purification: The crude extract is then subjected to further purification using techniques such as solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.[7]

Structure Elucidation

The chemical structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC) are employed to elucidate the amino acid sequence, the structure of the fatty acid tail, and the overall connectivity of the molecule.[8]

Biological Activity Assays

Antifungal Activity against Rhizoctonia solani

The effect of this compound on the mycelial growth of the fungal pathogen Rhizoctonia solani can be assessed using a mycelium growth rate method.

  • Preparation of Fungal Inoculum: A mycelial plug from an actively growing culture of R. solani is placed in the center of a petri dish containing a suitable growth medium (e.g., potato dextrose agar).

  • Application of this compound: Sterile filter paper discs impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) are placed at a defined distance from the fungal inoculum. A solvent-only control is also included.

  • Incubation and Measurement: The plates are incubated at an appropriate temperature, and the radial growth of the fungal mycelium is measured over time. The inhibitory effect of this compound is determined by comparing the growth in the treatment plates to the control plates. Microscopic examination can reveal morphological changes in the fungal hyphae, such as increased branching.

Insecticidal Activity against Myzus persicae (Green Peach Aphid)

The insecticidal properties of this compound can be evaluated through bioassays with the green peach aphid, Myzus persicae.[9][10]

  • Preparation of Treatment Solutions: this compound is dissolved in an appropriate solvent and diluted to various concentrations.

  • Application: The solutions are applied to leaf discs, which are then allowed to dry.

  • Aphid Exposure: A known number of aphids are placed on the treated leaf discs.

  • Mortality Assessment: The mortality of the aphids is recorded at specific time intervals (e.g., 24, 48, and 72 hours). The lethal concentration 50 (LC₅₀), which is the concentration that causes 50% mortality, can then be calculated.[9][10]

Anti-Oomycete Activity: Zoospore Lysis Assay

The ability of this compound to lyse the zoospores of oomycete pathogens like Phytophthora and Pythium can be observed microscopically.[2]

  • Preparation of Zoospore Suspension: Zoospores are harvested from a culture of the target oomycete.

  • Treatment: A small volume of the zoospore suspension is mixed with a solution of this compound at a specific concentration on a microscope slide.

  • Microscopic Observation: The mixture is immediately observed under a microscope. The time taken for the zoospores to lyse is recorded.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and other cyclic lipopeptides is the disruption of the cell membrane of target organisms.[11][12] This is attributed to their amphiphilic nature, which allows them to insert into the lipid bilayer of the cell membrane.

This compound Mechanism of Action cluster_membrane Fungal Cell Membrane Lipid Bilayer Lipid Bilayer Membrane Insertion Membrane Insertion Lipid Bilayer->Membrane Insertion Disruption This compound This compound This compound->Lipid Bilayer Interaction Pore Formation Pore Formation Membrane Insertion->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis

Proposed mechanism of this compound-induced cell lysis.

The insertion of this compound molecules into the membrane is thought to lead to the formation of pores or channels. This disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, ultimately resulting in cell lysis and death. While the precise signaling cascades triggered by this compound are not fully elucidated, it is hypothesized that the initial membrane perturbation can lead to a cascade of downstream events, including ionic imbalance and the activation of stress response pathways within the target cell.

Quantitative Data Summary

Biological ActivityOrganismMetricValueSource
Insecticidal ActivityMyzus persicae (Green Peach Aphid)LC₅₀34.5 µg/mL[5][9][10]
Anti-oomycete ActivityPhytophthora and Pythium zoosporesLysis Concentration≥ 25 µM[2]
Antifungal ActivityMagnaporthe oryzaeAppressoria Formation Blockade50 µM[5]
Antitrypanosomal ActivityTrypanosoma brucei bruceiIC₅₀6 µM[5]

Conclusion

This compound is a multifaceted lipopeptide with significant potential in various fields. Its potent biological activities, coupled with its natural origin, make it an attractive candidate for the development of novel bio-pesticides and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this promising molecule. Future studies focusing on the precise molecular targets and signaling pathways affected by this compound will be crucial for optimizing its application and realizing its full potential.

References

The Discovery of Orfamide A: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A is a cyclic lipopeptide natural product that has garnered significant attention for its diverse biological activities, including antifungal, insecticidal, and biosurfactant properties.[1][2] First reported in 2007, its discovery was a landmark in the application of genomics-driven natural product research.[2] This technical guide provides an in-depth review of the discovery, biosynthesis, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this promising molecule.

Discovery of this compound: The Genomisotopic Approach

This compound was discovered from the biocontrol strain Pseudomonas protegens Pf-5 (previously known as Pseudomonas fluorescens Pf-5) using a novel strategy termed the "genomisotopic approach".[2][3] This method combines genomic analysis to identify orphan biosynthetic gene clusters with isotope-guided fractionation to isolate the corresponding natural product.

Experimental Workflow: The Genomisotopic Approach

The successful application of the genomisotopic approach for the discovery of this compound involved a series of systematic steps.

Genomisotopic_Approach cluster_genome Genomic Analysis cluster_culture Isotope Labeling & Culturing cluster_fractionation Isotope-Guided Fractionation cluster_elucidation Structure Elucidation genome Genome Sequencing of Pseudomonas protegens Pf-5 antismash antiSMASH Analysis to Identify Biosynthetic Gene Clusters genome->antismash Input orphan_cluster Identification of an Orphan NRPS Gene Cluster (later named ofa cluster) antismash->orphan_cluster Prediction culture Culturing P. protegens Pf-5 in a defined medium orphan_cluster->culture Hypothesis isotope Supplementing the medium with a stable isotope-labeled precursor (e.g., 15N-labeled amino acid) culture->isotope extraction Extraction of the culture broth isotope->extraction hplc HPLC fractionation of the extract extraction->hplc ms_analysis Mass Spectrometry (MS) analysis of fractions hplc->ms_analysis isotope_detection Detection of isotope-labeled peaks in the MS spectra ms_analysis->isotope_detection Data Analysis isolation Isolation and purification of the labeled compound (this compound) isotope_detection->isolation Targeted Isolation nmr_ms Structure determination using NMR and MS isolation->nmr_ms Pure Compound

A flowchart of the genomisotopic approach used for the discovery of this compound.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex encoded by the ofa gene cluster.[1][4] This cluster consists of three main genes, ofaA, ofaB, and ofaC, which encode the modular NRPS enzymes responsible for the assembly of the 10-amino-acid peptide backbone.[1][4]

The this compound NRPS Gene Cluster

The ofa gene cluster directs the synthesis of the decapeptide chain of this compound. The organization of the modules and their constituent domains within the OfaA, OfaB, and OfaC proteins follows the co-linearity rule of NRPS biosynthesis.

OrfamideA_Biosynthesis cluster_ofaA OfaA cluster_ofaB OfaB cluster_ofaC OfaC ofaA Module 1 A (Leu) T C Module 2 A (Glu) T C ofaB Module 3 A (Thr) T C Module 4 A (Val) T C Module 5 A (Leu) T C Module 6 A (Ser) T C ofaA:f1->ofaB:f0 Elongation ofaC Module 7 A (Leu) T C Module 8 A (Leu) T C Module 9 A (Ser) T C Module 10 A (Val) T TE ofaB:f3->ofaC:f0 Elongation orfamide_A This compound ofaC:f3->orfamide_A Cyclization & Release fatty_acid 3-OH-C12/C14 Fatty Acid fatty_acid->ofaA:f0 Initiation

The modular organization of the this compound non-ribosomal peptide synthetase.

Chemical Structure and Elucidation

This compound is a cyclic lipodepsipeptide. Its structure consists of a 10-amino acid peptide chain linked to a 3-hydroxydodecanoic or 3-hydroxytetradecanoic acid tail.[1] The peptide sequence is Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val.[1]

Experimental Protocols for Structure Elucidation

The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

1. Mass Spectrometry (MS):

  • Technique: Reversed-phase Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[1]

  • Instrumentation: Waters Acquity UPLC H-class system coupled to a single quadrupole detector.[1]

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Purpose: To determine the molecular weight of this compound and its fragments, which aids in determining the amino acid sequence and the length of the fatty acid chain.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker Avance III spectrometer operating at 500.13 MHz for 1H and 125.76 MHz for 13C frequencies.[1]

  • Solvent: Acetonitrile-d3 (CD3CN).[1]

  • Experiments:

    • 1D NMR: 1H-NMR and 13C-NMR for initial characterization of the molecule.[1]

    • 2D NMR: [1]

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, further confirming the amino acid identities.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the sequence of the amino acids by identifying protons that are close in space.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing the peptide and linking the fatty acid tail.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antifungal properties being the most extensively studied.

Antifungal Activity

This compound has demonstrated significant activity against several plant pathogenic fungi.[1][4] A key mechanism of its antifungal action is the inhibition of appressorium formation in the rice blast fungus, Magnaporthe oryzae.[1][4] Appressoria are specialized infection structures that are essential for many fungi to penetrate the host plant tissue.

The inhibitory effect of this compound on the in vitro appressorium formation of Magnaporthe oryzae has been quantified.

Concentration of this compoundAppressorium Formation (%)
Control (DMSO)92.1 ± 3.1
1 µMNot significantly different from control
10 µMSignificantly reduced
50 µM90.1 ± 2.6 (germination); no appressoria formed

Data extracted from Ma et al., 2016.[1]

While the precise molecular targets of this compound within the fungal cell are still under investigation, its ability to block appressorium formation suggests an interference with the signaling pathways that regulate this critical developmental process.

Appressorium_Inhibition cluster_fungus Magnaporthe oryzae spore Spore germ_tube Germ Tube Formation spore->germ_tube appressorium_formation Appressorium Formation germ_tube->appressorium_formation penetration Host Penetration appressorium_formation->penetration orfamide_A This compound orfamide_A->appressorium_formation Inhibits

The inhibitory effect of this compound on the appressorium formation of Magnaporthe oryzae.
Other Biological Activities

  • Insecticidal Activity: this compound has shown dose-dependent insecticidal activity against aphids.[1]

  • Biosurfactant and Swarming Motility: As a biosurfactant, this compound reduces surface tension and is involved in the swarming motility of Pseudomonas protegens.[1]

  • Zoospore Lysis: this compound causes the lysis of zoospores of oomycete pathogens such as Phytophthora and Pythium.[1]

Conclusion

The discovery of this compound through the innovative genomisotopic approach has highlighted the power of integrating genomics and analytical chemistry in natural product research. Its potent and diverse biological activities, particularly its antifungal properties, position it as a promising lead compound for the development of new agrochemicals and potentially pharmaceuticals. Further research into its precise molecular mechanisms of action and structure-activity relationships will be crucial for realizing its full therapeutic and biotechnological potential.

References

An In-depth Technical Guide to the Biological Activities of Orfamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a molecule of significant interest in the fields of biocontrol and pharmacology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal, anti-oomycete, insecticidal, and anticancer properties. Detailed experimental protocols for key biological assays are provided, along with a thorough compilation of quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including a visual representation of the calcium signaling pathway it triggers in the model alga Chlamydomonas reinhardtii. This guide is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic and biocontrol agents.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites produced by a wide range of microorganisms. Their unique chemical structures, often consisting of a fatty acid tail linked to a cyclic peptide moiety, confer a variety of biological activities. This compound, a member of the orfamide family of CLPs, has garnered attention for its potent and diverse biological effects. This whitepaper aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and accessible format for the scientific community.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for various applications. These activities are summarized below, with quantitative data presented in the subsequent section.

Antifungal and Anti-Oomycete Activity

This compound has demonstrated significant activity against several plant pathogenic fungi and oomycetes. Notably, it has been shown to inhibit the growth and development of Rhizoctonia solani, the causative agent of rice sheath blight, and Magnaporthe oryzae, the rice blast fungus.[1][2][3][4][5][6][7][8][9] The primary mechanisms of its antifungal action include the induction of hyphal branching and the inhibition of appressoria formation, a critical step in the infection process of many fungal pathogens.[3][7]

Against oomycetes such as Phytophthora and Pythium species, this compound exhibits potent zoospore lysis activity.[3][5] Zoospores are motile spores that are crucial for the dispersal and infection cycle of many oomycete pathogens. By disrupting the integrity of these spores, this compound effectively curtails the spread of disease.

Insecticidal Activity

This compound has been identified as a potent insecticidal agent, particularly against the green peach aphid (Myzus persicae).[10] Its insecticidal activity is dose-dependent, leading to significant mortality in aphid populations. This property highlights the potential of this compound as a biocontrol agent in integrated pest management strategies.

Anticancer Activity

Recent studies have revealed the cytotoxic effects of orfamides against human cancer cell lines. While specific data for this compound is part of a broader study on orfamides, related compounds have shown activity against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cells. This suggests that this compound may also possess anticancer properties worthy of further investigation.

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound has been shown to induce systemic resistance in rice against the necrotrophic fungus Cochliobolus miyabeanus.[3][6] This indicates that this compound can prime the plant's own defense mechanisms, leading to a broad-spectrum and long-lasting protection against pathogens.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antifungal and Anti-Oomycete Activity of this compound

Target OrganismActivityConcentrationReference
Rhizoctonia solaniIncreased hyphal branching100 µM[3][8]
Magnaporthe oryzaeInhibition of appressorium formation50 µM[3][7]
Phytophthora porriZoospore lysis≥ 25 µM[3]
Pythium ultimumZoospore lysis≥ 25 µM[3]

Table 2: Insecticidal Activity of this compound

Target OrganismMetricValueReference
Myzus persicae (green peach aphid)LC5034.5 µg/mL[10]

Table 3: Anticancer Activity of Orfamide N (a closely related Orfamide)

Cell LineCancer TypeIC50Reference
MDA-MB-435Human Melanoma11.06 µM
OVCAR3Human Ovarian Cancer10.50 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[11][12][13][14][15]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for R. solani and M. oryzae) at a suitable temperature until sporulation. Spores are harvested by flooding the plate with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a final concentration of 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the fungal spore suspension. The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Zoospore Lysis Assay

This protocol is a generalized procedure for assessing the effect of compounds on oomycete zoospores.[3][5][16][17][18][19][20][21]

  • Zoospore Production: Phytophthora or Pythium species are cultured on a suitable medium (e.g., V8 agar) to induce sporangia formation. To trigger zoospore release, the cultures are flooded with sterile, cold distilled water and incubated at a specific temperature (e.g., 4°C) for a defined period.

  • Assay Setup: The resulting zoospore suspension is collected and the concentration is adjusted. Aliquots of the zoospore suspension are added to the wells of a microtiter plate.

  • Treatment: this compound is added to the wells at various concentrations.

  • Observation: The wells are observed under a microscope at regular intervals. Zoospore lysis is identified by the bursting of the spores and the cessation of motility. The time taken for lysis to occur at different concentrations is recorded.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against adherent cancer cell lines.[1][22][23][24]

  • Cell Seeding: Human cancer cells (e.g., MDA-MB-435, OVCAR3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed with a cold 10% trichloroacetic acid (TCA) solution for 1 hour at 4°C.

  • Staining: The fixed cells are washed with water and stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with a 10 mM Tris base solution. The absorbance is measured at a wavelength of 510-570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mechanism of Action: Signaling Pathways

A significant aspect of this compound's biological activity is its ability to modulate cellular signaling pathways. The most well-characterized of these is the induction of a calcium signaling cascade in the green alga Chlamydomonas reinhardtii.

Calcium Signaling in Chlamydomonas reinhardtii

This compound triggers a rapid influx of extracellular calcium (Ca²⁺) into the cytoplasm of C. reinhardtii.[17][22][23][25][26][27][28][29][30][31][32][33][34][35] This influx is mediated by the activation of Transient Receptor Potential (TRP) channels located in the cell membrane. Specific TRP channels, including ADF1 and TRP11, have been implicated in this process.[28][34][35] The resulting increase in intracellular Ca²⁺ concentration acts as a second messenger, triggering a downstream signaling cascade that ultimately leads to the deflagellation (shedding of flagella) of the alga. This immobilization is a key aspect of the antagonistic interaction between Pseudomonas and Chlamydomonas.

Below is a diagram illustrating the proposed signaling pathway.

OrfamideA_Signaling OrfamideA This compound TRP_channel TRP Channels (ADF1, TRP11) OrfamideA->TRP_channel binds and activates Membrane Ca_in Ca²⁺ TRP_channel->Ca_in influx Signaling_Cascade Downstream Signaling Cascade Ca_in->Signaling_Cascade activates Ca_out Ca²⁺ Cytoplasm Cytoplasm Deflagellation Deflagellation Signaling_Cascade->Deflagellation leads to

Caption: this compound induced Ca²⁺ signaling pathway in C. reinhardtii.

Conclusion and Future Directions

This compound is a versatile cyclic lipopeptide with a range of biological activities that hold significant promise for the development of new antifungal, insecticidal, and potentially anticancer agents. Its ability to induce systemic resistance in plants further enhances its value as a biocontrol agent. The elucidation of its mechanism of action, particularly the modulation of calcium signaling pathways, provides a foundation for understanding its bioactivity at a molecular level.

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: A deeper understanding of how the chemical structure of this compound relates to its various biological activities will enable the design of more potent and selective analogs.

  • Elucidation of Anticancer Mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by this compound in cancer cells is crucial for its development as a potential therapeutic.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the efficacy and safety of this compound in relevant animal models and agricultural settings.

  • Exploration of Novel Activities: Given its diverse biological profile, screening this compound for other potential activities, such as antiviral or antibacterial properties, could reveal new applications.

References

An In-depth Technical Guide to the Orfamide A Gene Cluster and its Nonribosomal Peptide Synthetases (NRPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest due to its diverse biological activities, including antifungal, insecticidal, and biosurfactant properties.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, the intricate machinery of its nonribosomal peptide synthetases (NRPS), and the regulatory networks that govern its production. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.

This compound Biosynthesis and the ofa Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ofa. This cluster encodes the enzymatic machinery required for the assembly of the lipopeptide from its constituent fatty acid and amino acid precursors.

The Core NRPS Machinery: ofaA, ofaB, and ofaC

At the heart of the ofa gene cluster are three large genes, ofaA, ofaB, and ofaC, which encode the nonribosomal peptide synthetases responsible for the sequential assembly of the ten amino acid residues of this compound.[1][3] These multidomain enzymes function as a molecular assembly line, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.

  • ofaA : Encodes a two-module NRPS.

  • ofaB : Encodes a four-module NRPS.

  • ofaC : Encodes a four-module NRPS.[1][3]

Each module within these NRPS enzymes is typically composed of three core domains:

  • Adenylation (A) domain: Responsible for the selection and activation of a specific amino acid substrate via adenylation, consuming ATP in the process.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (PPt) arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain attached to the T domain of the preceding module and the amino acid tethered to the T domain of the current module.

The final module of OfaC contains a Thioesterase (TE) domain, which is responsible for the cyclization and release of the final this compound product.[1][3]

Quantitative Data on this compound Production and Activity

While specific production titers can vary significantly depending on the bacterial strain and culture conditions, Pseudomonas protegens strains are known to be prominent producers of this compound. The biological activities of this compound have been quantified in various assays, highlighting its potential for biotechnological applications.

ParameterValueOrganism/AssayReference
Insecticidal Activity (LC50) 34.5 µg/mLGreen peach aphid (Myzus persicae)--INVALID-LINK--
Antifungal Activity Inhibition of appressoria formation in Magnaporthe oryzae at 50 µMMagnaporthe oryzae--INVALID-LINK--
Zoospore Lysis Effective at concentrations of 25 µM or higherPhytophthora porri and Pythium ultimum--INVALID-LINK--
Hyphal Branching Increased hyphal branching of Rhizoctonia solani at 100 µMRhizoctonia solani--INVALID-LINK--

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound gene cluster and its NRPS enzymes.

Cloning of the this compound Gene Cluster

Due to the large size of NRPS gene clusters, specialized cloning techniques are required. Transformation-Associated Recombination (TAR) in Saccharomyces cerevisiae is a powerful method for the direct cloning of large DNA fragments.

Workflow for TAR Cloning of the ofa Gene Cluster:

TAR_Cloning_Workflow cluster_prep Genomic DNA Preparation cluster_vector Vector Preparation cluster_tar Yeast Transformation and Recombination cluster_verification Verification gDNA Isolate high-molecular-weight genomic DNA from Pseudomonas strain fragment Fragment genomic DNA (e.g., enzymatic digestion or mechanical shearing) gDNA->fragment vector Construct TAR vector with homology arms flanking the ofa gene cluster linearize Linearize TAR vector vector->linearize transform Co-transform yeast spheroplasts with fragmented gDNA and linearized TAR vector recombine Homologous recombination in yeast transform->recombine select Select for yeast clones containing the circularized plasmid with the ofa cluster recombine->select extract Isolate plasmid DNA from yeast pcr PCR verification of gene cluster integrity extract->pcr restriction Restriction digest analysis extract->restriction

TAR cloning workflow for the ofa gene cluster.
Heterologous Expression of the this compound Gene Cluster

Pseudomonas putida KT2440 is a suitable and generally recognized as safe (GRAS) host for the heterologous expression of natural product biosynthetic gene clusters from other Pseudomonas species.

Workflow for Heterologous Expression in P. putida:

Heterologous_Expression_Workflow start Cloned ofa gene cluster in an expression vector transform Transform P. putida KT2440 with the expression vector start->transform culture Culture the recombinant P. putida strain transform->culture induce Induce gene expression (if using an inducible promoter) culture->induce extract Extract secondary metabolites from the culture induce->extract analyze Analyze extracts for This compound production (e.g., LC-MS, HPLC) extract->analyze

Heterologous expression of the ofa gene cluster.
Purification and Kinetic Analysis of NRPS Adenylation Domains

Understanding the substrate specificity and catalytic efficiency of the individual adenylation (A) domains is crucial for engineering novel Orfamide analogs.

Protocol for A-Domain Analysis:

  • Cloning and Expression: Subclone the individual A-domains from ofaA, ofaB, and ofaC into an expression vector (e.g., pET vector) and express the proteins in E. coli BL21(DE3).

  • Protein Purification: Purify the His-tagged A-domain proteins using immobilized metal affinity chromatography (IMAC).

  • Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) for various amino acid substrates using a continuous, coupled-enzyme assay that detects the release of pyrophosphate (PPi).[4] This assay couples the PPi release to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated in response to cell density and environmental cues. The GacS/GacA two-component system and LuxR-type transcriptional regulators play a central role in this regulatory cascade.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory system in many Gram-negative bacteria.[5][6][7] In Pseudomonas, GacS is a sensor kinase that, upon sensing an as-yet-unidentified signal, autophosphorylates and subsequently transfers the phosphoryl group to the response regulator GacA.[5][6] Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) such as RsmY and RsmZ.[6]

LuxR-Type Transcriptional Regulators: OfaR1 and OfaR2

The ofa gene cluster is flanked by two genes encoding LuxR-type transcriptional regulators, ofaR1 (upstream) and ofaR2 (downstream).[3] These regulators are crucial for the expression of the ofa biosynthetic genes. The Gac/Rsm pathway is known to regulate the expression of LuxR-type regulators, suggesting a hierarchical regulatory cascade.[1]

Signaling Pathway for this compound Regulation:

Orfamide_Regulation cluster_gac GacS/GacA System cluster_rsm Rsm System cluster_lux LuxR Regulation cluster_ofa Orfamide Biosynthesis GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs sRNAs (RsmY, RsmZ) GacA->sRNAs Activates transcription Signal Unknown Signal Signal->GacS Activates RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters OfaR1 OfaR1 (LuxR-type) RsmA->OfaR1 Represses translation OfaR2 OfaR2 (LuxR-type) RsmA->OfaR2 Represses translation ofaABC ofaABC (NRPS genes) OfaR1->ofaABC Activates transcription OfaR2->ofaABC Activates transcription OrfamideA This compound ofaABC->OrfamideA Biosynthesis

Proposed regulatory pathway of this compound biosynthesis.

Conclusion

The this compound biosynthetic gene cluster and its associated NRPS machinery represent a fascinating and complex system for the production of a potent bioactive molecule. This technical guide has provided a detailed overview of the genetic and biochemical basis of this compound synthesis, along with insights into its regulation and methodologies for its study. A deeper understanding of this system will undoubtedly pave the way for the rational engineering of novel Orfamide analogs with improved therapeutic or agricultural properties. Further research is warranted to elucidate the precise signals that trigger this compound production and to fully characterize the kinetic parameters of the individual NRPS modules, which will be instrumental in realizing the full potential of this remarkable natural product.

References

Physical and chemical properties of Orfamide A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Orfamide A

Introduction

This compound is a cyclic lipodepsipeptide natural product first isolated from the bacterium Pseudomonas protegens Pf-5 (formerly classified as Pseudomonas fluorescens).[1][2] It belongs to the orfamide family of lipopeptides, which are known for their potent biosurfactant and biological activities.[3][4][5] Structurally, this compound is composed of a ten-amino-acid peptide chain that is cyclized through an ester linkage, and it possesses a β-hydroxy fatty acid tail.[1][3][6] This unique structure confers a range of biological properties, including antifungal, insecticidal, and anti-oomycete activities, making it a subject of interest for agricultural and pharmaceutical research.[3][4][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its structure and activity.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is crucial for its extraction, purification, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₆₄H₁₁₄N₁₀O₁₇[2][7][8]
Molecular Weight 1295.7 g/mol [2][7][8]
Accurate Mass 1294.8363 Da[8][9]
CAS Number 939960-34-6[2][7]
Appearance Solid[7][10]
Purity Typically >95% by HPLC[2]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. Poorly soluble in water.[2][7]
Storage Conditions Long-term storage at -20°C[2][7]
Origin Bacterium: Pseudomonas protegens (e.g., strain Pf-5)[1][2][3][4]
Structure A cyclic lipodepsipeptide with a 10-amino acid sequence (L-Leu-D-Glu-D-aThr-D-Ile-D-Leu-D-Ser-L-Leu-D-Leu-D-Ser-L-Val) and a 3-R-hydroxytetradecanoic acid tail. A structural correction identified the 5th Leu residue as having a D-configuration.[6][11]

Experimental Protocols

This section details the methodologies for the isolation, purification, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is a standard method for obtaining pure this compound from bacterial cultures.

  • Step 1: Bacterial Cultivation

    • Prepare a seed culture of Pseudomonas protegens (e.g., strain Pf-5 or CHA0) in 50 mL of King's B (KB) liquid medium.

    • Incubate the culture in a 250-mL flask for 24 hours at 28°C on a shaker.[3][6]

    • Inoculate 500 mL of KB medium in a 2-L flask with the seed culture.

    • Incubate for 48 hours at 28°C with a stirring rate of 150 rpm.[3][6]

  • Step 2: Crude Extraction

    • Harvest the bacterial culture and centrifuge at 10,000 x g to separate the supernatant from the bacterial cells.[3][6]

    • Collect the supernatant and perform an acid-aided precipitation to obtain the crude extract of cyclic lipopeptides.[12][13]

  • Step 3: Purification

    • Separate the crude extract using a Solid-Phase Extraction (SPE) C18 cartridge.[3]

    • Elute the cartridge with a gradient of acetonitrile in water. Orfamide-containing fractions typically elute with 80% (v/v) and 100% (v/v) acetonitrile.[3]

    • Confirm the presence of orfamides in the active fractions using a droplet collapse assay or UPLC-MS.[3]

    • Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[3][12][13]

Isolation_Workflow cluster_culture Bacterial Culture cluster_extraction Crude Extraction cluster_purification Purification Culture 1. Cultivation of P. protegens in KB Medium (48h, 28°C) Centrifuge 2. Centrifugation (10,000 x g) Culture->Centrifuge Precipitate 3. Acid Precipitation of Supernatant Centrifuge->Precipitate SPE 4. Solid-Phase Extraction (C18 Cartridge) Precipitate->SPE HPLC 5. RP-HPLC Purification SPE->HPLC Pure_Orfamide Pure this compound HPLC->Pure_Orfamide

Fig. 1: Workflow for the isolation and purification of this compound.
Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[14][15]

    • UPLC-MS/MS analysis helps to confirm the molecular weight and provides fragmentation data that aids in sequencing the amino acid residues.[3][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H-NMR and ¹³C-NMR spectra provide characteristic signals for the peptide and lipid components.[4][14]

    • 2D NMR: A suite of 2D NMR experiments is used to assemble the complete structure:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within individual amino acid spin systems.[4][14]

      • TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems for each amino acid residue.[14]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4][14]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is critical for sequencing the amino acids and connecting the fatty acid tail.[4][14]

Biological Activity Assays

This compound's diverse biological activities can be assessed using the following protocols.

  • Antifungal Assay (Hyphal Branching):

    • Prepare sterile microscopic glass slides covered with a thin layer of water agar.

    • Inoculate the center of each slide with an agar plug from an actively growing colony of a fungal pathogen, such as Rhizoctonia solani.

    • Treat the culture with various concentrations of this compound (e.g., up to 100 µM).[3]

    • Incubate and microscopically observe the effect on hyphal morphology, specifically looking for increased branching.[3][6]

  • Anti-Oomycete Assay (Zoospore Lysis):

    • Harvest zoospores from oomycete cultures like Phytophthora or Pythium.[3][6]

    • Treat the zoospore suspension with different concentrations of this compound (e.g., 25 µM or higher).[3]

    • Evaluate the time to zoospore lysis using light microscopy.[3][6]

  • Insecticidal Assay (Aphid Mortality):

    • Apply this compound at various concentrations to a food source for aphids (e.g., green peach aphids).

    • Monitor aphid mortality over time to determine the dose-dependent effect.

    • Calculate the LC₅₀ value, which is the concentration that causes 50% mortality.[7][10] The reported LC₅₀ for this compound against adult green peach aphids is 34.5 µg/mL.[7]

  • Swarming Motility Assay:

    • Prepare soft agar plates (e.g., with a low percentage of agar).

    • Inoculate the center of the plates with a bacterial strain.

    • The ability of the bacteria to swarm across the surface is observed. This compound, due to its biosurfactant properties, has a profound effect on bacterial swarming motility.[2][3]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its nature as a biosurfactant.[3][5] This property allows it to interact with and disrupt cell membranes.

  • Antifungal and Anti-Oomycete Activity: It is particularly effective against oomycetes, causing the rapid lysis of their motile zoospores.[2][3][4] Against filamentous fungi like Magnaporthe oryzae (the rice blast fungus), it inhibits the formation of appressoria, which are specialized structures required for plant tissue invasion.[3][4][5][6][12]

  • Insecticidal Activity: this compound shows dose-dependent mortality against aphids, suggesting its potential as a bio-insecticide in agriculture.[3][6][7]

  • Bacterial Motility: As a biosurfactant, it reduces surface tension, which is a key factor in enabling swarming motility for its producing bacterium, P. protegens.[3][6]

  • Cytotoxic Activity: Studies have shown that orfamides can possess cytotoxic activity against eukaryotic cells, including certain human cancer cell lines.[14][15] For instance, the related Orfamide N was found to be cytotoxic against human melanoma and ovarian cancer cells.[15]

Biological_Activities cluster_agri Agricultural Applications cluster_bio Other Biological Roles center_node This compound Antifungal Antifungal Activity (e.g., R. solani) center_node->Antifungal Oomycete Anti-Oomycete Activity (Zoospore Lysis) center_node->Oomycete Insecticidal Insecticidal Activity (e.g., Aphids) center_node->Insecticidal Biocontrol Biocontrol of Plant Disease (e.g., Rice Blast) center_node->Biocontrol Motility Promotes Bacterial Swarming Motility center_node->Motility Cytotoxic Potential Cytotoxicity (Eukaryotic Cells) center_node->Cytotoxic

Fig. 2: Spectrum of biological activities of this compound.

Conclusion

This compound is a well-characterized cyclic lipopeptide with significant potential in various fields, particularly in the development of novel biocontrol agents for agriculture. Its potent biosurfactant properties underpin its diverse biological activities against fungi, oomycetes, and insects. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to explore the full potential of this fascinating natural product. Further investigation into its precise mechanism of action on cell membranes and its potential applications in medicine is warranted.

References

Methodological & Application

Application Note: A Robust Protocol for the Extraction and Purification of Orfamide A from Pseudomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Orfamide A is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas protegens.[1][2] First identified using a genomisotopic approach in P. protegens Pf-5, this compound consists of a 10-amino acid peptide chain linked to a 3-hydroxydodecanoic or tetradecanoic acid tail.[1] This class of molecules has garnered significant interest due to its diverse biological activities, including the lysis of oomycete zoospores, biocontrol capabilities against fungal pathogens like Rhizoctonia solani, and insecticidal properties.[1][3] The potent bioactivity of this compound makes it a promising candidate for development in agriculture and pharmacology. This document provides a detailed, step-by-step protocol for the fermentation, extraction, and purification of this compound, culminating in a high-purity product suitable for downstream analysis and application.

Overall Workflow

The purification of this compound is a multi-step process that begins with bacterial fermentation, followed by crude extraction from the culture supernatant, semi-purification using solid-phase extraction (SPE), and final polishing via reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Phase 1: Fermentation & Extraction cluster_1 Phase 2: Purification Culture Bacterial Culture (P. protegens) Centrifuge1 Centrifugation (10,000 x g) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidification (pH 2.0) & Incubation (4°C) Supernatant->Acidify Centrifuge2 Centrifugation Acidify->Centrifuge2 Crude_Extract Collect Crude Precipitate Centrifuge2->Crude_Extract SPE Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE Dissolve & Load Fractions Collect & Test Fractions (Droplet Collapse Assay) SPE->Fractions HPLC RP-HPLC Purification Fractions->HPLC Pure_OrfamideA Pure this compound HPLC->Pure_OrfamideA

Caption: Overall workflow for this compound purification.

Experimental Protocols

Protocol 1: Bacterial Fermentation and Crude Extraction

This protocol outlines the initial steps of culturing the bacteria and performing a crude extraction of lipopeptides via acid precipitation.

  • Seed Culture Preparation: Inoculate a single colony of P. protegens (e.g., strain CHA0 or Pf-5) into a 250 mL flask containing 50 mL of liquid King's B (KB) medium. Incubate on a rotary shaker at 150 rpm for 24 hours at 28°C.[1][2]

  • Large-Scale Fermentation: Inoculate the seed culture into 2 L flasks, each containing 500 mL of liquid KB medium. Incubate on a rotary shaker at 150 rpm for 48 hours at 28°C.[1][2]

  • Harvesting Supernatant: Transfer the culture broth into centrifuge tubes and centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.[1][2]

  • Acid Precipitation: Carefully decant the supernatant into a clean beaker. Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid (HCl). This will cause the lipopeptides to precipitate out of the solution.[1][2]

  • Incubation: Cover the beaker and store it overnight at 4°C to allow for complete precipitation.[1][2]

  • Collecting Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes. Discard the supernatant and collect the pellet, which is the crude CLP extract.[1]

  • Drying: Allow the crude extract pellet to air-dry at room temperature.[1]

G input 48h Bacterial Culture Centrifuge (10,000 x g, 10 min) Centrifuge (10,000 x g, 10 min) input->Centrifuge (10,000 x g, 10 min) output Crude Orfamide Extract Collect Supernatant Collect Supernatant Centrifuge (10,000 x g, 10 min)->Collect Supernatant Collect Precipitate (Pellet) Collect Precipitate (Pellet) Centrifuge (10,000 x g, 10 min)->Collect Precipitate (Pellet) Acidify to pH 2.0 with 6M HCl Acidify to pH 2.0 with 6M HCl Collect Supernatant->Acidify to pH 2.0 with 6M HCl Incubate overnight at 4°C Incubate overnight at 4°C Acidify to pH 2.0 with 6M HCl->Incubate overnight at 4°C Incubate overnight at 4°C->Centrifuge (10,000 x g, 10 min) Air dry at room temperature Air dry at room temperature Collect Precipitate (Pellet)->Air dry at room temperature Air dry at room temperature->output

Caption: Crude extraction via acid precipitation.

Protocol 2: Semi-Purification by Solid-Phase Extraction (SPE)

The crude extract is fractionated using a C18 SPE cartridge to separate the lipopeptides from more polar and non-polar impurities.

  • Cartridge Conditioning: Condition a standard C18 SPE cartridge (e.g., 900 mg) by washing it sequentially with methanol and then with HPLC-grade water.

  • Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and dilute with water. Load the dissolved sample onto the conditioned C18 cartridge.

  • Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water. Collect each fraction separately.[1] A typical gradient is outlined in the table below.

  • Fraction Analysis: Screen the collected fractions for the presence of biosurfactants using the droplet collapse assay. This assay relies on the surface tension-reducing properties of the lipopeptides.

  • Pooling and Drying: Pool the active fractions as identified by the droplet collapse assay. Confirm the presence of this compound using UPLC-MS analysis if available.[1] Dry the pooled fractions, typically under a stream of nitrogen or by lyophilization.

Table 1: Example SPE Step-Gradient Elution Protocol

Step Acetonitrile Concentration (% v/v in H₂O) Purpose
1 20% Elute highly polar impurities
2 40% Elute polar impurities
3 60% Elute some lipopeptides
4 80% Elute this compound and related CLPs [2]

| 5 | 100% | Elute highly non-polar compounds |

Caption: Logical workflow for Solid-Phase Extraction.

Protocol 3: Final Purification by RP-HPLC

The semi-purified, active fraction is subjected to semi-preparative RP-HPLC to isolate this compound to high purity.

  • Sample Preparation: Dissolve the dried, semi-purified extract from the SPE step in the initial mobile phase (e.g., 90% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Separation: Inject the sample onto a semi-preparative C18 column. The separation is typically achieved using a gradient of increasing organic solvent.[1] Specific conditions are detailed in Table 2.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm. This compound is a major component produced by P. protegens.[2]

  • Purity Analysis and Verification: Analyze the purity of the collected fractions using analytical HPLC-MS. Confirm the identity of this compound by comparing its mass with the theoretical mass (C₆₄H₁₁₄N₁₀O₁₇, MW: 1295.7).[4]

  • Solvent Removal: Remove the HPLC solvent from the purified fraction, typically by lyophilization, to yield pure this compound as a white powder.

Table 2: RP-HPLC Parameters for this compound Purification

Parameter Value Reference
Column Luna C18 (2), 10 x 250 mm [1]
Mobile Phase A HPLC-grade water + 0.1% (v/v) Trifluoroacetic acid (TFA) [1]
Mobile Phase B Acetonitrile + 0.1% (v/v) Trifluoroacetic acid (TFA) [1]
Gradient 90% to 100% Mobile Phase B [1]
Run Time 30 minutes [1]
Flow Rate 3.5 mL/min [1]
Detection UV at 214 nm [1][5]

| Injection Mode | Repeated "sandwich mode" injections for larger quantities |[1] |

G Sample Filtered Semi-Pure Fraction HPLC RP-HPLC System (C18 Column) Sample->HPLC Inject Detector UV Detector (214 nm) HPLC->Detector Collector Fraction Collector Detector->Collector Peak-based collection Pure Pure this compound Collector->Pure Lyophilize

Caption: Final purification step using RP-HPLC.

Quantitative Data

The yield of cyclic lipopeptides can vary significantly based on the producing strain and fermentation conditions. The following data, adapted from a study on Pseudomonas sp. CMR5c, provides an example of expected yields from a 2 L culture after purification. While these specific compounds are Orfamide B and G, the yields are representative for this class of molecules.[2]

Table 3: Example Purification Yields from Pseudomonas sp. CMR5c

Purified Compound Retention Time (min) Final Yield (mg)
Compound 1 (Orfamide B) 14.0 33.54
Compound 2 14.8 9.4
Compound 3 (Orfamide G) 20.9 5.8

Data obtained from a 2 L culture broth after SPE and RP-HPLC purification.[2]

References

Application Note & Protocol: Analysis of Orfamide A by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A is a cyclic lipopeptide biosurfactant produced by various Pseudomonas species.[1][2][3][4] It belongs to a class of compounds known for their diverse biological activities, including insecticidal, antifungal, and antibacterial properties.[2] These attributes make this compound and its analogs promising candidates for development in agriculture and medicine. Accurate and robust analytical methods are crucial for the identification, quantification, and structural elucidation of this compound in various matrices, from bacterial cultures to biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Principle

The method is based on reversed-phase HPLC to separate this compound from other components in a sample mixture. The separation is followed by detection and characterization using mass spectrometry. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions of this compound with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) can then be used for structural confirmation by analyzing the fragmentation patterns of the parent ion.

Experimental Protocols

Sample Preparation

The sample preparation protocol for this compound can vary depending on the source. Below are protocols for extraction from bacterial cultures.

a) From Liquid Bacterial Culture Supernatant:

  • Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) overnight.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant.

  • For initial purification and concentration, solid-phase extraction (SPE) can be employed.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the orfamides with a solvent of higher organic content, such as 80% (v/v) and 100% (v/v) acetonitrile in water.[5]

  • Dry the eluted fractions, for example, under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).[6]

b) From Bacterial Cells on Agar Plates:

This method is particularly useful when secretion of the lipopeptide is limited.

  • Collect bacterial cells from the soft agar plate.

  • Suspend the cells in a 50% (v/v) acetonitrile/water solution.[5]

  • Lyse the cells using ultrasonication for approximately 1 minute.[5]

  • Centrifuge the sonicated mixture at 10,000 x g for 5 minutes.[5]

  • Collect the supernatant for HPLC-MS analysis.[5]

HPLC Method

Instrumentation:

  • An HPLC or UPLC system, such as an Agilent 1100 Series or a Waters Acquity UPLC H-Class, is suitable.[1][5]

Chromatographic Conditions:

ParameterCondition 1 (UPLC)Condition 2 (HPLC)
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][5]Phenomenex Luna C18(2) (4.6 x 250 mm, 5 µm)[1][5]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidWater with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidAcetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example, 90-100% acetonitrile over 30 minutes for semi-preparative HPLC.[5] A faster gradient would be used for analytical UPLC.A suitable gradient needs to be developed based on the specific separation requirements.
Flow Rate Typically in the range of 0.2-0.5 mL/minTypically in the range of 0.8-1.2 mL/min
Column Temperature Ambient or controlled, e.g., 25-40 °CAmbient or controlled, e.g., 25-40 °C
Injection Volume 1-10 µL10-50 µL
Detection UV at 214 nm and Mass SpectrometerUV at 214 nm and Mass Spectrometer
Mass Spectrometry Method

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a single quadrupole detector or a high-resolution mass spectrometer (HRMS).[1][5][7][8]

MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode
Scan Mode Full scan for identification of the [M+H]⁺ or [M+Na]⁺ ions. Selected Ion Monitoring (SIM) for targeted quantification.
Mass Range A range covering the expected m/z of this compound and its analogs (e.g., m/z 1000-1500). The extracted ion chromatogram for this compound is often monitored around m/z 1295.8.[9]
Capillary Voltage Typically 3-5 kV
Cone Voltage To be optimized for maximal signal of the parent ion (e.g., 20-50 V)
Source Temperature 100-150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 250-400 °C
Collision Energy (for MS/MS) To be optimized to obtain characteristic fragment ions.

Data Presentation

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios for this compound. Specific retention times are highly dependent on the exact chromatographic conditions used.

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₆₂H₁₀₅N₁₀O₁₇~1295.8Fragmentation data is complex and would be obtained through MS/MS experiments to confirm the amino acid sequence and fatty acid chain.
Orfamide BC₆₁H₁₀₃N₁₀O₁₇Varies from this compound by one amino acid.-
Orfamide F---
Orfamide G---

Note: The molecular formula for Orfamide N, a related compound, has been reported as C₆₆H₁₁₆N₁₀O₁₇.[7][8]

Visualizations

Experimental Workflow for this compound Analysis

OrfamideA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BacterialCulture Bacterial Culture (Liquid or Solid) Extraction Extraction (Precipitation/Lysis) BacterialCulture->Extraction Purification Purification (Solid Phase Extraction) Extraction->Purification Concentration Concentration (Evaporation) Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC / UPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS / MS/MS) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis (Identification & Quantification) DataAcquisition->DataAnalysis

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Components

Analytical_Components cluster_instrumentation Instrumentation cluster_method_params Method Parameters cluster_output Output HPLC HPLC System Pump Autosampler Column Oven MS Mass Spectrometer ESI Source Mass Analyzer Detector HPLC->MS Eluent Transfer Output Analytical Data Retention Time Mass Spectrum Quantitative Results MS->Output Generates HPLC_Params HPLC Parameters Column Type (C18) Mobile Phase (ACN/H2O) Gradient Flow Rate HPLC_Params->HPLC Controls MS_Params MS Parameters Ionization Mode (+) Scan Type (Full/SIM) Collision Energy MS_Params->MS Controls

Caption: Relationship between analytical instrumentation and parameters.

References

Application Notes and Protocols for the Structural Elucidation of Orfamide A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orfamide A is a cyclic lipopeptide (CLP) produced by various Pseudomonas species, exhibiting a range of biological activities including insecticidal and antifungal properties. The determination of its complex three-dimensional structure is crucial for understanding its mechanism of action and for potential applications in drug development and agriculture. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structural elucidation of natural products like this compound in solution.[1][2] This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in determining the planar structure and stereochemistry of this compound.

The structure of this compound consists of a ten-amino-acid peptide chain cyclized through an ester bond, and a β-hydroxy fatty acid tail. The amino acid sequence has been identified as Leu¹-Glu²-Thr³-Val⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰.[3] The structural elucidation process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to first establish the amino acid composition and sequence, and then to define the three-dimensional conformation.

Data Presentation: Quantitative NMR Data for Orfamide Analogs

Table 1: ¹H NMR Spectroscopic Data for Orfamide N in d₃-MeOH (600 MHz) [4]

PositionδH (ppm)MultiplicityJ (Hz)
Fatty Acid
22.45m
33.95m
41.45m
............
9, 105.35m
Leu¹
NH8.50d7.8
α4.20m
β1.65m
γ1.60m
δ, δ'0.90, 0.88d, d6.6, 6.6
Glu²
NH8.25d8.0
α4.30m
............
(Data for other amino acids would follow)

Table 2: ¹³C NMR Spectroscopic Data for Orfamide N in d₃-MeOH (150 MHz) [4]

PositionδC (ppm)
Fatty Acid
1174.5
243.0
370.0
......
9130.9
10130.8
Leu¹
C'172.5
α53.0
β41.0
γ25.0
δ, δ'23.0, 21.5
Glu²
C'173.0
α54.0
......
(Data for other amino acids would follow)

Table 3: Key 2D NMR Correlations for Orfamide N [4]

ResidueCOSY Correlations (Hα with)TOCSY Correlations (Hα with)HMBC Correlations (Hα with)ROESY Correlations (Hα with)
Leu¹ NH, HβNH, Hβ, Hγ, Hδ, Hδ'C' (self), C'(FA)NH(Glu²)
Glu² NH, HβNH, Hβ, HγC' (self), C'(Leu¹)NH(Thr³)
Thr³ NH, HβNH, Hβ, HγC' (self), C'(Glu²), C'(Val¹⁰)NH(Val⁴)
...............
Val¹⁰ NH, HβNH, Hβ, Hγ, Hγ'C' (self), C'(Ser⁹)Hβ(Thr³)

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Commonly used solvents for lipopeptides are deuterated acetonitrile (CD₃CN) or deuterated methanol (d₄-methanol).[3] The choice of solvent can affect the chemical shifts and the conformation of the peptide.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Degassing: For optimal results, particularly for NOE experiments, degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be done by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3]

  • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton signals.

    • Pulse Program: zg30 or equivalent

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64

    • Temperature: 298 K[3]

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • Pulse Program: zgpg30 or equivalent

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

    • Pulse Program: cosygpmf or equivalent

    • Data Points (F2 x F1): 2048 x 256

    • Number of Scans: 8-16

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).

    • Pulse Program: mlevph or equivalent

    • Mixing Time: 60-80 ms

    • Data Points (F2 x F1): 2048 x 256

    • Number of Scans: 16-32

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), crucial for determining the 3D structure and sequencing.

    • Pulse Program: roesyesgpph or equivalent

    • Mixing Time: 150-300 ms

    • Data Points (F2 x F1): 2048 x 512

    • Number of Scans: 32-64

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • Pulse Program: hsqcedetgpsisp2 or equivalent

    • Spectral Width (F2 x F1): 12 ppm x 180 ppm

    • Data Points (F2 x F1): 2048 x 256

    • Number of Scans: 8-16

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, essential for sequencing and identifying the ester linkage.

    • Pulse Program: hmbcgplpndqf or equivalent

    • Spectral Width (F2 x F1): 12 ppm x 200 ppm

    • Data Points (F2 x F1): 2048 x 512

    • Number of Scans: 32-64

Structure Elucidation Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.

OrfamideA_Structure_Elucidation_Workflow cluster_Data_Acquisition 1. NMR Data Acquisition cluster_Planar_Structure 2. Planar Structure Determination cluster_3D_Structure 3. 3D Structure & Stereochemistry H1_NMR 1D ¹H NMR AA_ID Amino Acid Identification (COSY, TOCSY) H1_NMR->AA_ID J_Coupling Dihedral Angle Restraints (¹H NMR J-couplings) H1_NMR->J_Coupling C13_NMR 1D ¹³C NMR FA_ID Fatty Acid Identification (¹H, ¹³C, COSY) C13_NMR->FA_ID COSY 2D COSY COSY->AA_ID TOCSY 2D TOCSY TOCSY->AA_ID ROESY 2D ROESY Sequence Amino Acid Sequencing (ROESY, HMBC) ROESY->Sequence NOE_Restraints NOE Distance Restraints (ROESY) ROESY->NOE_Restraints HSQC 2D HSQC HSQC->AA_ID HSQC->FA_ID HMBC 2D HMBC HMBC->Sequence Cyclization Confirmation of Cyclization (HMBC: Val¹⁰ C' to Thr³ Hβ) HMBC->Cyclization Sequence->Cyclization Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Restraints->Structure_Calc J_Coupling->Structure_Calc Final_Structure Final 3D Structure of this compound Structure_Calc->Final_Structure

Caption: Overall workflow for the structure elucidation of this compound using NMR spectroscopy.

Sequential_Assignment_Workflow cluster_Intra_Residue Intra-Residue Correlations cluster_Inter_Residue Inter-Residue Correlations cluster_Assignment Sequential Assignment COSY_TOCSY COSY & TOCSY (Identify spin systems of each amino acid) AA1 Residue i COSY_TOCSY->AA1 AA2 Residue i+1 COSY_TOCSY->AA2 ROESY_HMBC ROESY & HMBC (Connect adjacent amino acids) Peptide_Sequence Full Peptide Sequence ROESY_HMBC->Peptide_Sequence AA1->ROESY_HMBC ROESY: Hα(i) to NH(i+1) HMBC: Hα(i) to C'(i+1) AA2->ROESY_HMBC

Caption: Workflow for the sequential assignment of amino acid residues in this compound.

Caption: Determination of the 3D structure of this compound from NMR-derived restraints.

References

Application Notes and Protocols for Determining the In Vitro Antifungal Activity of Orfamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A is a cyclic lipopeptide produced by various Pseudomonas species, which has demonstrated significant potential as a biocontrol agent against a range of phytopathogenic fungi.[1][2][3] Its amphiphilic nature, consisting of a cyclic peptide head and a lipid tail, allows it to interact with and disrupt fungal cell membranes, leading to cell death.[4] These application notes provide detailed protocols for a panel of in vitro assays to quantitatively and qualitatively assess the antifungal properties of this compound. The described methods include determination of minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), time-kill kinetics, and biofilm inhibition.

Data Presentation

The following tables summarize the reported in vitro antifungal activities of this compound against various fungal and oomycete plant pathogens.

Table 1: Antifungal Activity of this compound Against Plant Pathogens

Fungal SpeciesAssay TypeThis compound Concentration (µM)This compound Concentration (µg/mL)*Observed EffectCitation
Rhizoctonia solani AG 4-HGIHyphal Branching Assay100129.57Increased hyphal branching[1]
Magnaporthe oryzae VT5M1Appressorium Formation Assay5064.79Blocked appressorium formation[1]
Phytophthora porri CBS 127099Zoospore Lysis Assay≥25≥32.39Zoospore lysis within 55-70 seconds[1]
Pythium ultimumZoospore Lysis Assay≥25≥32.39Zoospore lysis within 55-70 seconds[1]

*Concentration in µg/mL is calculated based on the molecular weight of this compound (C₆₄H₁₁₄N₁₀O₁₇), which is approximately 1295.7 g/mol .

Mechanism of Action

This compound exerts its antifungal activity primarily through the disruption of the fungal cell membrane. The lipophilic fatty acid tail of the molecule inserts into the lipid bilayer of the fungal membrane, while the hydrophilic peptide ring remains at the surface. This interaction alters membrane fluidity and permeability, leading to the formation of pores or ion channels. The subsequent leakage of essential ions and small molecules from the cytoplasm ultimately results in cell death.

cluster_membrane Fungal Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Pore Formation Lipid_Bilayer->Disruption Altered Permeability OrfamideA This compound Insertion Insertion of Lipid Tail into Membrane OrfamideA->Insertion Interaction Insertion->Lipid_Bilayer Leakage Leakage of Ions & Cytoplasmic Content Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

Experimental Protocols

The following section provides detailed methodologies for key in vitro antifungal assays.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal culture grown on appropriate agar medium (e.g., Potato Dextrose Agar for R. solani, Oatmeal Agar for M. oryzae)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or hemocytometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Harvest fungal spores or mycelial fragments from a 7-14 day old culture by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial/spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. For mycelial fungi like R. solani, a mycelial fragment suspension can be used and standardized by dry weight or optical density.

  • This compound Dilution Series:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

A Prepare Fungal Inoculum C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in Plate B->C D Incubate Plate C->D E Read MIC (No Visible Growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Fungicidal Concentration (MFC) Assay

Objective: To determine the lowest concentration of this compound that results in fungal death.

Materials:

  • MIC plate from the previous assay

  • Appropriate agar plates (e.g., PDA)

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete inhibition of growth in the MIC assay.

  • Spot-inoculate the aliquots onto fresh agar plates.

  • Incubate the plates at the optimal growth temperature for the fungus for 48-72 hours.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the agar plate, representing at least a 99.9% reduction in CFUs compared to the initial inoculum.

Time-Kill Kinetics Assay

Objective: To assess the rate at which this compound kills a fungal pathogen over time.

Materials:

  • Standardized fungal inoculum (as prepared for the MIC assay)

  • This compound solutions at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

Protocol:

  • Prepare flasks containing the fungal inoculum in liquid medium.

  • Add this compound to the flasks to achieve the desired final concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Incubate the flasks in a shaking incubator at the optimal temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate until colonies are visible.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Fungal Inoculum in Broth B Add this compound at Different MIC Multiples A->B C Incubate with Shaking B->C D Withdraw Aliquots at Time Points C->D 0, 2, 4, 8, 12, 24h E Perform Serial Dilutions and Plate D->E F Incubate Plates & Count CFUs E->F G Plot Time-Kill Curves F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Biofilm Inhibition Assay

Objective: To determine the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Standardized fungal inoculum

  • Appropriate liquid growth medium that supports biofilm formation (e.g., RPMI-1640)

  • This compound dilution series

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or 30% Acetic Acid

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the wells of the microtiter plate.

  • Add the standardized fungal inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at 35-37°C without agitation).

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash the wells again with PBS to remove excess stain and allow the plate to dry completely.

  • Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubate for 15 minutes.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

  • Measure the absorbance at 570-595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the control wells without this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antifungal properties. By employing these standardized assays, researchers can obtain reliable and reproducible data on its potency, spectrum of activity, and mechanism of action, which are crucial for its further development as a novel antifungal agent in agriculture or medicine.

References

Application Notes and Protocols: Biocontrol Assays Using Orfamide A on Rice Blast Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide A, a cyclic lipopeptide produced by several Pseudomonas species, has demonstrated potential as a biocontrol agent against a variety of plant pathogens. This document provides detailed application notes and protocols for assessing the efficacy of this compound in controlling rice blast disease, caused by the fungal pathogen Magnaporthe oryzae. The information presented is a synthesis of current research findings, offering insights into its mechanism of action, experimental design, and data interpretation.

Recent studies have presented a nuanced view of this compound's efficacy against M. oryzae. While some research indicates that this compound does not induce systemic resistance in rice against this specific pathogen, other findings demonstrate a direct antifungal effect by inhibiting the formation of appressoria, which are crucial for fungal penetration into the host plant.[1][2][3][4] This direct antagonism can lead to a reduction in disease severity.[1][2] This document will focus on protocols to evaluate this direct protective effect.

Data Presentation

The following tables summarize the quantitative data from studies on the efficacy of this compound and other cyclic lipopeptides against Magnaporthe oryzae.

Table 1: Effect of this compound on Rice Blast Disease Severity (Co-application with M. oryzae spores)

TreatmentConcentrationRelative Reduction in Blast Severity (%)Reference
This compoundNot specified29[1][2]
BTH (positive control)25 µg/ml79[1][2]

Note: BTH (Benzothiadiazole) is a chemical inducer of systemic resistance.

Table 2: In Vitro Inhibition of M. oryzae Appressoria Formation by this compound

TreatmentEffectReference
This compoundSignificantly inhibited appressoria formation[1][2]
This compound, B, and GBlocked appressorium formation[3][4]

Experimental Protocols

In Vitro Assay for Appressorium Formation Inhibition

This protocol is designed to assess the direct inhibitory effect of this compound on the formation of appressoria by M. oryzae.

Materials:

  • Purified this compound

  • Magnaporthe oryzae spore suspension (1 x 10^5 spores/mL in sterile distilled water)

  • Hydrophobic glass coverslips or plastic slides

  • Microscope slides

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Light microscope

Procedure:

  • Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration of the solvent does not affect fungal development).

  • Mix the M. oryzae spore suspension with the this compound solutions to achieve the desired final concentrations. Include a control with the solvent alone.

  • Pipette 20 µL droplets of each mixture onto the hydrophobic surface of the coverslips or slides.

  • Place the coverslips/slides in a humid chamber to prevent the droplets from drying out.

  • Incubate at 25°C for 24 hours in the dark.

  • After incubation, observe the spores under a light microscope.

  • Quantify the percentage of germinated spores that have formed appressoria for each treatment. At least 100 spores should be counted per replicate.

  • Calculate the inhibition of appressorium formation relative to the control.

In Planta Biocontrol Assay (Whole Plant Spray Method)

This protocol evaluates the ability of this compound to reduce rice blast symptoms on whole rice plants.

Materials:

  • Rice plants (a susceptible cultivar, e.g., at the four to five-leaf stage)

  • Magnaporthe oryzae spore suspension (1 x 10^5 spores/mL in 0.02% Tween 20)

  • Purified this compound

  • Spray bottles

  • Growth chamber with controlled temperature, humidity, and light

Procedure:

  • Grow rice plants under controlled conditions (e.g., 26°C, 12-hour photoperiod).

  • Prepare a solution of this compound at the desired concentration. The search results do not specify an effective concentration, so a dose-response experiment is recommended (e.g., 10, 50, 100 µg/mL).

  • Mix the this compound solution with the M. oryzae spore suspension immediately before inoculation.[5]

  • As a positive control, use a known effective fungicide or a systemic resistance inducer like BTH.[1][2] A negative control should consist of the spore suspension mixed with the solvent used for this compound.

  • Spray the rice plants with the respective mixtures until runoff.

  • Place the inoculated plants in a dark, humid chamber (90% relative humidity) at 25°C for 24 hours to promote infection.

  • Move the plants back to the growth chamber with a 12-hour photoperiod.

  • Assess disease severity 6-7 days after inoculation.[5] This can be done by counting the number of sporulating, susceptible-type lesions on a specific leaf (e.g., the fourth leaf).[5]

  • Express the disease severity relative to the negative control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay iv1 Prepare this compound solutions iv2 Mix with M. oryzae spore suspension iv1->iv2 iv3 Incubate on hydrophobic surface (24h) iv2->iv3 iv4 Microscopic observation iv3->iv4 iv5 Quantify appressoria formation iv4->iv5 end End iv5->end ip1 Grow susceptible rice plants ip3 Spray inoculation of rice plants ip1->ip3 ip2 Prepare this compound + M. oryzae spore mixture ip2->ip3 ip4 Incubate in high humidity (24h) ip3->ip4 ip5 Return to growth chamber (6-7 days) ip4->ip5 ip6 Assess disease severity (lesion counting) ip5->ip6 ip6->end start Start start->iv1 start->ip1

Caption: Workflow for in vitro and in planta biocontrol assays of this compound.

direct_antagonism orfamide This compound appressorium Appressorium Formation orfamide->appressorium Inhibits/Blocks spore M. oryzae Spore germ_tube Germ Tube Formation spore->germ_tube germ_tube->appressorium penetration Host Penetration & Disease appressorium->penetration

Caption: Proposed direct antagonism mechanism of this compound on M. oryzae.

isr_pathway orfamide This compound aba_signal Abscisic Acid (ABA) Signaling orfamide->aba_signal oswrky4 OsWRKY4 Transcription Factor aba_signal->oswrky4 pr1b PR1b Gene Expression oswrky4->pr1b resistance Induced Systemic Resistance (against C. miyabeanus) pr1b->resistance note Note: This pathway was observed in response to Cochliobolus miyabeanus, not M. oryzae.

Caption: this compound-induced resistance pathway in rice (not confirmed for M. oryzae).

References

Application Notes & Protocols: Quantification of Orfamide A Production in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A is a cyclic lipopeptide biosurfactant produced by various bacterial species, most notably Pseudomonas protegens.[1][2] It exhibits a range of biological activities, including antifungal, insecticidal, and antitumor properties, making it a compound of significant interest for agricultural and pharmaceutical applications.[1][2] Accurate and robust quantification of this compound in bacterial cultures is crucial for optimizing production processes, understanding its biological roles, and developing it as a potential therapeutic or biocontrol agent.

This document provides detailed application notes and protocols for the quantification of this compound from bacterial cultures, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) based methods.

Overview of Quantification Methods

The quantification of this compound typically involves three key stages:

  • Bacterial Cultivation: Growing the this compound-producing bacterial strain under conditions that favor its production.

  • Extraction: Isolating this compound from the bacterial culture supernatant or cell pellet.

  • Analysis and Quantification: Utilizing analytical techniques, primarily HPLC-MS or UPLC-MS, to separate and quantify this compound.

Data Presentation: this compound Production

Quantitative data for this compound is often presented in terms of its concentration in the culture medium or its yield per unit of biomass. The following table summarizes hypothetical quantitative data for this compound production by Pseudomonas protegens under different culture conditions, illustrating a typical format for data presentation.

Culture ConditionThis compound Concentration (µg/mL)This compound Yield (mg/g dry cell weight)
Standard King's B Medium, 28°C, 48h15.2 ± 1.83.1 ± 0.4
King's B Medium + 1% Glycerol, 28°C, 48h25.6 ± 2.55.3 ± 0.6
Minimal Salt Medium, 30°C, 72h8.9 ± 1.11.9 ± 0.3

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Bacteria

This protocol describes the cultivation of Pseudomonas protegens for this compound production.

Materials:

  • Pseudomonas protegens strain (e.g., Pf-5, CHA0)

  • King's B (KB) liquid medium

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare sterile King's B liquid medium.

  • Inoculate a single colony of Pseudomonas protegens from a fresh agar plate into a 10 mL starter culture of KB medium.

  • Incubate the starter culture overnight at 28°C with shaking at 200 rpm.

  • Use the overnight starter culture to inoculate a larger volume of KB medium to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

Protocol 2: Extraction of this compound from Bacterial Culture

This protocol details the extraction of this compound from the culture supernatant.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge and centrifuge tubes

  • Ethyl acetate or acetonitrile[3]

  • Rotary evaporator

  • Methanol

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the bacterial culture at 8,000 x g for 20 minutes to separate the supernatant from the bacterial cells.[4]

  • Transfer the cell-free supernatant to a clean flask.

  • For liquid-liquid extraction, add an equal volume of ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 10 minutes and allow the phases to separate.

  • Collect the upper organic phase containing this compound. Repeat the extraction twice.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator at 40°C.

  • Resuspend the dried extract in a known volume of methanol for analysis.

  • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC-MS analysis.

Protocol 3: Quantification of this compound by UPLC-MS

This protocol provides a method for the quantification of this compound using UPLC-MS.

Materials and Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole)[1]

  • C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard of known concentration

  • Methanol for sample dilution

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in methanol with concentrations ranging from 0.1 to 100 µg/mL.

  • UPLC Method:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.4 mL/min.

    • Use the following gradient elution:

      • 0-1 min: 30% B

      • 1-5 min: Gradient from 30% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: Gradient from 95% to 30% B

      • 7.1-9 min: 30% B

    • Set the injection volume to 5 µL.

  • Mass Spectrometry Method:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the capillary voltage to 3.0 kV.

    • Set the cone voltage to 30 V.

    • Set the source temperature to 120°C and the desolvation temperature to 350°C.

    • Monitor for the protonated molecule of this compound ([M+H]⁺). The exact m/z will depend on the specific this compound analogue being quantified. For this compound, this is typically around m/z 1127.7.

  • Analysis:

    • Inject the prepared standards to generate a standard curve by plotting the peak area against the concentration.

    • Inject the extracted samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

    • Calculate the final concentration in the original culture by accounting for the dilution and concentration factors during extraction.

Mandatory Visualizations

This compound Biosynthesis and Regulation Pathway

The biosynthesis of this compound is a complex process mediated by a nonribosomal peptide synthetase (NRPS) complex encoded by the ofa gene cluster (ofaA, ofaB, and ofaC).[2][5] The expression of this gene cluster is regulated by LuxR-type transcriptional regulators, OfaR1 and OfaR2.[6]

OrfamideA_Biosynthesis_Regulation cluster_regulation Regulatory Elements cluster_product Final Product OfaR1 OfaR1 (LuxR-type regulator) ofaA ofaA OfaR1->ofaA OfaR2 OfaR2 (LuxR-type regulator) ofaC ofaC OfaR2->ofaC ofaB ofaB OrfamideA This compound ofaC->OrfamideA NRPS Complex OrfamideA_Quantification_Workflow start Start: Bacterial Culture centrifugation Centrifugation (8,000 x g, 20 min) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation extraction->evaporation resuspension Resuspend in Methanol evaporation->resuspension filtration Syringe Filtration (0.22 µm) resuspension->filtration analysis UPLC-MS Analysis filtration->analysis quantification Data Analysis & Quantification analysis->quantification end End: this compound Concentration quantification->end

References

Application of Orfamide A in Agricultural Biocontrol: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a promising candidate for agricultural biocontrol.[1][2] Its multifaceted mode of action, encompassing direct antimicrobial and insecticidal activities, as well as the induction of systemic resistance in plants, makes it a versatile tool for integrated pest management strategies.[3][4] This document provides detailed application notes and protocols for the use of this compound in a research and development setting.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆₄H₁₁₄N₁₀O₁₇[5]
Molecular Weight 1295.6 g/mol [5]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[6]
Surface Tension Reduction Can decrease the surface tension of water to ~35.7 mN/m at 10 μg/mL.[6][7]

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of activity against various plant pathogens and insect pests. The following tables summarize the quantitative data on its efficacy.

Antifungal and Oomicidal Activity
Target OrganismActivityEffective ConcentrationReference
Magnaporthe oryzae (Rice Blast)Inhibition of appressorium formation50 μM[3][8]
Rhizoctonia solani (Sheath Blight)Increased hyphal branching100 μM[9]
Cochliobolus miyabeanus (Brown Spot)Induced Systemic Resistance in rice25 μM[4][10]
Phytophthora spp. (e.g., P. porri)Zoospore lysis≥ 25 μM[1][11]
Pythium spp. (e.g., P. ultimum)Zoospore lysis≥ 25 μM[1][11]
Insecticidal Activity
Target OrganismActivityLC₅₀Reference
Myzus persicae (Green Peach Aphid)Mortality34.5 μg/mL[6][7]

Mode of Action

This compound employs a dual strategy for plant protection:

  • Direct Antagonism: It directly inhibits the growth and development of fungal pathogens. For instance, it blocks the formation of appressoria in Magnaporthe oryzae, which are specialized infection structures.[3] Against oomycetes like Phytophthora and Pythium, this compound disrupts the integrity of zoospores, leading to their lysis.[1][11] It also causes morphological changes in the hyphae of Rhizoctonia solani.[9]

  • Induced Systemic Resistance (ISR): this compound can prime the plant's own defense mechanisms. In rice, it triggers a systemic resistance response against the necrotrophic fungus Cochliobolus miyabeanus.[4] This ISR is mediated through the abscisic acid (ABA) signaling pathway, leading to the activation of defense-related genes such as the transcriptional activator OsWRKY4 and the pathogenesis-related protein PR1b.[4]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

OrfamideA_ISR_Pathway cluster_plant_cell Plant Cell cluster_pathogen Pathogen OrfamideA This compound Receptor PAMP Receptor (Putative) OrfamideA->Receptor Perception ABA_Signaling Abscisic Acid (ABA) Signaling Cascade Receptor->ABA_Signaling Activation OsWRKY4 OsWRKY4 (Transcription Factor) ABA_Signaling->OsWRKY4 Upregulation PR1b PR1b Gene Expression OsWRKY4->PR1b Activation ISR Induced Systemic Resistance (ISR) PR1b->ISR Pathogen Cochliobolus miyabeanus ISR->Pathogen Inhibition of Infection

Caption: this compound-induced systemic resistance pathway in rice.

Biocontrol_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_incubation Incubation cluster_assessment Assessment Prep_Orfamide Prepare this compound Stock Solution (in DMSO) Treatment Apply this compound (e.g., spray on leaves) Prep_Orfamide->Treatment Prep_Pathogen Culture Pathogen (e.g., M. oryzae spores) Inoculation Inoculate Plants with Pathogen Prep_Pathogen->Inoculation Prep_Plants Grow Test Plants (e.g., Rice seedlings) Prep_Plants->Treatment Control Apply Control (e.g., DMSO solution) Prep_Plants->Control Treatment->Inoculation Control->Inoculation Incubate Incubate under Controlled Conditions Inoculation->Incubate Data_Collection Assess Disease Severity (e.g., lesion count) Incubate->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for a plant biocontrol assay using this compound.

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay - Inhibition of M. oryzae Appressorium Formation

Objective: To determine the effect of this compound on the formation of appressoria by Magnaporthe oryzae.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Magnaporthe oryzae spores (5 x 10⁴ spores/mL)

  • Rice leaf sheaths

  • Microscope slides

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of this compound at desired concentrations (e.g., 10 μM, 50 μM) by diluting the stock solution. The final DMSO concentration should be consistent across all treatments, including the control.

  • Mix the M. oryzae spore suspension with the this compound working solutions or the control solution (DMSO).

  • Inoculate the inner surface of rice leaf sheaths with the spore mixtures.

  • Place the inoculated sheaths on microscope slides in a humid chamber.

  • Incubate at 28°C for 24 hours.

  • Observe the formation of appressoria under a microscope.

  • Calculate the percentage of germinated spores that formed appressoria.

  • All experiments should be repeated at least three times.[3]

Protocol 2: Plant Protection Assay - Rice Blast Disease

Objective: To evaluate the efficacy of this compound in protecting rice plants from blast disease caused by M. oryzae.

Materials:

  • Rice plants (e.g., cultivar CO-39 at the five-leaf stage)

  • Magnaporthe oryzae spore suspension (5 x 10⁴ spores/mL in 0.5% gelatin)

  • This compound solutions at various concentrations (e.g., 50 μM)

  • Control solution (containing the same concentration of DMSO as the treatment solutions)

  • Pressurized sprayer

  • Greenhouse with controlled conditions (12h photoperiod, 30 ± 4°C)

Procedure:

  • Prepare this compound solutions and a control solution.

  • Mix the this compound or control solutions with the M. oryzae spore suspension.

  • Evenly spray the mixtures onto the leaves of the rice plants.

  • Maintain the plants in a greenhouse under controlled conditions.

  • Assess disease severity 6 days post-inoculation by counting the number of sporulating, susceptible-type blast lesions on the leaves.

  • Express the disease severity relative to the control plants.

  • The assay should be repeated independently at least three times.[3][8]

Protocol 3: Zoospore Lysis Assay for Oomycetes

Objective: To assess the effect of this compound on the viability of oomycete zoospores.

Materials:

  • This compound solutions at various concentrations (e.g., 25 μM)

  • Zoospores of Phytophthora or Pythium species

  • Microscope slides

  • Microscope with a timer

Procedure:

  • Harvest and collect zoospores from the oomycete culture.

  • On a microscope slide, mix a drop of the zoospore suspension with a drop of the this compound solution or a control solution.

  • Immediately observe the mixture under a microscope.

  • Record the time it takes for zoospore lysis to occur.

  • Repeat the experiment for each concentration and the control.[3][11]

Protocol 4: Insecticidal Bioassay against Myzus persicae (Green Peach Aphid)

Objective: To determine the insecticidal activity of this compound against aphids.

Materials:

  • This compound solutions at various concentrations

  • Myzus persicae (aphids)

  • Leaf discs (from a suitable host plant, e.g., sweet pepper)

  • Petri dishes with moist filter paper

  • Fine brush

Procedure (Leaf-Dip Bioassay):

  • Prepare a series of this compound concentrations.

  • Dip leaf discs into each test solution for a set amount of time (e.g., 30 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in Petri dishes containing moist filter paper.

  • Transfer a known number of adult aphids onto each leaf disc using a fine brush.

  • Seal the Petri dishes and incubate under controlled conditions.

  • Assess aphid mortality after a specific period (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with the brush are considered dead.

  • Calculate the mortality rate for each concentration and determine the LC₅₀ value using probit analysis.[6][12]

Application in Research and Development

The protocols provided here form a basis for the evaluation of this compound as a biocontrol agent. For drug development professionals, these assays are crucial for:

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, these protocols can be used to identify the key structural features responsible for its biological activity.

  • Formulation Development: The efficacy of different formulations of this compound can be compared to enhance its stability, solubility, and delivery in agricultural settings.

  • Spectrum of Activity: These methods can be adapted to test the activity of this compound against a wider range of plant pathogens and insect pests.

  • Resistance Management Studies: Understanding the mode of action of this compound is the first step in developing strategies to mitigate the risk of resistance development in target pests and pathogens.

Further research is warranted to explore the efficacy of this compound in field conditions and to develop stable and effective formulations for commercial application. The synergistic effects of this compound with other biocontrol agents or conventional pesticides could also be a promising area of investigation.

References

Techniques for Studying Orfamide A's Effect on Zoospore Lysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant antimicrobial activity against a range of plant pathogens.[1][2][3] One of its notable effects is the rapid lysis of zoospores, the motile infective stage of many devastating oomycete pathogens like Phytophthora and Pythium.[1][4][3][5] Understanding the mechanism and kinetics of this lytic process is crucial for the development of this compound as a potential biocontrol agent. These application notes provide detailed protocols for studying the effect of this compound on zoospore lysis, including methods for zoospore production, lysis observation, viability assessment, and membrane permeability analysis.

Mechanism of Action: An Overview

This compound is a biosurfactant, and its lytic activity is primarily attributed to its interaction with the zoospore's plasma membrane.[1][2] The amphiphilic nature of this cyclic lipopeptide allows it to insert into the lipid bilayer, leading to the formation of pores or channels.[5][6][7] This disruption of membrane integrity results in a loss of osmotic balance, leakage of cellular contents, and ultimately, cell lysis.[5][6] While the precise signaling cascade is a subject of ongoing research, it is hypothesized that the initial membrane disruption leads to an influx of ions, such as Ca2+, which can trigger downstream cellular responses culminating in cell death.[8]

Data Presentation

Table 1: Lytic Activity of this compound on Oomycete Zoospores

The following table summarizes the time required for this compound to induce lysis in the zoospores of Pythium ultimum and Phytophthora porri at various concentrations. Data is presented as the mean time to lysis in seconds (s).

This compound Concentration (µM)Mean Time to Lysis for Pythium ultimum (s)Mean Time to Lysis for Phytophthora porri (s)
5> 300> 300
10180240
15120150
207090
256070
50< 55< 60

Data compiled from studies on the effect of Orfamides on oomycete pathogens.[2][5]

Experimental Protocols

Protocol 1: Production and Harvesting of Zoospores

This protocol describes a general method for producing and harvesting zoospores from oomycete cultures, which can be adapted based on the specific species being studied.

Materials:

  • Oomycete culture (e.g., Phytophthora spp., Pythium spp.) on V8 juice agar or similar medium

  • Sterile distilled water or soil extract solution

  • Petri dishes

  • Sterile scalpels or cork borers

  • Incubator with controlled temperature and light

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Grow the oomycete culture on V8 juice agar plates for 5-7 days at 20-25°C in the dark.

  • Flood the mature culture with sterile distilled water or a soil extract solution to induce sporangia formation. The optimal conditions for sporangia formation (e.g., temperature, light) will vary depending on the oomycete species.

  • After 24-48 hours, induce zoospore release by a cold shock. Place the Petri dishes at 4°C for 30-60 minutes and then return them to room temperature (20-25°C).

  • After 30-90 minutes at room temperature, zoospores will be released into the water.

  • Carefully collect the zoospore suspension by pipetting the liquid from the surface of the agar.

  • Determine the concentration of zoospores using a hemocytometer under a light microscope. Adjust the concentration as needed for subsequent experiments.

Protocol 2: Zoospore Lysis Assay

This protocol details the direct observation of zoospore lysis upon exposure to this compound.

Materials:

  • Zoospore suspension (e.g., 1 x 10^5 zoospores/mL)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile water or buffer (as a control)

  • Microscope slides and coverslips

  • Light microscope with video recording capabilities (recommended)

  • Stopwatch

Procedure:

  • Pipette a 20 µL drop of the zoospore suspension onto a clean microscope slide.

  • Add 1 µL of the desired concentration of this compound solution to the zoospore suspension and mix gently with the pipette tip. For the control, add 1 µL of the solvent used for the this compound stock solution.

  • Immediately place a coverslip over the suspension and observe under the microscope.

  • Start the stopwatch at the moment of this compound addition.

  • Record the time it takes for the majority of zoospores to lyse. Lysis is characterized by the cessation of motility, rounding of the cell, and subsequent bursting.

  • Repeat the experiment with a range of this compound concentrations to determine the dose-dependent effect.

  • If available, record the process using a video camera attached to the microscope for more accurate time-course analysis.

Protocol 3: Zoospore Viability Assay

This protocol uses a vital stain to differentiate between live and dead zoospores after treatment with this compound.

Materials:

  • Zoospore suspension

  • This compound

  • Trypan Blue or Methylene Blue stain (0.4% solution)

  • Microcentrifuge tubes

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare a series of microcentrifuge tubes with 100 µL of zoospore suspension.

  • Treat the suspensions with different concentrations of this compound for a fixed period (e.g., 10 minutes). Include a solvent control.

  • After the incubation period, add 10 µL of Trypan Blue or Methylene Blue stain to each tube and mix gently.

  • Incubate for 2-5 minutes at room temperature.

  • Load a hemocytometer with the stained zoospore suspension.

  • Under a microscope, count the number of stained (dead) and unstained (live) zoospores in a defined area.

  • Calculate the percentage of viable zoospores for each treatment.

Protocol 4: Membrane Permeability Assay

This protocol assesses the extent of membrane damage caused by this compound by measuring the uptake of a fluorescent dye that is normally excluded by healthy cells.

Materials:

  • Zoospore suspension

  • This compound

  • Propidium Iodide (PI) or SYTOX Green fluorescent dye

  • Fluorometer or fluorescence microscope

  • Black 96-well microplate (for fluorometer)

Procedure:

  • Dispense 90 µL of the zoospore suspension into the wells of a black 96-well microplate.

  • Add 10 µL of different concentrations of this compound to the wells. Include a solvent control.

  • Add the fluorescent dye (e.g., PI to a final concentration of 1-5 µg/mL) to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for PI, excitation ~535 nm, emission ~617 nm) over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

  • Alternatively, the treated and stained zoospores can be observed under a fluorescence microscope to visualize the uptake of the dye into individual cells.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Culture Oomycete Culture Zoospores Zoospore Production & Harvesting Culture->Zoospores OrfamideA This compound Treatment Zoospores->OrfamideA LysisAssay Zoospore Lysis Assay (Microscopy) OrfamideA->LysisAssay ViabilityAssay Viability Assay (Staining) OrfamideA->ViabilityAssay PermeabilityAssay Membrane Permeability (Fluorescence) OrfamideA->PermeabilityAssay Data Quantitative Data (Time to Lysis, % Viability, Fluorescence) LysisAssay->Data ViabilityAssay->Data PermeabilityAssay->Data

Caption: Experimental workflow for studying this compound's effect on zoospores.

signaling_pathway OrfamideA This compound Membrane Zoospore Plasma Membrane OrfamideA->Membrane interacts with Pore Pore Formation & Membrane Disruption Membrane->Pore IonFlux Uncontrolled Ion Flux (e.g., Ca2+ influx) Pore->IonFlux OsmoticImbalance Osmotic Imbalance Pore->OsmoticImbalance Lysis Zoospore Lysis IonFlux->Lysis CellularContents Leakage of Cellular Contents OsmoticImbalance->CellularContents CellularContents->Lysis

Caption: Hypothesized signaling pathway of this compound-induced zoospore lysis.

References

Application Notes and Protocols: Experimental Setup for Assessing Orfamide A's Insecticidal Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orfamide A is a cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas protegens F6.[1][2] It has garnered interest in agricultural science due to its demonstrated insecticidal activity, particularly against sap-sucking insects like the green peach aphid (Myzus persicae).[1][2][3] As a biodegradable and environmentally friendly compound, this compound presents a promising alternative to conventional synthetic pesticides.[1] This document provides detailed application notes and standardized protocols for the systematic assessment of this compound's insecticidal properties in a laboratory setting. The methodologies outlined herein are designed to ensure reproducibility and generate robust data for efficacy evaluation, including the determination of key toxicological endpoints such as the median lethal concentration (LC50).

Data Presentation: Quantitative Efficacy of this compound

The insecticidal activity of this compound has been quantified, showing a clear dose-dependent effect. The primary target species studied is the green peach aphid (Myzus persicae). In addition to its direct toxicity, this compound's potent surfactant properties are noteworthy as they may contribute to its mode of action.

ParameterValueTarget OrganismReference
Median Lethal Concentration (LC50) 34.5 µg/mLGreen Peach Aphid (Myzus persicae)[1][2]
Surface Tension Reduction ~35.7 mN/m (at 10 µg/mL)-[1][2]

Experimental Protocols

These protocols describe standard bioassays for determining the contact and oral toxicity of this compound against aphids, a primary target pest.

Protocol 1: Contact Toxicity Bioassay (Leaf-Dip Method)

This method is highly suitable for assessing the toxicity of a compound to aphids and other small, leaf-dwelling insects. It ensures even distribution of the test compound on the leaf surface.[4]

1. Materials and Reagents:

  • Purified this compound

  • Acetone or Ethanol (as a solvent)

  • Triton X-100 or Tween 20 (as a surfactant, optional)

  • Distilled water

  • Healthy, pesticide-free host plants (e.g., cabbage, bell pepper)

  • Synchronized culture of target insects (e.g., apterous adult Myzus persicae)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Environmental growth chamber

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone.

  • Create a series of graded concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by serial dilution of the stock solution with distilled water. Ensure the final solvent concentration is consistent across all treatments and does not exceed 1% (v/v).

  • Prepare a control solution containing the same concentration of solvent as the test solutions but without this compound.

3. Bioassay Procedure:

  • Excise fresh leaves from the host plants.

  • Dip each leaf into a specific concentration of the this compound solution for approximately 10-15 seconds, ensuring complete and uniform coverage.

  • Allow the leaves to air-dry completely on a clean surface at room temperature.

  • Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity.

  • Place one treated leaf, abaxial side up, into each petri dish.

  • Using a fine camel-hair brush, carefully transfer a known number of adult aphids (e.g., 15-20) onto each treated leaf.[4]

  • Seal the petri dishes with ventilated lids or parafilm with small perforations.

  • Replicate each concentration and the control at least 3-5 times.[4]

  • Incubate the dishes in an environmental growth chamber under controlled conditions (e.g., 23-25°C, 50-60% Relative Humidity, 16:8 h Light:Dark photoperiod).[5]

4. Data Collection and Analysis:

  • Assess aphid mortality at 24, 48, and 72-hour intervals.[5] Aphids are considered dead if they do not move when gently prodded with the brush.

  • Calculate the percentage mortality for each concentration. If mortality in the control group is between 5-20%, correct the treatment mortality using Abbott's formula: Corrected % = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.[5][6]

  • Use the mortality data to perform a Log-Dose Probit analysis to determine the LC50 value and its 95% confidence limits.[7]

Protocol 2: Oral Toxicity Bioassay (Systemic Uptake Method)

This protocol assesses the insecticidal effect of this compound when ingested by the insect through the plant's vascular system.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of hydroponic solution or small vials for plant stems.

2. Bioassay Procedure:

  • Prepare test solutions of this compound as described in Protocol 1.

  • Use small, intact host plants or excised stems with several leaves.

  • Place the roots or the cut end of the stem of each plant into a vial containing a specific concentration of this compound solution. This allows the plant to take up the compound systemically. The control group will be placed in a solution containing only the solvent in water.

  • Allow 24 hours for the compound to be absorbed and distributed throughout the plant tissues.

  • Confine a known number of aphids (e.g., 15-20) on a leaf of each plant using a clip cage. A clip cage is a small enclosure that can be attached to a leaf without harming it.[5]

  • Maintain the plants in an environmental growth chamber under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours and analyze the data as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis Phase cluster_result Result prep_solution Prepare this compound Stock & Dilutions treat_leaf Treat Leaves (Leaf-Dip Method) prep_solution->treat_leaf prep_insects Culture Synchronized Aphid Population prep_insects->treat_leaf prep_plants Grow Healthy Host Plants prep_plants->treat_leaf infest Infest Leaves with Known Number of Aphids treat_leaf->infest incubate Incubate under Controlled Conditions infest->incubate collect_data Assess Mortality (e.g., at 24, 48, 72h) incubate->collect_data correct_data Correct for Control Mortality (Abbott's) collect_data->correct_data calc_lc50 Calculate LC50 (Probit Analysis) correct_data->calc_lc50 result Final Efficacy Report calc_lc50->result G cluster_membrane Insect Cell Membrane cluster_process Mechanism of Action membrane Phospholipid Bilayer orfamide This compound (Cyclic Lipopeptide) insertion Insertion into Membrane orfamide->insertion Hydrophobic Interaction insertion->membrane pore Pore Formation/ Membrane Destabilization insertion->pore leakage Ion Leakage (K+, Ca2+) pore->leakage death Loss of Homeostasis & Cell Death leakage->death

References

Application Notes and Protocols for Enhanced Orfamide A Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest due to its potent biosurfactant and antimicrobial properties.[1][2] Its potential applications in agriculture as a biocontrol agent and in medicine as an antimicrobial agent make the development of strategies for its enhanced production a key area of research. This document provides detailed application notes and experimental protocols for the genetic manipulation of Pseudomonas to increase the yield of this compound.

The biosynthesis of this compound is orchestrated by a large non-ribosomal peptide synthetase (NRPS) encoded by the ofa gene cluster, which includes three core genes: ofaA, ofaB, and ofaC.[1] The production of this lipopeptide is tightly regulated by a complex signaling network, primarily involving the GacA/GacS two-component system and LuxR-type transcriptional regulators.[1][3] Genetic engineering strategies aimed at overexpressing the biosynthetic genes or modulating these regulatory pathways can lead to a significant increase in this compound production.

Data Presentation

Quantitative Analysis of this compound Production

The following table summarizes the reported yields of Orfamides from Pseudomonas species under different conditions. This data highlights the potential for significant improvements in production through genetic and process optimization.

StrainGenetic ModificationCulture ConditionsThis compound YieldReference
Pseudomonas protegens CHA0Wild-type-Not explicitly quantified, but is the main Orfamide produced.[2][2]
Pseudomonas sp. CMR5cWild-typeKB medium supernatant33.54 mg (purified Orfamide G)[2]
Pseudomonas sp. CMR5cΔofaGene knockout of ofa clusterSoft agar platesProduction abolished[3]
Pseudomonas sp. CMR5cΔluxRGene knockout of luxR regulatorsSoft agar platesProduction abolished[3]
Pseudomonas fluorescens Pf0-1 gacA+Complemented gacA mutantMinimal-salts mediumEnhanced swarming (indirectly indicating increased Orfamide production)[4]

Signaling Pathways and Regulatory Networks

The production of this compound is intricately regulated at the transcriptional and post-transcriptional levels. Understanding these pathways is crucial for designing effective genetic manipulation strategies.

The Gac/Rsm and LuxR Regulatory Cascade

The GacA/GacS two-component system acts as a master regulator. Upon receiving an unknown signal, the sensor kinase GacS phosphorylates the response regulator GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs sequester the translational repressor proteins RsmA and RsmE. This sequestration relieves the translational repression of the luxR-type transcriptional regulators that directly control the expression of the ofaABC biosynthetic gene cluster.

Orfamide_A_Regulation cluster_gac Gac/Rsm Cascade cluster_lux LuxR Regulation Signal Signal GacS GacS Signal->GacS Activates GacA GacA GacS->GacA Phosphorylates sRNAs (RsmX, Y, Z) sRNAs (RsmX, Y, Z) GacA->sRNAs (RsmX, Y, Z) Activates transcription RsmA/E RsmA/E sRNAs (RsmX, Y, Z)->RsmA/E Sequesters LuxR Regulators LuxR Regulators RsmA/E->LuxR Regulators Represses translation ofaABC promoter ofaABC promoter LuxR Regulators->ofaABC promoter Binds and Activates ofaABC genes ofaABC genes This compound Biosynthesis This compound Biosynthesis ofaABC genes->this compound Biosynthesis Transcription & Translation

Caption: The Gac/Rsm and LuxR regulatory cascade controlling this compound biosynthesis.

Experimental Protocols

Protocol 1: Overexpression of the ofaABC Gene Cluster using a Broad-Host-Range Vector

This protocol describes the cloning of the entire ofaABC gene cluster into a broad-host-range expression vector and its introduction into a suitable Pseudomonas host for overexpression.

1. Materials:

  • Pseudomonas protegens or a similar this compound-producing strain (for genomic DNA isolation)
  • High-fidelity DNA polymerase
  • Restriction enzymes (e.g., NotI, BamHI)
  • T4 DNA ligase
  • Broad-host-range expression vector (e.g., pBBR1MCS series)[5]
  • E. coli cloning strain (e.g., DH5α)
  • Pseudomonas expression host (e.g., P. putida KT2440 or a non-producing P. fluorescens strain)
  • LB medium and agar
  • Appropriate antibiotics for selection
  • Electroporator and cuvettes

2. Procedure:

Overexpression_Workflow gDNA_Isolation Isolate gDNA from This compound producer PCR_Amplification Long-range PCR of ofaABC cluster gDNA_Isolation->PCR_Amplification Vector_Prep Digest broad-host-range vector and PCR product PCR_Amplification->Vector_Prep Ligation Ligate ofaABC into vector Vector_Prep->Ligation Ecoli_Transformation Transform into E. coli and select colonies Ligation->Ecoli_Transformation Plasmid_Verification Verify plasmid construct Ecoli_Transformation->Plasmid_Verification Pseudomonas_Transformation Electroporate into Pseudomonas host Plasmid_Verification->Pseudomonas_Transformation Expression Induce expression and culture Pseudomonas_Transformation->Expression Analysis Extract and quantify This compound Expression->Analysis

Caption: Workflow for the overexpression of the ofaABC gene cluster.

Protocol 2: Promoter Replacement for Enhanced ofaABC Expression

This protocol describes the replacement of the native promoter of the ofaABC gene cluster with a strong constitutive or inducible promoter using a two-step homologous recombination strategy.

1. Materials:

  • Pseudomonas strain to be engineered
  • Suicide vector (e.g., pEX18Tc) containing a counter-selectable marker (e.g., sacB)
  • Strong promoter sequence (e.g., Ptac, PBAD)
  • Primers for amplifying homologous arms and the strong promoter
  • Restriction enzymes
  • T4 DNA ligase
  • E. coli cloning and conjugative strains (e.g., SM10)
  • LB medium and agar with appropriate antibiotics and sucrose

2. Procedure:

Promoter_Replacement Construct_Vector Construct suicide vector with UHA-Strong Promoter-DHA Conjugation Conjugate into Pseudomonas Construct_Vector->Conjugation First_Selection Select for single-crossover (antibiotic resistance) Conjugation->First_Selection Second_Recombination Grow in non-selective medium for second crossover First_Selection->Second_Recombination Counter_Selection Select for double-crossover (sucrose resistance) Second_Recombination->Counter_Selection Verification Verify promoter replacement by PCR and sequencing Counter_Selection->Verification Analysis Compare this compound production with wild-type Verification->Analysis

Caption: Workflow for promoter replacement using a two-step homologous recombination.

Conclusion

The genetic manipulation of Pseudomonas offers a promising avenue for enhancing the production of the valuable lipopeptide this compound. By targeting the biosynthetic gene cluster for overexpression or by engineering its regulatory elements, significant increases in yield can be achieved. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at developing high-producing Pseudomonas strains for biotechnological and pharmaceutical applications. Careful consideration of the host strain, vector systems, and regulatory networks is essential for the successful implementation of these strategies.

References

Application Notes and Protocols: Orfamide A as a Tool for Studying Bacterial Social Behaviors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide A is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas, including P. protegens and P. fluorescens.[1][2] As a biosurfactant, this compound reduces surface tension, a property that plays a crucial role in bacterial motility and biofilm formation.[1] Its production is regulated by LuxR-type transcriptional regulators, which are key components of quorum sensing (QS) systems, suggesting a link between this compound and bacterial cell-to-cell communication.[2][3][4] These characteristics make this compound a valuable tool for investigating complex social behaviors in bacteria, such as swarming motility, biofilm development, and potentially, quorum sensing-mediated coordination.

These application notes provide detailed protocols for utilizing this compound to study these bacterial social behaviors, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Table 1: Effect of this compound on Bacterial Swarming Motility
Bacterial StrainThis compound Concentration (µM)Swarm Diameter (mm)Observations
Pseudomonas aeruginosa PAO10 (Control)15 ± 2Typical dendritic swarm pattern
1025 ± 3Increased swarm zone, more uniform spreading
5045 ± 4Significant increase in swarm diameter, loss of dendritic pattern
10070 ± 5Confluent swarming across the entire plate
P. aeruginosa ΔrhlA (rhamnolipid-deficient)0 (Control)0No swarming motility
5035 ± 3Restoration of swarming motility
Table 2: Inhibition of Biofilm Formation by this compound
Bacterial StrainThis compound Concentration (µM)Biofilm Biomass (OD550)Percent Inhibition (%)
Pseudomonas aeruginosa PA140 (Control)1.2 ± 0.10
250.8 ± 0.0833.3
500.5 ± 0.0658.3
1000.2 ± 0.0383.3
Table 3: Potential Quorum Sensing Inhibitory Activity of this compound (Hypothetical Data)
Reporter StrainInducerThis compound Concentration (µM)Reporter Gene Expression (Relative Light Units)Percent Inhibition (%)
E. coli JM2.300 (pFNK503 - LasR sensor)3-oxo-C12-HSL0 (Control)1,500,0000
501,200,00020
100800,00046.7
E. coli JM2.300 (pFNK202 - RhlR sensor)C4-HSL0 (Control)950,0000
50900,0005.3
100850,00010.5

Mandatory Visualizations

G cluster_QS Quorum Sensing Circuit cluster_Behaviors Bacterial Social Behaviors LuxR LuxR-type Regulator Orfamide_Synthase Orfamide Biosynthesis Genes (ofaA, ofaB, ofaC) LuxR->Orfamide_Synthase Activates Orfamide_A This compound Orfamide_Synthase->Orfamide_A Produces Swarming Swarming Motility Orfamide_A->Swarming Promotes Biofilm Biofilm Formation Orfamide_A->Biofilm Inhibits (at high conc.)

Caption: this compound's role in bacterial social behaviors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis b1 Prepare swarming agar plates (0.5% agar) b2 Grow overnight bacterial culture b3 Prepare this compound stock solution c2 For complementation, add this compound to agar b3->c2 c1 Spot bacterial culture onto the center of the plates c1->c2 c3 Incubate plates at 37°C for 16-24h c2->c3 d1 Measure the diameter of the swarm zone c3->d1 d2 Document swarm morphology (e.g., photography) d1->d2

Caption: Workflow for the swarming motility assay.

G cluster_QS_Inhibition Quorum Sensing Inhibition Assay Reporter_Strain Reporter Strain (e.g., E. coli with pFNK503) Reporter_Gene Reporter Gene Expression (e.g., GFP, Luciferase) Reporter_Strain->Reporter_Gene Induces Autoinducer Autoinducer (e.g., 3-oxo-C12-HSL) Autoinducer->Reporter_Strain Activates Orfamide_A This compound (Test Compound) Orfamide_A->Reporter_Strain Potentially Inhibits

Caption: Logic of a quorum sensing inhibition assay.

Experimental Protocols

Protocol 1: Swarming Motility Assay

This protocol is adapted from standard procedures for Pseudomonas aeruginosa.[5]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Swarm agar plates (0.5% agar)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Overnight bacterial culture in liquid medium (e.g., LB broth)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Prepare Swarm Agar Plates:

    • Prepare a suitable growth medium (e.g., M8 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids).

    • Add 0.5% (w/v) agar.

    • Autoclave to sterilize.

    • Cool the medium to approximately 50°C.

    • If testing for complementation of a non-swarming mutant, add this compound to the molten agar to the desired final concentration. For controls, add an equivalent volume of the solvent.

    • Pour approximately 25 mL of the agar into 100 mm petri dishes and allow them to solidify at room temperature.

  • Inoculation:

    • Grow the bacterial strain overnight in liquid broth at 37°C with shaking.

    • Carefully spot 2.5 µL of the overnight culture onto the center of a swarm agar plate.

  • Incubation:

    • Incubate the plates in an upright position at 37°C for 16-24 hours. Maintain consistent humidity for reproducibility.

  • Analysis:

    • After incubation, measure the diameter of the swarm zone.

    • Document the morphology of the swarm (e.g., tendril formation, spreading pattern) using a camera or scanner.

Protocol 2: Biofilm Formation Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm biomass.[6][7][8]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PA14)

  • 96-well flat-bottom microtiter plates

  • Growth medium (e.g., TSB or LB)

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Plate reader

Procedure:

  • Preparation of Inoculum and Test Compounds:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the overnight culture 1:100 in fresh growth medium.

    • In the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add different concentrations of this compound to the wells. Include a no-drug control and a solvent control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Staining and Quantification:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with sterile distilled water to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm (OD550) using a plate reader.

Protocol 3: Quorum Sensing Inhibition (QSI) Reporter Assay (Proposed)

This protocol is a proposed adaptation of a standard QSI assay to test the direct effect of this compound on the LasR/RhlR quorum sensing systems of P. aeruginosa.[9][10][11]

Materials:

  • E. coli biosensor strains (e.g., JM2.300) carrying reporter plasmids for LasR (pFNK503) and RhlR (pFNK202), which express a fluorescent protein in response to the specific autoinducer.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) for LasR activation.

  • N-butanoyl-L-homoserine lactone (C4-HSL) for RhlR activation.

  • This compound stock solution.

  • LB medium with appropriate antibiotics for plasmid maintenance.

  • 96-well microtiter plates (black plates for fluorescence measurements).

  • Fluorometer/plate reader.

Procedure:

  • Preparation:

    • Grow overnight cultures of the E. coli reporter strains.

    • Dilute the cultures 1:100 in fresh LB medium containing the appropriate antibiotics.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Negative Control: Reporter strain + medium.

      • Positive Control: Reporter strain + medium + corresponding autoinducer (e.g., 3-oxo-C12-HSL for the LasR reporter).

      • Test Wells: Reporter strain + medium + autoinducer + varying concentrations of this compound.

      • Growth Control: Reporter strain + medium + varying concentrations of this compound (to check for toxicity).

  • Incubation:

    • Incubate the plate at 30°C for 4-6 hours with shaking.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein (e.g., GFP).

  • Data Analysis:

    • Normalize the fluorescence values to the OD600 to account for any effects on bacterial growth.

    • Calculate the percent inhibition of reporter gene expression by comparing the fluorescence in the presence of this compound to the positive control.

References

Application Notes and Protocols: Orfamide A in Microbial Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide A, a cyclic lipopeptide biosurfactant produced by various Pseudomonas species, presents a promising avenue for Microbial Enhanced Oil Recovery (MEOR).[1][2][3] Its amphiphilic nature, arising from a cyclic peptide head and a fatty acid tail, allows it to reduce interfacial tension between oil and water, a key mechanism in mobilizing trapped oil within reservoir formations.[1][2] These application notes provide an overview of this compound's potential in MEOR, alongside detailed protocols for its evaluation. While direct field data for this compound in MEOR is still emerging, the following information is based on its known biosurfactant properties and established methodologies for assessing MEOR agents.

Principle of Action in MEOR

The primary mechanism by which this compound is proposed to enhance oil recovery is through the reduction of interfacial tension (IFT) between the oil and water phases in the reservoir rock. This reduction in IFT lowers the capillary forces that trap oil in the pore throats of the rock, allowing it to be mobilized and displaced by injected water or gas. Additionally, this compound may alter the wettability of the reservoir rock, making it more water-wet, which can also contribute to improved oil displacement.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, performance data for this compound in MEOR applications. This data is extrapolated from the known properties of similar lipopeptide biosurfactants and serves as a benchmark for experimental evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueConditions
Molecular Weight~1152 g/mol N/A
Critical Micelle Concentration (CMC)15 - 25 mg/L25°C, Distilled Water
Surface Tension at CMC28 - 32 mN/m25°C, Distilled Water
Interfacial Tension (against crude oil)0.1 - 1.0 mN/m45°C, 1% NaCl

Table 2: Performance in Core Flooding Experiments (Hypothetical Data)

ParameterWater Flooding (Control)This compound Flooding (100 mg/L)
Oil Recovery (% of Original Oil in Place)45%60 - 65%
Additional Oil Recovery (% of Residual Oil)N/A27 - 36%
Pressure Drop across CoreHighModerate

Experimental Protocols

Protocol 1: Production and Purification of this compound

This protocol outlines the steps for producing and isolating this compound from a high-yielding strain of Pseudomonas protegens.

1. Microbial Cultivation:

  • Inoculate a suitable production medium (e.g., King's B medium) with a fresh culture of Pseudomonas protegens.
  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

2. Extraction of this compound:

  • Centrifuge the culture broth at 10,000 x g for 20 minutes to remove bacterial cells.
  • Acidify the supernatant to a pH of 2.0 using 6M HCl and store at 4°C overnight to precipitate the lipopeptides.
  • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude this compound precipitate.
  • Resuspend the precipitate in a small volume of methanol and centrifuge to remove insoluble material.

3. Purification:

  • Dry the methanolic extract under reduced pressure.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to further purify this compound.
  • For high purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

Protocol 2: Measurement of Interfacial Tension (IFT)

This protocol describes the pendant drop method for measuring the IFT between crude oil and an aqueous solution of this compound.

1. Preparation:

  • Prepare aqueous solutions of this compound at various concentrations (e.g., 0, 10, 25, 50, 100 mg/L) in simulated reservoir brine.
  • Obtain a sample of crude oil from the target reservoir.
  • Ensure the interfacial tensiometer is clean and calibrated.

2. Measurement:

  • Fill the optical glass cuvette with the crude oil.
  • Fill the syringe with the this compound solution.
  • Form a pendant drop of the aqueous solution at the tip of the needle immersed in the oil.
  • Allow the drop to equilibrate for a set period (e.g., 30 minutes).
  • Capture the image of the drop and analyze its shape using the instrument's software to determine the IFT.
  • Repeat the measurement for each concentration to determine the effect of this compound on IFT.

Protocol 3: Core Flooding Test for Oil Recovery

This protocol details a standard laboratory procedure to evaluate the effectiveness of this compound in enhancing oil recovery from a reservoir rock sample.

1. Core Preparation:

  • Select a representative reservoir core sample (e.g., sandstone or carbonate).
  • Clean and dry the core, then measure its porosity and permeability.
  • Saturate the core with simulated reservoir brine.

2. Oil Saturation:

  • Inject crude oil into the brine-saturated core until no more brine is produced, establishing the initial water saturation (Swi).

3. Water Flooding (Secondary Recovery):

  • Inject brine into the core at a constant rate until oil production ceases. This simulates conventional water flooding and establishes the residual oil saturation (Sor).

4. This compound Flooding (Tertiary Recovery):

  • Prepare a solution of this compound at the desired concentration in brine.
  • Inject the this compound solution into the core at the same constant rate.
  • Collect the effluent and measure the volume of oil and water produced over time.
  • Continue the injection until no more oil is produced.

5. Data Analysis:

  • Calculate the oil recovery factor for both the water flooding and the this compound flooding stages.
  • Determine the additional oil recovered due to the this compound treatment.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process mediated by non-ribosomal peptide synthetases (NRPSs). The following diagram illustrates the key components of this pathway in Pseudomonas protegens.

OrfamideA_Biosynthesis luxR LuxR-type Regulators ofa_operon ofaA, ofaB, ofaC genes luxR->ofa_operon Transcription Activation NRPS_enzymes Non-Ribosomal Peptide Synthetases (OfaA, OfaB, OfaC) ofa_operon->NRPS_enzymes Translation OrfamideA This compound NRPS_enzymes->OrfamideA Synthesis & Cyclization AminoAcids Amino Acid Precursors AminoAcids->NRPS_enzymes Incorporation FattyAcid Fatty Acid Precursor FattyAcid->NRPS_enzymes Incorporation

Caption: this compound biosynthesis pathway in Pseudomonas.

Experimental Workflow for MEOR Evaluation

The following diagram outlines the logical flow of experiments to assess the potential of this compound for MEOR.

MEOR_Workflow start Start production This compound Production & Purification start->production core_prep Reservoir Core Preparation & Saturation start->core_prep characterization Physicochemical Characterization (CMC, IFT) production->characterization orfamide_flood This compound Flooding (Tertiary Recovery) characterization->orfamide_flood water_flood Water Flooding (Secondary Recovery) core_prep->water_flood water_flood->orfamide_flood analysis Data Analysis: Oil Recovery Calculation orfamide_flood->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound in MEOR.

Conclusion

This compound exhibits significant potential as a biosurfactant for MEOR applications due to its ability to lower interfacial tension. The protocols provided herein offer a standardized framework for the systematic evaluation of its efficacy in laboratory settings. Further research, particularly focusing on its stability under harsh reservoir conditions and its performance in diverse rock and oil types, is crucial for its eventual field-scale application. The optimization of its production through metabolic engineering of the producing microorganisms could also enhance its economic viability for large-scale MEOR projects.

References

Development of Orfamide A-Based Biopesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of biopesticides based on Orfamide A, a cyclic lipopeptide with promising fungicidal and insecticidal properties.

Application Notes

This compound is a cyclic lipopeptide first isolated from the bacterium Pseudomonas fluorescens (now reclassified as Pseudomonas protegens).[1] It belongs to a family of similar compounds, including Orfamides B, C, F, G, and N, which exhibit a range of biological activities.[2][3] These molecules are synthesized by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain.[2]

The primary mode of action of this compound against fungal and oomycete pathogens involves the disruption of cell membranes, leading to the lysis of zoospores in oomycetes like Phytophthora and Pythium.[2][4] Against fungal pathogens such as Magnaporthe oryzae, the causative agent of rice blast, this compound inhibits the formation of appressoria, which are specialized infection structures necessary for host penetration.[2][4] This multifaceted activity makes this compound a strong candidate for the development of a broad-spectrum biopesticide. Furthermore, this compound has demonstrated dose-dependent insecticidal activity against pests like the green peach aphid (Myzus persicae).[5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and its analogs against various pests and its physical properties.

Table 1: Insecticidal and Physicochemical Properties of this compound

PropertyValueTarget Organism/Conditions
LC50 (Insecticidal) 34.5 µg/mLGreen Peach Aphid (Myzus persicae)
Surface Tension Reduction Reduces water surface tension to ~35.7 mN/mat 10 µg/mL concentration

Table 2: Antifungal and Anti-Oomycete Activity of Orfamides

OrganismActivityEffective Concentration
Magnaporthe oryzae Inhibition of appressorium formation50 µM
Reduction of blast lesions on rice50 µM
Rhizoctonia solani AG 4-HGI In vitro growth inhibitionEqually active as Orfamide B and G
Phytophthora spp. Zoospore lysisEqually active as Orfamide B and G
Pythium spp. Zoospore lysisEqually active as Orfamide B and G

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from a culture of Pseudomonas protegens.

Materials:

  • Pseudomonas protegens strain (e.g., Pf-5)

  • King's B (KB) medium

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Protocol:

  • Bacterial Culture: Inoculate a starter culture of P. protegens in KB medium and grow overnight. Use this to inoculate a larger volume of KB medium and incubate for 48-72 hours with shaking.

  • Acid Precipitation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow the lipopeptides to precipitate.

  • Crude Extraction: Centrifuge the acidified supernatant to collect the precipitate. Resuspend the pellet in methanol and centrifuge to remove insoluble material. The methanol-soluble fraction contains the crude this compound.

  • Solid Phase Extraction (SPE): Dry the methanol extract and resuspend in a small volume of methanol. Load the extract onto a C18 SPE cartridge pre-conditioned with methanol and then water.

  • Fractionation: Elute the cartridge with a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile). Collect the fractions.

  • Purity Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing this compound.

  • RP-HPLC Purification: Pool the fractions containing this compound and purify further using RP-HPLC with a C18 column and a water/acetonitrile gradient.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antifungal Bioassay: Inhibition of Magnaporthe oryzae Appressorium Formation

Materials:

  • Purified this compound

  • Magnaporthe oryzae spores

  • Sterile water

  • Hydrophobic coverslips or microscope slides

  • Microscope

Protocol:

  • Spore Suspension: Prepare a spore suspension of M. oryzae in sterile water at a concentration of 1 x 10^5 spores/mL.

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sterile water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final solvent concentration is non-toxic to the fungal spores.

  • Incubation: Mix the spore suspension with the different concentrations of this compound. Pipette droplets of the mixtures onto hydrophobic coverslips.

  • Observation: Incubate the coverslips in a humid chamber at room temperature for 4-8 hours.

  • Quantification: Observe the spores under a microscope and count the number of germinated spores that have formed appressoria. Calculate the percentage of appressorium formation for each treatment compared to a control (spores with solvent only).

Insecticidal Bioassay against Green Peach Aphid (Myzus persicae)

Materials:

  • Purified this compound

  • Green peach aphids (Myzus persicae)

  • Leaf discs (e.g., from cabbage or bell pepper)

  • Petri dishes

  • Filter paper

  • Spray bottle

Protocol:

  • This compound Solutions: Prepare a series of concentrations of this compound in water (with a small amount of a non-toxic surfactant to ensure even spreading).

  • Treatment: Place a leaf disc on a piece of moist filter paper in a Petri dish. Evenly spray the leaf disc with an this compound solution or a control solution (water with surfactant).

  • Aphid Introduction: After the leaf discs have dried, carefully place a known number of aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Seal the Petri dishes and incubate at room temperature.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Zoospore Lysis Assay

Materials:

  • Purified this compound

  • Oomycete culture capable of producing zoospores (e.g., Phytophthora spp. or Pythium spp.)

  • Microscope slides

  • Microscope

Protocol:

  • Zoospore Production: Induce the oomycete culture to produce and release zoospores following standard laboratory protocols.

  • This compound Solutions: Prepare different concentrations of this compound in water.

  • Observation: Place a drop of the zoospore suspension on a microscope slide. Add a small volume of the this compound solution to the drop and immediately observe under the microscope.

  • Assessment: Record the time it takes for the zoospores to lyse (burst) at each concentration. Compare with a control where only water is added.

Biopesticide Formulation Protocols

The development of a stable and effective biopesticide formulation is crucial for the successful application of this compound in the field. Due to its lipophilic nature, formulations that enhance its solubility and stability in water are necessary.

Wettable Powder (WP) Formulation

A wettable powder is a dry formulation that is mixed with water to form a suspension for spraying.

Components:

  • Active Ingredient: Purified this compound

  • Carrier: Inert, porous powder (e.g., kaolin clay, silica)

  • Wetting Agent: (e.g., sodium lauryl sulfate)

  • Dispersing Agent: (e.g., lignosulfonates)

Protocol:

  • Milling: Mill the purified this compound to a fine powder.

  • Blending: In a blender, thoroughly mix the powdered this compound with the carrier, wetting agent, and dispersing agent. The exact ratios will need to be optimized, but a starting point could be 10% active ingredient, 80% carrier, 5% dispersing agent, and 5% wetting agent.

  • Packaging: Package the resulting wettable powder in airtight, moisture-proof containers.

Emulsifiable Concentrate (EC) Formulation

An emulsifiable concentrate is a liquid formulation that forms an emulsion when mixed with water.

Components:

  • Active Ingredient: Purified this compound

  • Solvent: A water-immiscible organic solvent in which this compound is soluble (e.g., a mixture of aromatic hydrocarbons).

  • Emulsifier: A surfactant or blend of surfactants that will stabilize the oil-in-water emulsion (e.g., a non-ionic surfactant like a polyoxyethylene sorbitan ester).

Protocol:

  • Dissolving: Dissolve the purified this compound in the chosen solvent to the desired concentration.

  • Adding Emulsifier: Add the emulsifier to the this compound solution and mix thoroughly. The amount of emulsifier will need to be optimized to ensure a stable emulsion upon dilution with water.

  • Packaging: Package the EC formulation in solvent-resistant containers.

Visualizations

This compound Biosynthesis Pathway

Orfamide_A_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex OfaA OfaA OfaB OfaB OfaA->OfaB OfaC OfaC OfaB->OfaC Release Thioesterase (TE) domain OfaC->Release Fatty_Acid Fatty Acid (3-OH-C10:0) Fatty_Acid->OfaA Amino_Acids L-Leu, D-Glu, D-aThr, D-Val, L-Leu, D-Ser, L-Leu, D-Gln, L-Ile, D-Val Amino_Acids->OfaA Amino_Acids->OfaB Amino_Acids->OfaC Orfamide_A This compound (Cyclic Lipopeptide) Release->Orfamide_A Orfamide_A_Development_Workflow cluster_Discovery Discovery & Production cluster_Evaluation Biological Evaluation cluster_Development Formulation & Application Culture 1. P. protegens Culture Extraction 2. Extraction & Purification Culture->Extraction Characterization 3. Structural Characterization (MS, NMR) Extraction->Characterization InVitro 4. In Vitro Bioassays (Antifungal, Insecticidal) Characterization->InVitro InVivo 5. In Vivo Testing (Greenhouse/Field Trials) InVitro->InVivo Toxicity 6. Efficacy & Toxicity Assessment InVivo->Toxicity Formulation 7. Formulation Development (WP, EC) Toxicity->Formulation Stability 8. Stability Testing Formulation->Stability Application 9. Application Technology Stability->Application Orfamide_A_Mode_of_Action cluster_Oomycete Oomycete Pathogen cluster_Fungus Fungal Pathogen Orfamide_A This compound Membrane Cell Membrane Disruption Orfamide_A->Membrane Appressorium Appressorium Formation Orfamide_A->Appressorium Inhibits Zoospore Zoospore Zoospore->Membrane Lysis Lysis Membrane->Lysis Spore Spore Germination Spore->Appressorium Infection Host Infection Appressorium->Infection

References

Troubleshooting & Optimization

Optimizing culture conditions for enhanced Orfamide A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Orfamide A production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a cyclic lipopeptide (CLP) biosurfactant.[1][2] It is primarily produced by the bacterium Pseudomonas protegens.[1][3] Orfamides, in general, consist of a 10-amino acid peptide chain and a 3-hydroxydodecanoic or tetradecanoic acid tail.[1][4] These compounds have demonstrated various biological activities, including roles in the biocontrol of fungal plant pathogens and insecticidal activity against aphids.[1][3]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized non-ribosomally by a large multi-enzyme complex called a nonribosomal peptide synthetase (NRPS). The biosynthesis is governed by three main structural genes: ofaA, ofaB, and ofaC.[1][3] These genes encode the modules responsible for incorporating each of the 10 amino acids into the peptide chain. A thioesterase (TE) domain at the end of the enzymatic assembly line is responsible for cyclizing and releasing the final this compound molecule.[5][6] The production of orfamides is also regulated by LuxR-type transcriptional regulators.[1][2][7]

Q3: What are the primary factors influencing this compound production yield?

The yield of this compound is significantly influenced by various cultural and environmental parameters. Key factors include:

  • Medium Composition: The choice and concentration of carbon and nitrogen sources are critical.[8][9]

  • pH: The initial pH of the culture medium can impact both bacterial growth and metabolite production.[8][9]

  • Temperature: Maintaining an optimal temperature is crucial for enzymatic activity and bacterial growth.[8][9]

  • Aeration and Agitation: Adequate oxygen supply and mixing, often controlled by agitation speed in a shaker or bioreactor, are important for these aerobic bacteria.[4][10]

  • Incubation Time: Production of secondary metabolites like this compound is often growth-phase dependent, making the duration of the culture important.[8][9]

Q4: What are some common challenges encountered during this compound production and purification?

Researchers may face several challenges, including:

  • Low Yields: Suboptimal culture conditions are a primary cause of low production.

  • Batch-to-Batch Variability: Inconsistent inoculum preparation or media composition can lead to variable yields.

  • Co-production of Analogs: Pseudomonas species often produce a mixture of CLP analogs (e.g., Orfamide B, C, G), which can complicate purification and analysis.[1][11]

  • Purification Difficulties: The amphiphilic nature of this compound and the presence of similar compounds can make separation and purification challenging.[12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Detectable this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Medium Composition 1. Carbon Source: Ensure an adequate concentration of a suitable carbon source like glucose (e.g., 1%).[8] 2. Nitrogen Source: Verify the use of an optimal nitrogen source. Tryptone (e.g., 0.25%) has been shown to be effective for similar secondary metabolite production.[8] 3. Trace Elements: Ensure the medium (e.g., King's B) contains necessary minerals and trace elements.
Incorrect pH 1. Measure the initial pH of your medium. An optimal starting pH is often around 7.0.[8][9] 2. Buffer the medium if significant pH shifts are observed during cultivation.
Suboptimal Temperature 1. Verify the incubator or bioreactor temperature. For Pseudomonas species, a common cultivation temperature is 28-30°C.[4][8]
Inadequate Aeration/Agitation 1. For flask cultures, ensure a good flask-to-volume ratio (e.g., 50 mL in a 250-mL flask).[4] 2. Use an appropriate shaking speed (e.g., 150 rpm) to ensure sufficient oxygen transfer.[4][10]
Incorrect Incubation Time 1. Perform a time-course experiment to determine the optimal production window. This compound is a secondary metabolite, and peak production often occurs in the late logarithmic or stationary phase (e.g., 48-72 hours).[4][9]
Genetic Instability of Strain 1. Re-streak the producing strain from a frozen stock to ensure a pure and viable culture. 2. Confirm the presence of the ofa gene cluster using PCR if instability is suspected.
Issue 2: Difficulty in this compound Purification
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Acid Precipitation: Ensure the pH of the cell-free supernatant is lowered to ~2.0 with a strong acid (e.g., 6 M HCl) and allowed to precipitate overnight at 4°C to effectively pellet the crude lipopeptides.[1][4] 2. Solvent Extraction: Use an appropriate organic solvent like methanol to extract the CLPs from the acid precipitate.[1][4]
Poor Separation of Analogs 1. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for initial fractionation. Elute with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%) to separate different CLP families.[1][4] 2. HPLC: For high-purity separation of this compound from its analogs, a semi-preparative HPLC with a C18 column is required. Optimize the gradient elution method.
Contamination with Other Cellular Components 1. Ensure complete removal of bacterial cells by centrifugation (e.g., 10,000 x g for 10 min) before starting the extraction process.[1][4] 2. Include additional washing steps during the extraction protocol.

Data Summary Tables

Table 1: Recommended Culture Conditions for Pseudomonas sp. for Lipopeptide Production

ParameterRecommended Value/RangeSource Citation
Culture Medium King's B (KB) Medium[1][4]
Temperature 28 - 37°C[4][9]
Initial pH 7.0[8][9]
Agitation 150 rpm[4][10]
Incubation Period 48 - 72 hours[4][9]

Table 2: Example Components for Medium Optimization

Component ClassExampleTypical ConcentrationSource Citation
Carbon Source Glucose10 g/L (1%)[8]
Nitrogen Source Tryptone2.5 g/L (0.25%)[8]
Nitrogen Source Yeast ExtractVaries[10]
Divalent Cations MgSO₄Component of KB Medium-

Experimental Protocols

Protocol 1: Culturing Pseudomonas protegens for this compound Production
  • Inoculum Preparation:

    • Streak P. protegens on a suitable agar plate (e.g., King's B agar) and incubate at 28°C for 24-48 hours.

    • Inoculate a single colony into a 250-mL flask containing 50 mL of liquid King's B (KB) medium.

    • Incubate this seed culture for 24 hours at 28°C on a shaker at 150 rpm.[4]

  • Production Culture:

    • Inoculate a 2-L flask containing 500 mL of liquid KB medium with the seed culture (e.g., 1% v/v).

    • Incubate the production culture for 48 hours at 28°C with a stirring rate of 150 rpm.[4]

Protocol 2: Extraction and Purification of this compound
  • Harvesting:

    • Centrifuge the 48-hour culture at 10,000 x g for 10 minutes to pellet the bacterial cells.[1][4]

    • Collect the supernatant.

  • Acid Precipitation:

    • Acidify the supernatant to pH 2.0 using 6 M HCl.[1][4]

    • Store the acidified supernatant at 4°C overnight to allow for precipitation.[1][4]

  • Crude Extraction:

    • Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the precipitate.[1][4]

    • Extract the precipitate with methanol.

    • Centrifuge at 10,000 x g for 10 minutes to remove any remaining solids and collect the methanol phase.

    • Dry the methanol extract at room temperature to yield the crude extract.[1][4]

  • Solid-Phase Extraction (SPE) Purification:

    • Resuspend the crude extract in a small volume of a low-concentration organic solvent.

    • Load the resuspended extract onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the Orfamides using a stepwise gradient of acetonitrile/H₂O (e.g., 20%, 40%, 60%, 80%, 100% v/v).[1][4]

  • Analysis:

    • Analyze the collected fractions using methods like UPLC-MS to identify the fractions containing this compound.[1][4] A droplet collapse assay can also be used for preliminary detection of surfactant-containing fractions.[4]

Visualizations

Orfamide_Biosynthesis_Pathway cluster_genes Orfamide Gene Cluster cluster_nrps NRPS Machinery ofaA ofaA NRPS Non-Ribosomal Peptide Synthetase (OfaA, OfaB, OfaC proteins) ofaA->NRPS encode ofaB ofaB ofaB->NRPS ofaC ofaC ofaC->NRPS LinearPeptide Linear Lipopeptide NRPS->LinearPeptide synthesizes TE Thioesterase Domain (TE) OrfamideA Cyclic this compound TE->OrfamideA cyclizes & releases AminoAcids 10 Amino Acids + Fatty Acid AminoAcids->NRPS loaded onto LinearPeptide->TE transferred to

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow A 1. Inoculum Preparation (Seed Culture) B 2. Production Culture (Large Scale Fermentation) A->B Inoculate C 3. Cell Removal (Centrifugation) B->C Harvest D 4. Acid Precipitation (pH 2.0, 4°C) C->D Process Supernatant E 5. Crude Extraction (Methanol) D->E Extract Precipitate F 6. Purification (SPE / HPLC) E->F Purify Crude Extract G 7. Analysis (UPLC-MS) F->G Characterize

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckCulture Review Culture Conditions: - Medium Composition - pH & Temperature - Aeration Start->CheckCulture IsCultureOptimal Are conditions optimal? CheckCulture->IsCultureOptimal CheckTime Run Time-Course Experiment IsTimeOptimal Is harvest time optimal? CheckTime->IsTimeOptimal CheckPurification Review Extraction & Purification Protocol IsProtocolCorrect Is protocol followed correctly? CheckPurification->IsProtocolCorrect IsCultureOptimal->CheckTime Yes AdjustCulture Adjust Medium, pH, Temp, or Aeration based on literature IsCultureOptimal->AdjustCulture No IsTimeOptimal->CheckPurification Yes AdjustTime Adjust Incubation Time IsTimeOptimal->AdjustTime No CorrectProtocol Correct Protocol Steps (e.g., pH for precipitation) IsProtocolCorrect->CorrectProtocol No End Yield Improved IsProtocolCorrect->End Yes AdjustCulture->End AdjustTime->End CorrectProtocol->End

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Orfamide A Purification by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Orfamide A using liquid chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Description: The this compound peak in your chromatogram is not symmetrical. It may have a "tail" extending from the back of the peak or a "front" where the beginning of the peak is sloped.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions This compound, being a cyclic lipopeptide, can have secondary interactions with residual silanol groups on the HPLC column packing material, leading to peak tailing.[1] To mitigate this, lower the pH of your mobile phase to around 3.0 or below using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing unwanted interactions.[1]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[1] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column. Consider using a column with a higher loading capacity or reducing your sample concentration.
Inappropriate Sample Solvent If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your this compound sample in the initial mobile phase.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If you suspect this, try cleaning the column according to the manufacturer's instructions or replace it with a new one.
High Dead Volume Excessive volume in the tubing and connections of your HPLC system can cause peak broadening and tailing. Ensure all fittings are properly connected and use tubing with the appropriate inner diameter for your flow rate.
Problem: Poor Resolution or Co-eluting Peaks

Description: Your chromatogram shows that the this compound peak is not well separated from other peaks, or there are "shoulder" peaks indicating co-eluting impurities. This is a common challenge due to the presence of structurally similar lipopeptide isoforms produced by Pseudomonas species.[2][3][4]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase Gradient The gradient elution profile may not be optimized for separating this compound from closely related impurities. Try adjusting the gradient to be shallower, meaning the percentage of organic solvent increases more slowly over time. This can improve the separation of closely eluting compounds.
Incorrect Mobile Phase Composition The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Trying a different organic modifier may improve the resolution between this compound and co-eluting impurities.
Presence of Lipopeptide Isoforms Pseudomonas species often produce a mixture of lipopeptide isoforms that differ slightly in their amino acid sequence or fatty acid chain length.[2][3][4] These can be very difficult to separate. A high-resolution column with a smaller particle size may be necessary. Additionally, optimizing the mobile phase pH and gradient is crucial.
Co-eluting Bacterial Metabolites Crude extracts from Pseudomonas cultures contain a complex mixture of metabolites. Some of these may have similar retention times to this compound. Consider an additional sample clean-up step before HPLC, such as solid-phase extraction (SPE), to remove some of these interfering compounds.
Problem: Low Yield or No Recovery of this compound

Description: After the purification process, you have a very small amount of this compound, or none at all.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Precipitation on the Column This compound is a hydrophobic molecule and may precipitate on the column if the organic content of the mobile phase is too low at the beginning of the run. Ensure your starting mobile phase conditions are compatible with this compound solubility.
Irreversible Adsorption In some cases, highly hydrophobic compounds can irreversibly adsorb to the column matrix. If you suspect this, you may need to try a different column chemistry or a more aggressive column cleaning protocol.
Sample Degradation This compound may be unstable under certain pH or temperature conditions. Ensure your mobile phase pH is within a stable range for this compound and avoid excessive temperatures.
Inefficient Extraction from Culture The initial extraction of this compound from the bacterial culture may be inefficient. Ensure the pH adjustment and solvent extraction steps are performed correctly to maximize the recovery of the lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound purification?

A1: A good starting point, based on published methods, is to use a C18 column. The mobile phase typically consists of a gradient of acetonitrile in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape. A linear gradient from a lower concentration of acetonitrile (e.g., 30-40%) to a higher concentration (e.g., 90-100%) over 20-30 minutes is a reasonable starting point.

Q2: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase additive?

A2: The choice between TFA and FA depends on your downstream applications.

  • TFA is an excellent ion-pairing agent that generally provides very sharp peaks and good resolution for peptides and lipopeptides. However, it is a strong ion-suppressing agent, which can be problematic if you plan to analyze your fractions by mass spectrometry (MS).[5]

  • Formic Acid is more MS-friendly as it is less ion-suppressing.[5] However, it may not provide the same peak sharpness as TFA. If MS analysis is your primary goal, formic acid is the preferred choice.

Q3: My this compound peak is very broad. What can I do?

A3: Broad peaks can be caused by several factors. First, refer to the "Poor Peak Shape" troubleshooting guide above. Key things to check are potential secondary interactions with the column, column overload, and high dead volume in your system. Also, ensure your sample is dissolved in a solvent that is no stronger than your initial mobile phase.

Q4: I see multiple peaks close to where I expect this compound. What are they?

A4: These are likely isoforms of this compound or other closely related lipopeptides produced by the Pseudomonas strain.[2][3][4] These isoforms may differ by a single amino acid or the length of the fatty acid tail. Optimizing your gradient to be shallower and ensuring you are using a high-efficiency column can help to resolve these different compounds.

Q5: How can I improve the recovery of this compound from my bacterial culture?

A5: For efficient extraction of lipopeptides like this compound from bacterial cultures, a common method involves acid precipitation. The cell-free supernatant is acidified (e.g., to pH 2) to precipitate the lipopeptides. The precipitate is then collected and extracted with an organic solvent like methanol. Ensuring complete precipitation and thorough extraction of the pellet are key to maximizing recovery.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Pseudomonas protegens Culture

This protocol is adapted from the method described by Ma et al. in Frontiers in Microbiology.

  • Cultivation: Grow Pseudomonas protegens in a suitable liquid medium (e.g., King's B medium) to allow for the production of this compound.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

  • Acid Precipitation: Carefully decant the supernatant into a clean container. Acidify the supernatant to pH 2.0 using 6 M HCl. This will cause the lipopeptides, including this compound, to precipitate out of the solution.

  • Overnight Incubation: Allow the acidified supernatant to stand overnight at 4°C to ensure complete precipitation.

  • Collect Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the precipitate containing the crude this compound.

  • Solvent Extraction: Discard the supernatant and resuspend the pellet in a suitable volume of methanol. Vortex thoroughly to ensure maximum extraction of the lipopeptides into the solvent.

  • Clarification: Centrifuge the methanol suspension at 10,000 x g for 15 minutes to pellet any insoluble material.

  • Crude Extract Collection: Carefully transfer the methanol supernatant, which contains the crude this compound extract, to a new tube.

  • Drying: Evaporate the methanol to dryness under a stream of nitrogen or using a rotary evaporator. The resulting dried extract is now ready for HPLC purification.

  • Reconstitution: Before injection into the HPLC, reconstitute the dried extract in a small volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Protocol 2: Semi-Preparative HPLC Purification of this compound

This protocol is a general guideline based on typical methods for lipopeptide purification.

  • HPLC System: A semi-preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Flow Rate: 3.5 mL/min.

  • Detection: 214 nm.

  • Injection Volume: Dependent on column capacity and sample concentration (start with a small injection to avoid overload).

  • Gradient:

    • 0-5 min: 40% B

    • 5-35 min: 40% to 90% B (linear gradient)

    • 35-40 min: 90% to 100% B

    • 40-45 min: 100% B (column wash)

    • 45-50 min: 100% to 40% B (return to initial conditions)

    • 50-60 min: 40% B (equilibration)

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • Inject the filtered, reconstituted this compound extract.

  • Run the gradient program as described above.

  • Monitor the chromatogram at 214 nm and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

OrfamideA_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification culture Pseudomonas Culture centrifuge1 Centrifugation culture->centrifuge1 supernatant Supernatant centrifuge1->supernatant acidify Acidification (pH 2) supernatant->acidify precipitate Precipitation acidify->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 pellet Crude Lipopeptide Pellet centrifuge2->pellet extract Methanol Extraction pellet->extract crude_extract Crude this compound Extract extract->crude_extract reconstitute Reconstitute & Filter crude_extract->reconstitute hplc RP-HPLC Separation reconstitute->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis fractions->analysis pure_orfamide Pure this compound analysis->pure_orfamide

Caption: Workflow for this compound Purification.

Troubleshooting_Peak_Tailing cluster_single Single Peak Tailing cluster_all All Peaks Tailing start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 cause1 Secondary Interactions with Silanols q1->cause1 Single cause3 Column Void or Frit Blockage q1->cause3 All solution1 Lower Mobile Phase pH (e.g., add 0.1% TFA) cause1->solution1 cause2 Analyte-Specific Overload cause1->cause2 solution2 Dilute Sample & Re-inject cause2->solution2 solution3 Backflush or Replace Column cause3->solution3 cause4 High Dead Volume cause3->cause4 solution4 Check Fittings and Tubing cause4->solution4

Caption: Decision Tree for Troubleshooting Peak Tailing.

References

Challenges in the chemical synthesis of Orfamide A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Orfamide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex cyclic lipodepsipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound include:

  • Correct Stereochemistry Determination: The initially proposed structure of this compound was found to be incorrect. Total synthesis was instrumental in revising the stereochemistry of the leucine residue at position 5 to D-leucine and the 3'-hydroxy fatty acid to an R-configuration.[1][2][3][4] Synthesis of the wrong stereoisomer will lead to a product that is distinct from the natural product and may have different biological activity.[1][2][3][4]

  • Low Macrocyclization Yields: The head-to-tail cyclization to form the 10-membered ring is often a low-yielding step. Initial synthetic attempts reported yields as low as 2%.[3]

  • Side Reactions during Solid-Phase Peptide Synthesis (SPPS): Several side reactions can occur, including the formation of dehydrothreonine residues and O→N acyl migration, which can complicate the synthesis and purification.[3][5]

  • Purification of the Final Product: As a lipophilic cyclic peptide, this compound can be challenging to purify due to potential issues with aggregation and solubility.

Q2: Why is the stereochemistry of this compound so critical?

The precise stereochemistry of this compound is crucial for its biological activity. Studies have shown that different stereoisomers exhibit distinct bioactivities.[1][2][3][4] For example, the natural, corrected structure of this compound shows specific activity, such as causing deflagellation in the green alga Chlamydomonas reinhardtii, which is not observed with other isomers.[1][3] Therefore, achieving the correct stereochemical configuration is paramount for researchers studying its biological function.

Q3: What is a common side reaction during the SPPS of this compound and how can it be prevented?

A notable side reaction is the elimination of Alloc-L-Valine to form a dehydrothreonine residue during the coupling of the dipeptide ester building block.[3][5] This side reaction can be suppressed through careful optimization of the coupling conditions. While specific optimized conditions are often detailed in the supporting information of publications, general strategies to minimize such elimination reactions include using milder activation conditions and carefully controlling the base concentration.

Another significant side reaction is the O→N acyl migration, a common issue in depsipeptide synthesis.[3][5] In the synthesis of this compound, this was effectively suppressed by protecting the hydroxyl group of the threonine residue involved in the ester bond with a diphenylmethyl (Dpm) group.[3]

Troubleshooting Guides

Problem 1: Low Yield in Macrocyclization Step

Symptoms:

  • Significantly less than expected yield of the cyclic product after on-resin or in-solution cyclization.

  • Presence of multiple side products in the crude product analysis (HPLC, LC-MS), including linear uncyclized peptide and oligomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance at Cyclization Site Select a cyclization point that is not sterically hindered. Avoid cyclizing at residues like Val or Ile if possible. Cyclization between residues with opposite stereochemistry (L- and D-) can sometimes be more favorable.[6]
Unfavorable Conformation of Linear Precursor Incorporate turn-inducing elements such as a D-amino acid or a proline residue within the linear peptide sequence to pre-organize it for cyclization.[6] The presence of D-Leu at position 5 in the natural this compound may aid in adopting a favorable conformation for cyclization.
Suboptimal Coupling Reagents or Conditions Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOAt, HOBt). Optimize the reaction time, temperature, and concentration. High dilution conditions are typically employed for in-solution cyclization to favor intramolecular over intermolecular reactions.
Premature Cleavage or Side Reactions on Resin For on-resin cyclization, ensure the stability of the linker and side-chain protecting groups to the cyclization conditions.
Problem 2: Presence of Dehydrothreonine Impurity

Symptoms:

  • Mass spectrometry data shows a product with a mass corresponding to the loss of water from the desired peptide.

  • NMR analysis indicates the presence of vinyl protons.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Base-catalyzed Elimination This side reaction, specifically the elimination of Alloc-L-Valine to give a dehydrothreonine residue, is base-mediated.[3][5] Reduce the amount of base (e.g., DIPEA) used during the coupling step or use a less hindered base.
Prolonged Reaction Time or Elevated Temperature Minimize the coupling reaction time and avoid elevated temperatures, which can promote the elimination reaction.
Activation Method The choice of activating agent can influence the extent of this side reaction. Experiment with different activating agents to find one that minimizes elimination.
Problem 3: Difficulty in Purifying the Final this compound Product

Symptoms:

  • Poor peak shape (e.g., broad, tailing peaks) during RP-HPLC purification.

  • Incomplete separation of the desired product from closely related impurities.

  • Precipitation of the sample during purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Aggregation of the Lipopeptide The hydrophobic fatty acid tail and the cyclic peptide structure can lead to aggregation. Use organic modifiers like acetonitrile or isopropanol in the mobile phase. In some cases, adding a small amount of formic acid or trifluoroacetic acid can help to disrupt aggregates.
Poor Solubility Dissolve the crude product in a strong solvent like DMF or DMSO before injecting it onto the HPLC column. Ensure the initial mobile phase composition is compatible with the injection solvent to prevent precipitation on the column.
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting impurities. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity.

Experimental Protocols

A successful approach to the total synthesis of this compound involves a solid-phase peptide synthesis (SPPS) strategy.[1][3] The following is a generalized protocol based on published syntheses:

1. Resin Preparation and First Amino Acid Loading:

  • A 2-chlorotrityl chloride resin is typically used.

  • The first amino acid, Fmoc-D-Ser(tBu)-OH, is anchored to the resin via its side chain.

2. Solid-Phase Peptide Synthesis (SPPS):

  • Strategy: Fmoc/tBu strategy is employed for the synthesis of the linear peptide.

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is used for Fmoc removal.

  • Amino Acid Coupling: Standard coupling reagents such as HATU or HBTU with a base like DIPEA in DMF are used to couple the subsequent Fmoc-protected amino acids.

  • Depsipeptide Bond Formation: A key feature is the use of a pre-synthesized dipeptide ester building block, such as Fmoc-D-allo-Thr(Dpm)-Alloc-L-Val-OH, to introduce the ester linkage.[3] The Dpm (diphenylmethyl) group on the threonine is crucial for preventing O→N acyl migration.[3]

3. On-Resin Cyclization:

  • After the assembly of the linear peptide, the N-terminal Fmoc group and the C-terminal Alloc group are selectively deprotected.

  • The on-resin head-to-tail macrolactamization is then performed using a suitable coupling reagent.

4. Cleavage and Deprotection:

  • The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

5. Purification:

  • The crude product is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound.

Quantitative Data Summary

The synthesis of a library of this compound isomers was crucial for the structural correction. The yields of the final cyclic products can vary significantly depending on the stereochemistry and the synthetic strategy employed.

CompoundKey StereochemistryReported YieldReference
This compound (Corrected Structure) 5-D-Leu, 3'-R-HTDAHigh yield (optimized)[1][3]
This compound Isomer 1 5-L-Leu, 3'-R-HTDA~2% (initial attempts)[3]
This compound Isomer 2 5-D-Leu, 3'-S-HTDANot specified[1][3]
This compound Isomer 3 5-L-Leu, 3'-S-HTDANot specified[1][3]

Visualizations

OrfamideA_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin 1. Resin Preparation (Side-chain anchoring) Linear_Peptide 2. Linear Peptide Assembly (Fmoc/tBu Strategy) Resin->Linear_Peptide Iterative Coupling & Deprotection Depsipeptide_Formation 3. Depsipeptide Bond Formation (Using dipeptide ester building block) Linear_Peptide->Depsipeptide_Formation Challenge2 Side Reactions (Dehydrothreonine, O->N Acyl Migration) Linear_Peptide->Challenge2 Cyclization 4. On-Resin Macrocyclization Depsipeptide_Formation->Cyclization Cleavage 5. Cleavage & Deprotection Cyclization->Cleavage Challenge1 Low Cyclization Yield Cyclization->Challenge1 Purification 6. RP-HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product Challenge3 Purification Difficulties Purification->Challenge3

Caption: General workflow for the solid-phase synthesis of this compound, highlighting key challenging steps.

Troubleshooting_Low_Yield Start Low Cyclization Yield Observed Check_Conformation Is the linear precursor conformationally restricted? Start->Check_Conformation Check_Sterics Is the cyclization site sterically hindered? Check_Conformation->Check_Sterics No Solution_Conformation Incorporate turn-inducing elements (e.g., D-amino acid) Check_Conformation->Solution_Conformation Yes Check_Conditions Are the coupling conditions optimized? Check_Sterics->Check_Conditions No Solution_Sterics Redesign the synthesis to change the cyclization site Check_Sterics->Solution_Sterics Yes Solution_Conditions Screen coupling reagents, optimize concentration and temperature Check_Conditions->Solution_Conditions No

Caption: Decision tree for troubleshooting low macrocyclization yields in this compound synthesis.

Acyl_Migration cluster_problem Problem: O->N Acyl Migration cluster_solution Solution: Protecting Group Strategy Initial_Structure Peptide Chain-NH O C=O Thr Side Chain Transition_State Intramolecular Nucleophilic Attack Initial_Structure:o->Transition_State Migrated_Structure Peptide Chain-N(H)-C=O OH Thr Side Chain Transition_State->Migrated_Structure:n Undesired Rearrangement Protected_Structure Peptide Chain-NH O-Dpm C=O Thr Side Chain No_Migration Migration Prevented Protected_Structure:o->No_Migration Steric hindrance by Diphenylmethyl (Dpm) group

Caption: Prevention of O→N acyl migration using a diphenylmethyl (Dpm) protecting group.

References

Technical Support Center: Enhancing the Stability of Orfamide A Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Orfamide A.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing signs of degradation. What are the likely causes?

A1: this compound, a cyclic lipodepsipeptide, is susceptible to degradation through several pathways. The most common causes of instability in aqueous formulations include:

  • Hydrolysis: The ester bond in the cyclic structure of this compound is prone to hydrolysis, particularly at non-optimal pH values. This leads to the opening of the macrocyclic ring and loss of biological activity.

  • Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation, which can be exacerbated by exposure to light, oxygen, and certain excipients.

  • Physical Instability: Due to its lipophilic nature, this compound has poor water solubility.[1] This can lead to precipitation, aggregation, or adsorption to container surfaces, reducing the effective concentration and potentially causing immunogenicity concerns.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that degrade the molecule.

Q2: What is the optimal pH range for an aqueous formulation of this compound?

Q3: How can I improve the solubility of this compound in my aqueous formulation?

A3: Improving the solubility of the poorly water-soluble this compound is a critical step in developing a stable formulation.[1] Several strategies can be employed:

  • Co-solvents: The use of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly enhance solubility.

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) or poloxamers can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility.

  • Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the this compound molecule, thereby increasing its solubility in aqueous media.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) of the this compound formulation can create a stable solid-state product that can be reconstituted before use.

Q4: What excipients are recommended for stabilizing this compound formulations?

A4: The choice of excipients is critical for maintaining the stability of this compound. Consider incorporating the following:

  • Buffers: To maintain the optimal pH, use a suitable buffer system such as citrate, acetate, or phosphate buffers.

  • Tonicity Modifying Agents: For parenteral formulations, agents like sodium chloride or mannitol are used to adjust the tonicity.

  • Bulking Agents/Lyoprotectants: In lyophilized formulations, cryoprotectants and lyoprotectants such as sucrose, trehalose, or mannitol are essential to protect the molecule during freezing and drying.

  • Antioxidants: If oxidation is identified as a degradation pathway, the inclusion of antioxidants like methionine or ascorbic acid may be beneficial.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in a liquid formulation.
Potential Cause Troubleshooting Step Rationale
Sub-optimal pH Conduct a pH-rate profile study to identify the pH of maximum stability. Re-formulate at the optimal pH using a suitable buffer.Hydrolysis of the ester linkage in this compound is highly pH-dependent.
Oxidative Degradation De-gas solutions and blanket with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation. Protect from light.Minimizes exposure to oxygen and light, which can catalyze oxidative reactions.
Adsorption to Container Evaluate different container materials (e.g., glass vs. various polymers). Consider adding a surfactant to reduce surface adsorption.This compound's lipophilic nature can lead to significant binding to container surfaces.
Issue 2: Precipitation or cloudiness observed in the formulation.
Potential Cause Troubleshooting Step Rationale
Poor Solubility Increase the concentration of co-solvents or surfactants. Evaluate the use of cyclodextrins to enhance solubility.Insufficient solubilization of the lipophilic this compound leads to precipitation.
Aggregation Optimize the formulation pH and ionic strength. Include stabilizing excipients like sugars or polyols.Peptides can aggregate under certain conditions, leading to insolubility.
Temperature Effects Assess the temperature sensitivity of the formulation. Store at the recommended temperature and avoid freeze-thaw cycles if it is a liquid formulation.Temperature fluctuations can affect solubility and promote aggregation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen various C18 and C8 columns with different particle sizes and dimensions to achieve optimal separation.

2. Mobile Phase Optimization:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation products.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from all degradation products and excipients.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Quantitative Data Summary

Table 1: Representative Data from a Forced Degradation Study of this compound

Stress ConditionThis compound Remaining (%)Major Degradation Product (Relative Retention Time)
Control (Unstressed) 100.0-
0.1 N HCl, 60°C, 24h 75.20.85
0.1 N NaOH, 60°C, 24h 68.50.78
3% H₂O₂, RT, 24h 92.11.15
Heat (80°C, 48h) 95.80.92
UV Light (254nm, 24h) 88.41.08

Note: The data presented are illustrative and may not represent the actual degradation profile of a specific this compound formulation. Experimental results will vary depending on the formulation composition and stress conditions.

Visualizations

degradation_pathway Orfamide_A This compound (Cyclic) Linear_Peptide Linear Depsipeptide Orfamide_A->Linear_Peptide Hydrolysis (pH, Temp) Oxidized_Products Oxidized Products Orfamide_A->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products Orfamide_A->Photodegradation_Products Photodegradation

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing Solubility_Screen Solubility Screening Excipient_Selection Excipient Selection Solubility_Screen->Excipient_Selection pH_Optimization pH Optimization Excipient_Selection->pH_Optimization Forced_Degradation Forced Degradation Study pH_Optimization->Forced_Degradation Optimized Formulation HPLC_Method Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Method Long_Term_Stability Long-Term Stability Study HPLC_Method->Long_Term_Stability

Caption: Workflow for improving this compound formulation stability.

References

Orfamide A Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Orfamide A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic lipopeptide produced by some species of Pseudomonas bacteria.[1] It exhibits potent antifungal and insecticidal properties, making it a compound of interest for agricultural and pharmaceutical research.[1][2] Structurally, it possesses a cyclic peptide head and a lipid tail, a combination that results in poor water solubility, a common challenge for this class of molecules.[1] This low aqueous solubility can hinder its application in biological assays and formulation development.

Q2: In which solvents is this compound soluble?

This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and dimethylformamide (DMF).[1] Its solubility in aqueous solutions is poor.[1]

Q3: How should I prepare a stock solution of this compound for my experiments?

For biological assays, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO.[3] This stock can then be diluted into your aqueous experimental medium to the desired final concentration.[3] It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations of DMSO can be toxic to cells.[4]

Q4: What is the mechanism of action of this compound?

The primary mechanism of action for this compound and similar cyclic lipopeptides is the disruption of the cell membrane of target organisms, such as fungi.[5][6] The lipophilic tail of this compound is thought to insert into the lipid bilayer of the cell membrane, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of DMSO in the final solution, but ensure it remains within a range compatible with your assay (typically ≤1%).[4] - Try adding the this compound DMSO stock to the aqueous buffer dropwise while vortexing to improve mixing and prevent localized high concentrations.
Inconsistent results in biological assays. Incomplete dissolution or aggregation of this compound.- Before use, visually inspect your prepared solutions for any particulate matter. - Briefly sonicate the final diluted solution to aid in the dissolution of any small aggregates.[7] - Prepare fresh dilutions from the DMSO stock for each experiment to avoid potential degradation or precipitation over time.
Need to avoid organic solvents in the final formulation. The experimental system is sensitive to organic solvents like DMSO.- Investigate the use of solubilizing agents such as cyclodextrins. These molecules can encapsulate the hydrophobic this compound and increase its aqueous solubility.[8][9] This approach requires experimental optimization. - Explore the use of hyaluronic acid nanogels, which have been shown to enhance the solubility of water-insoluble cyclic peptides.[9]

Quantitative Data

Precise quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. The following table summarizes the known qualitative solubility information.

SolventSolubilityReference
WaterPoor[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 1295.7 g/mol .[1]

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

  • If complete dissolution is not achieved by vortexing, briefly sonicate the tube in a water bath sonicator.[7]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using Cyclodextrins

This protocol provides a general framework for exploring the use of cyclodextrins to improve the aqueous solubility of this compound. This method will require optimization for your specific needs.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD in deionized water).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_stock Stock Solution cluster_dilution Working Solution Preparation cluster_final Final Solution for Assay orfamide_powder This compound Powder dissolve_dmso Dissolve in 100% DMSO orfamide_powder->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution dilute_buffer Dilute in Aqueous Buffer stock_solution->dilute_buffer final_solution Final Working Solution (≤1% DMSO) dilute_buffer->final_solution

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Fungal Cell Membrane lipid_bilayer Lipid Bilayer pore Pore Formation lipid_bilayer->pore 2. Disruption orfamide This compound insertion Insertion of Lipid Tail orfamide->insertion 1. Interaction insertion->lipid_bilayer lysis Cell Lysis pore->lysis 3. Efflux/Influx

Caption: Proposed mechanism of this compound action on fungal cell membranes.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Orfamide A Through Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Orfamide A, a cyclic lipopeptide with promising antifungal properties.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the formulation and in vitro testing of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency of this compound in Liposomes - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. - Issues with the thin-film hydration method. - this compound precipitation during formulation.- Lipid Composition: Use a combination of saturated phospholipids (e.g., DSPC) and cholesterol to create a more rigid bilayer, which can improve the retention of lipophilic molecules. - Drug-to-Lipid Ratio: Experiment with different drug-to-lipid molar ratios to find the optimal loading capacity without causing membrane disruption. - Hydration Process: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate above the phase transition temperature of the lipids. - Solvent Selection: Ensure this compound is fully dissolved in the organic solvent before creating the lipid film.
Aggregation of Liposomal or Nanoparticle Formulations - Low surface charge (zeta potential). - Inappropriate storage conditions (temperature, pH). - High concentration of the formulation.- Increase Surface Charge: Incorporate charged lipids (e.g., DOTAP for positive charge, DSPG for negative charge) into the liposome formulation to increase electrostatic repulsion between particles. For nanoparticles, select polymers with charged functional groups. - Optimize Storage: Store formulations at recommended temperatures (often 4°C) and in a buffer with a pH that ensures colloidal stability. - Dilution: Prepare more dilute suspensions if aggregation is persistent at high concentrations.
Inconsistent Antifungal Activity (MIC values) - Variability in formulation characteristics (size, PDI). - Instability of the formulation in the culture medium. - Issues with the antifungal susceptibility testing protocol.- Formulation Consistency: Ensure consistent particle size and a low polydispersity index (PDI) for each batch by optimizing extrusion or homogenization steps. - Medium Compatibility: Assess the stability of the formulation in the chosen broth medium before conducting the assay. - Standardized Protocol: Strictly adhere to standardized protocols for MIC determination (e.g., CLSI guidelines). Ensure proper inoculum preparation and incubation conditions.
Poor Yield of this compound-Loaded Nanoparticles - Inefficient nanoprecipitation or emulsification process. - Suboptimal polymer and/or surfactant concentration. - Loss of nanoparticles during purification steps.- Process Optimization: Adjust parameters such as stirring speed, solvent addition rate, and temperature to improve nanoparticle formation. - Component Concentration: Systematically vary the concentrations of the polymer (e.g., PLGA) and surfactant to find the optimal balance for stable nanoparticle formation. - Purification Method: Use appropriate centrifugation speeds and durations to pellet nanoparticles without causing irreversible aggregation. Consider alternative methods like dialysis if recovery is low.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the main challenges in formulating the lipophilic cyclic lipopeptide this compound?

    • A1: The primary challenges include its poor water solubility, which complicates aqueous-based formulations, and its tendency to aggregate. Achieving high and reproducible encapsulation efficiency in carriers like liposomes and nanoparticles can also be difficult due to its molecular structure and hydrophobicity.

  • Q2: Which formulation strategy is likely to be most effective for enhancing the antifungal efficacy of this compound?

    • A2: Both liposomal and nanoparticle formulations have shown promise for improving the delivery of lipophilic antifungal agents.[1] Nanoparticles, such as those made from biodegradable polymers like PLGA, can offer controlled release and improved tissue penetration. Liposomes can enhance solubility and reduce potential host toxicity. The optimal choice depends on the specific therapeutic application and target fungal pathogen.

  • Q3: How can I improve the stability of my this compound liposome formulation?

    • A3: To enhance stability, consider incorporating cholesterol into the lipid bilayer to increase its rigidity. Using lipids with a higher phase transition temperature (Tm) can also improve stability at physiological temperatures. Additionally, coating liposomes with polyethylene glycol (PEG), a process known as PEGylation, can increase circulation time and reduce aggregation.[2][3]

Experimental Protocols & Data Interpretation

  • Q4: Where can I find a detailed protocol for preparing this compound-loaded liposomes?

    • A4: A widely used method is the thin-film hydration technique followed by extrusion. A detailed protocol for this method is provided in the "Experimental Protocols" section of this document.

  • Q5: How do I accurately determine the encapsulation efficiency of this compound in my formulation?

    • A5: Encapsulation efficiency can be determined by separating the formulated this compound from the unencapsulated drug. This is typically done by ultracentrifugation or size exclusion chromatography. The amount of this compound in the supernatant (unencapsulated) and/or the pellet (encapsulated) is then quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Q6: What is the expected impact of formulation on the Minimum Inhibitory Concentration (MIC) of this compound?

    • A6: An effective formulation is expected to decrease the MIC of this compound compared to the free compound. This is because the formulation can improve the solubility and local concentration of the drug at the fungal cell surface, leading to enhanced antifungal activity.[4]

Quantitative Data Summary

Note: Specific quantitative data for this compound formulations is limited in publicly available literature. The following tables are constructed based on typical improvements observed for other lipophilic antifungal agents when formulated in liposomes or nanoparticles and should be used as a general guide for expected outcomes.

Table 1: Hypothetical Antifungal Activity of this compound Formulations against Candida albicans

FormulationMinimum Inhibitory Concentration (MIC) (µg/mL)
Free this compound8 - 16
Liposomal this compound2 - 4
PLGA-Nanoparticle this compound1 - 2

Table 2: Hypothetical Physicochemical Characterization of this compound Formulations

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomal this compound100 - 150< 0.2-25 to -3570 - 85
PLGA-Nanoparticle this compound150 - 250< 0.15-15 to -2580 - 95

Experimental Protocols

1. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • This compound

    • Chloroform and Methanol (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of DSPC:cholesterol can be optimized, with a common starting point being 2:1. The drug-to-lipid ratio should also be optimized; a starting point could be 1:20 (w/w).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath (at a temperature above the lipid Tm) for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes) using a heated extruder.

    • Store the resulting liposomal suspension at 4°C.

2. Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound formulations against fungal isolates.

  • Materials:

    • Fungal isolate (e.g., Candida albicans)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • This compound formulations and free drug control

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized fungal inoculum as per CLSI guidelines.

    • Prepare serial two-fold dilutions of the this compound formulations and the free drug in RPMI-1640 medium directly in the 96-well plates.

    • Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizations

Signaling Pathway of this compound in Fungal Cells

This compound is known to trigger a Ca²⁺ signaling cascade in target cells, which is a key part of its antifungal mechanism. This involves the influx of extracellular calcium through specific ion channels.[5]

OrfamideA_Signaling cluster_0 Fungal Cell OrfamideA This compound TRP_Channel TRP-type Ca²⁺ Channel OrfamideA->TRP_Channel Interacts with FungalCell Fungal Cell Membrane Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Opens Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Leads to Downstream Downstream Signaling (e.g., Calcineurin Pathway) Cytosolic_Ca->Downstream Activates Antifungal_Effect Antifungal Effect (e.g., Growth Inhibition) Downstream->Antifungal_Effect Results in

Caption: Proposed signaling pathway of this compound in fungal cells.

Experimental Workflow for Formulation and Efficacy Testing

This workflow outlines the key steps from formulation development to the evaluation of antifungal efficacy.

Experimental_Workflow Formulation Formulation of this compound (Liposomes or Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization MIC_Assay Antifungal Susceptibility Testing (Broth Microdilution - MIC) Characterization->MIC_Assay Biofilm_Assay Biofilm Inhibition/Eradication Assay Characterization->Biofilm_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: Experimental workflow for this compound formulation and testing.

References

Troubleshooting inconsistent results in Orfamide A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Orfamide A in various bioassays. Inconsistent results can arise from a multitude of factors, and this guide aims to provide systematic solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic lipopeptide biosurfactant produced by bacteria of the Pseudomonas genus. Its amphiphilic nature, consisting of a fatty acid tail and a cyclic peptide head, allows it to interact with and disrupt biological membranes. A key mechanism of action is the triggering of Ca²⁺ signaling pathways within target cells, which can lead to a variety of cellular responses.[1][2] For instance, in the green alga Chlamydomonas reinhardtii, this compound induces a rapid influx of extracellular calcium, leading to deflagellation.[1][3]

Q2: I'm observing high variability between my experimental replicates. What are the most common sources of error?

Inconsistent results in this compound bioassays can often be traced back to fundamental laboratory practices. Here are some common culprits:

  • Pipetting Errors: Inaccurate or inconsistent dispensing of this compound solutions, culture media, or cell suspensions will directly impact the final concentration and, consequently, the biological effect.

  • Reagent Preparation and Storage: Improperly dissolved this compound, use of solvents that may have their own biological effects, or degradation of stock solutions due to incorrect storage can all lead to variability. This compound is poorly soluble in water and should be dissolved in a suitable organic solvent like methanol or DMSO.

  • Cell Culture Health and Density: The physiological state and density of the target organism (e.g., fungal spores, bacterial cells, algal cultures) at the time of the assay are critical. Ensure cultures are in the appropriate growth phase and standardize cell densities across all experiments.

  • Incubation Conditions: Variations in temperature, humidity, and light conditions (if applicable) can affect both the activity of this compound and the growth and response of the target organism.

Q3: My this compound sample is of high purity, yet I see batch-to-batch variation in its activity. Why might this be?

Even with high-purity this compound, slight variations in the conformational structure or the presence of minor, undetected impurities could potentially influence its biological activity. Furthermore, different batches of media components, serum, or other assay reagents can introduce variability. It is also important to consider that the bioactivity of this compound can be influenced by the presence of other structurally similar Orfamide analogs (e.g., Orfamide B, G), which may have slightly different potencies but are often co-produced.[4][5]

Troubleshooting Guides

Issue 1: Lower-than-expected or no activity in antifungal assays.
Possible Cause Troubleshooting Step
This compound Precipitation This compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO, methanol) before adding to aqueous assay media. Visually inspect for any precipitate after addition to the media.
Inappropriate Solvent Concentration The final concentration of the organic solvent in the assay medium may be too high, causing toxicity to the fungal cells and masking the effect of this compound. Always include a solvent-only control to assess its impact.
Incorrect Fungal Spore/Mycelial Density An excessively high density of fungal inoculum can overwhelm the inhibitory effect of this compound. Standardize and validate the inoculum density for your specific assay.
Sub-optimal Assay Conditions Ensure the pH, temperature, and nutrient composition of the growth medium are optimal for the specific fungus being tested.
Degradation of this compound Improper storage of this compound stock solutions can lead to degradation. Store at -20°C or below and avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent results in zoospore lysis or motility inhibition assays.
Possible Cause Troubleshooting Step
Variable Zoospore Viability/Motility The age and health of the zoospore culture are critical. Use freshly prepared, highly motile zoospores for each experiment. Assess the baseline motility of your control group before starting the assay.
Presence of Cations The activity of some lipopeptides can be influenced by the presence of divalent cations. Ensure the composition of your assay buffer is consistent between experiments.
Adsorption to Plasticware Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. Consider using low-adhesion plasticware or pre-treating wells with a blocking agent if this is a concern.
Incorrect Observation Timepoint The lytic effect of this compound on zoospores is rapid. Ensure you are observing the effects at consistent and appropriate time intervals after treatment.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound against various target organisms. Note that specific IC₅₀/EC₅₀ values for this compound are not always available in the literature, with some studies reporting activity at a given concentration or as "dose-dependent".

Table 1: Antifungal and Anti-oomycete Activity of this compound

Target Organism Bioassay Reported Activity Reference
Magnaporthe oryzaeAppressoria Formation InhibitionComplete inhibition at 50 µM[6]
Rhizoctonia solaniHyphal Growth InhibitionDose-dependent inhibition[7]
Pythium ultimumZoospore LysisLysis observed at concentrations around 25 µM[8]
Phytophthora porriZoospore LysisLysis observed at concentrations around 25 µM[8]

Table 2: Other Bioactivities of this compound

Target Organism/Process Bioassay Reported Activity Reference
Bacterial Swarming MotilitySurface Motility AssayDose-dependent inhibition[4]
Chlamydomonas reinhardtiiDeflagellationRapid deflagellation induced by Ca²⁺ influx[1][3]

Experimental Protocols

Protocol 1: Inhibition of Magnaporthe oryzae Appressoria Formation
  • Spore Suspension Preparation: Harvest conidia from 10-14 day old cultures of M. oryzae grown on oatmeal agar by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 5 x 10⁴ spores/mL in sterile water.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add the this compound dilutions to the spore suspension to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects appressoria formation (typically <1%). Include a solvent-only control.

  • Incubation: Pipette 20 µL droplets of the treated spore suspensions onto hydrophobic surfaces (e.g., plastic coverslips). Incubate in a humid chamber at 25°C for 24 hours in the dark.

  • Microscopic Analysis: After incubation, observe the droplets under a light microscope. Count the number of germinated spores that have formed appressoria versus those that have not in at least three different fields of view per droplet. Calculate the percentage of appressoria formation for each treatment.

Protocol 2: Rhizoctonia solani Hyphal Growth Inhibition Assay
  • Fungal Inoculum: From the growing edge of an actively growing R. solani culture on potato dextrose agar (PDA), take a 5 mm mycelial plug using a sterile cork borer.

  • Assay Plate Preparation: Prepare PDA plates. This compound can be incorporated directly into the agar medium before pouring the plates, or a filter paper disc diffusion method can be used. For the disc diffusion method, place a sterile filter paper disc (6 mm diameter) on the surface of the PDA plate, a few centimeters away from where the mycelial plug will be placed.

  • Treatment: If incorporating into the agar, add the appropriate volume of a concentrated this compound stock solution to the molten PDA before pouring. For the disc method, apply a known amount of this compound solution to the sterile filter disc and allow the solvent to evaporate.

  • Inoculation and Incubation: Place the R. solani mycelial plug on the center of the PDA plate (for agar incorporation method) or at a set distance from the treated filter disc. Include a solvent-only control. Incubate the plates at 25-28°C for 2-4 days, or until the mycelium in the control plate has grown significantly.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters. For the disc diffusion method, measure the zone of inhibition around the disc.

Protocol 3: Pythium and Phytophthora Zoospore Lysis Assay
  • Zoospore Production: Grow the oomycete culture on V8 agar. To induce zoospore release, flood the plate with sterile, cold distilled water or a specific salt solution, depending on the species-specific protocol. Incubate at a cool temperature (e.g., 4°C) for a defined period to stimulate sporangia formation and subsequent zoospore release.

  • Zoospore Suspension: Collect the motile zoospores and adjust the concentration to approximately 1 x 10⁴ zoospores/mL in sterile water.

  • Treatment: Prepare serial dilutions of this compound. In a microtiter plate well or on a microscope slide, mix a small volume of the zoospore suspension with the this compound solution.

  • Microscopic Observation: Immediately observe the mixture under a light microscope. Record the time it takes for the zoospores to become immotile and for lysis (cellular bursting) to occur. Compare the results to a control group treated with solvent only.

Visualizations

OrfamideA_Signaling_Pathway OrfamideA This compound TRP_Channels TRP-type Ca²⁺ Channels (TRP5, TRP11, TRP15, TRP22) OrfamideA->TRP_Channels interacts with CellMembrane Cell Membrane Ca_Influx Ca²⁺ Influx TRP_Channels->Ca_Influx mediates Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Pathway1 Signaling Pathway 1 Cytosolic_Ca->Pathway1 Pathway2 Signaling Pathway 2 Cytosolic_Ca->Pathway2 Deflagellation Deflagellation Pathway1->Deflagellation Other_Responses Other Cellular Responses (No Deflagellation) Pathway2->Other_Responses

Caption: this compound induced Ca²⁺ signaling pathway in C. reinhardtii.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Protocols Review Experimental Protocol Start->Check_Protocols Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Culture Assess Cell Culture Health and Density Start->Check_Culture Check_Equipment Calibrate and Check Equipment (Pipettes, Incubators) Start->Check_Equipment Is_Protocol_Followed Protocol Followed Correctly? Check_Protocols->Is_Protocol_Followed Is_Reagents_OK Reagents Prepared and Stored Correctly? Check_Reagents->Is_Reagents_OK Is_Culture_OK Culture Healthy and Density Standardized? Check_Culture->Is_Culture_OK Is_Equipment_OK Equipment Calibrated? Check_Equipment->Is_Equipment_OK Revise_Protocol Revise Protocol Execution Is_Protocol_Followed->Revise_Protocol No Re_Run_Experiment Re-run Experiment Is_Protocol_Followed->Re_Run_Experiment Yes Prepare_New_Reagents Prepare Fresh Reagents Is_Reagents_OK->Prepare_New_Reagents No Is_Reagents_OK->Re_Run_Experiment Yes Standardize_Culture Standardize Culture Conditions Is_Culture_OK->Standardize_Culture No Is_Culture_OK->Re_Run_Experiment Yes Calibrate_Equipment Recalibrate Equipment Is_Equipment_OK->Calibrate_Equipment No Is_Equipment_OK->Re_Run_Experiment Yes Revise_Protocol->Re_Run_Experiment Prepare_New_Reagents->Re_Run_Experiment Standardize_Culture->Re_Run_Experiment Calibrate_Equipment->Re_Run_Experiment

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Optimizing fermentation parameters for large-scale Orfamide A production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Orfamide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fermentation parameters and troubleshooting common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production in Pseudomonas species?

A1: The optimal temperature for the production of secondary metabolites by Pseudomonas species is often lower than the optimal temperature for biomass growth. While the optimal growth temperature for many Pseudomonas fluorescens strains is around 30°C, the highest production of lipopeptides is frequently observed at lower temperatures, typically in the range of 15°C to 20°C. It is recommended to perform a temperature optimization study for your specific Pseudomonas protegens or fluorescens strain, starting with the ranges suggested in the table below.

Q2: How does pH affect this compound yield during fermentation?

A2: Maintaining a stable pH is crucial for efficient this compound production. Generally, a neutral to slightly alkaline pH range of 7.0 to 8.0 is considered optimal for lipopeptide production by Pseudomonas species.[1] Deviations from the optimal pH can negatively impact enzyme activity, nutrient uptake, and overall cell health, leading to reduced yields. For large-scale fermentations, active pH control is essential.

Q3: What are the most suitable carbon and nitrogen sources for this compound fermentation?

A3: The choice of carbon and nitrogen sources significantly influences the yield of lipopeptides. While specific optimization for this compound is recommended, studies on related lipopeptides in Pseudomonas suggest that glucose is an effective carbon source.[2] For nitrogen, complex sources like beef extract or peptone, and inorganic sources such as ammonium nitrate can be effective.[2][3] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize, as nitrogen limitation can sometimes trigger the production of secondary metabolites.

Q4: How does dissolved oxygen (DO) concentration impact this compound production?

A4: Pseudomonas species are aerobic microorganisms, making dissolved oxygen a critical parameter. Low DO levels can limit cell growth and metabolite synthesis, while excessively high levels can cause oxidative stress.[4] The optimal DO concentration should be maintained above a critical value (often 10-20% of air saturation) but avoiding excessively high levels. The ideal DO level is strain- and process-dependent, necessitating optimization for large-scale production.

Q5: How is this compound biosynthesis regulated?

A5: The biosynthesis of this compound is regulated by a complex network. Key regulators include LuxR-type transcriptional regulators, which are often located near the this compound biosynthesis gene cluster (ofa genes).[5][6][7] In Pseudomonas sp. CMR12a, two such regulators, ofaR1 and ofaR2, are situated upstream and downstream of the cluster and are essential for production.[4] These specific regulators are often under the control of global regulatory systems like the GacA/GacS two-component system, which integrates various environmental signals to control secondary metabolism.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No this compound Yield Suboptimal fermentation parameters (pH, temperature, DO).Systematically optimize each parameter using a one-factor-at-a-time (OFAT) or Response Surface Methodology (RSM) approach.
Inappropriate carbon or nitrogen source.Screen alternative carbon (e.g., glycerol, sucrose) and nitrogen (e.g., yeast extract, peptone, different ammonium salts) sources. Optimize the C/N ratio.
Genetic instability of the production strain.Re-streak the culture from a frozen stock. Perform regular quality control checks on the inoculum.
Nutrient limitation.Analyze the consumption of key nutrients throughout the fermentation. Consider a fed-batch strategy to avoid nutrient depletion.
Inconsistent Batch-to-Batch Production Variability in inoculum quality.Standardize the inoculum preparation protocol (age, cell density, volume).
Fluctuations in raw material quality.Source high-quality, consistent raw materials for the fermentation medium. Perform quality control on incoming materials.
Inadequate process control.Calibrate all sensors (pH, DO, temperature) before each run. Ensure controllers are functioning correctly.
Foaming in the Bioreactor High agitation or aeration rates.Reduce agitation and/or aeration, ensuring DO levels remain sufficient.
High concentration of proteins or other surfactants in the medium.Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Use a foam probe and automated antifoam addition system.
Difficulty in Downstream Purification Co-production of other lipopeptides or interfering compounds.Adjust medium composition to minimize the production of unwanted byproducts. Optimize the pH during the initial acid precipitation step for better selectivity.
Emulsion formation during solvent extraction.Centrifuge at higher speeds or for a longer duration. Consider alternative extraction solvents or methods.

Data on Optimization of Related Lipopeptides

Since specific quantitative data for this compound is limited in published literature, the following tables provide optimization data for other lipopeptides produced by Pseudomonas and Bacillus species. This data can serve as a valuable starting point for the optimization of this compound production.

Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Production by Pseudomonas sp. OXDC12 [2]

ParameterSourceConcentrationLipopeptide Yield (mg/L)
Carbon Source Glucose1% (w/v)142 ± 2.68
Sucrose1% (w/v)124 ± 3.51
Fructose1% (w/v)119 ± 2.08
Nitrogen Source Beef Extract1% (w/v)143 ± 3.22
Peptone1% (w/v)136 ± 2.51
Yeast Extract1% (w/v)129 ± 3.05

Table 2: Optimization of Medium Components for Lipopeptide Production by Bacillus subtilis MO-01 using RSM [8]

ComponentOptimized Concentration
Sucrose22.43 g/L
Ammonium Chloride2.78 g/L
Ferrous Sulphate6.79 µM
Zinc Sulphate0.038 mM
Predicted Yield 1.712 g/L

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature
  • Inoculum Preparation: Prepare a seed culture of the Pseudomonas production strain in a suitable medium (e.g., King's B broth) and grow to the mid-logarithmic phase.

  • Fermentation Setup: Prepare multiple shake flasks or benchtop bioreactors with the same production medium.

  • Temperature Variation: Set each fermentation vessel to a different temperature (e.g., 15°C, 20°C, 25°C, 30°C). Keep all other parameters (pH, agitation, inoculum size) constant.

  • Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) for 72-96 hours.

  • Analysis: Measure cell density (OD600) and quantify the this compound concentration using a validated analytical method (e.g., UPLC-MS).

  • Determination of Optimum: Plot this compound concentration and biomass against time for each temperature. The temperature that yields the highest concentration of this compound is the optimum.

Protocol 2: Response Surface Methodology (RSM) for Medium Optimization
  • Factor Screening: Use a Plackett-Burman design to screen for the most significant medium components (e.g., carbon source concentration, nitrogen source concentration, key mineral salts) affecting this compound production.

  • Central Composite Design (CCD): Based on the screening results, select the 3-4 most significant factors. Design a CCD experiment with five levels for each factor.

  • Experiment Execution: Run the fermentations according to the experimental matrix generated by the CCD.

  • Data Analysis: Measure the this compound yield for each run. Use statistical software to fit the data to a second-order polynomial equation.

  • Model Validation: Analyze the statistical significance of the model (ANOVA).

  • Optimization: Use the model to predict the optimal concentrations of the selected components for maximizing this compound yield. Validate the predicted optimum through a confirmation experiment.

Visualizations

experimental_workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up Screening Factor Screening (Plackett-Burman) Identify Identify Significant Factors (e.g., C/N source, Temp) Screening->Identify RSM Optimization (RSM/CCD) Identify->RSM Model Statistical Modeling & Analysis RSM->Model Validation Model Validation (Confirmation Runs) Model->Validation Pilot Pilot Scale Fermentation Validation->Pilot LargeScale Large-Scale Production Pilot->LargeScale

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_workflow decision decision action action start Start: Low this compound Yield check_params Are fermentation parameters (pH, Temp, DO) optimal? start->check_params check_nutrients Are nutrients depleted? check_params->check_nutrients Yes optimize_params Action: Optimize parameters using OFAT or RSM check_params->optimize_params No check_inoculum Is inoculum quality consistent? check_nutrients->check_inoculum No optimize_media Action: Screen new C/N sources. Implement fed-batch strategy. check_nutrients->optimize_media Yes standardize_inoculum Action: Standardize seed culture preparation and transfer. check_inoculum->standardize_inoculum No end Improved Yield check_inoculum->end Yes optimize_params->end optimize_media->end standardize_inoculum->end

References

Technical Support Center: Orfamide A Preparation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orfamide A. Our goal is to help you identify and reduce impurities in your this compound preparations, ensuring the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: Impurities in this compound can originate from either biosynthetic production in Pseudomonas species or from chemical synthesis.

  • Biosynthetic Impurities: The most common impurities are homologs of this compound, such as Orfamide B, D, E, F, and G.[1] These homologs typically differ by a single amino acid in the peptide ring or variations in the length and saturation of the fatty acid tail.[1]

  • Synthetic Impurities: For this compound produced by Solid-Phase Peptide Synthesis (SPPS), common impurities include:

    • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

    • Insertion sequences: Peptides with an extra amino acid due to the use of excess reagents.

    • Racemized isomers: Diastereomers resulting from the racemization of amino acid residues during synthesis.

    • Incomplete deprotection: Peptides with protecting groups still attached to amino acid side chains.

    • Aggregation: Clumps of peptide molecules that can be difficult to purify.

Q2: How can I detect impurities in my this compound sample?

A2: The most effective method for detecting impurities in this compound preparations is a combination of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).[1]

  • HPLC/UPLC: This technique separates this compound from its impurities based on their physicochemical properties, primarily hydrophobicity. A reversed-phase C18 column is commonly used.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the separated compounds, allowing for the identification of this compound and its impurities based on their molecular weights.

Q3: What is a general strategy for purifying this compound?

A3: A common purification strategy for this compound involves a multi-step process:

  • Crude Extraction: If produced biosynthetically, the first step is to extract the crude lipopeptides from the bacterial culture using an organic solvent like methanol.[1]

  • Solid-Phase Extraction (SPE): The crude extract is then often passed through a C18 SPE cartridge to remove more polar impurities.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary purification step to separate this compound from its closely related homologs and other impurities. A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) is typically used.[1]

Troubleshooting Guides

HPLC Purification Issues

Problem: My HPLC chromatogram shows multiple, poorly resolved peaks around the expected retention time of this compound.

  • Possible Cause 1: Presence of Orfamide Homologs. The peaks may correspond to different Orfamide homologs which have very similar retention times.

  • Solution 1: Optimize the HPLC Gradient. A shallower gradient will increase the separation between peaks. For example, instead of a 20-80% acetonitrile gradient over 20 minutes, try a 40-60% gradient over 40 minutes.

  • Possible Cause 2: Suboptimal Mobile Phase pH. The pH of the mobile phase can affect the charge state of the peptides and their interaction with the stationary phase.

  • Solution 2: Adjust Mobile Phase pH. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution. A typical concentration is 0.1% (v/v).

  • Possible Cause 3: Column Overloading. Injecting too much sample can lead to broad, poorly resolved peaks.

  • Solution 3: Reduce Sample Concentration. Dilute your sample and inject a smaller amount onto the column.

Problem: I am observing peak tailing for my this compound peak.

  • Possible Cause 1: Secondary Interactions with the Column. Residual silanol groups on the silica-based C18 column can interact with the peptide, causing tailing.

  • Solution 1: Use an appropriate mobile phase modifier. Add a modifier like TFA to the mobile phase. TFA can mask the silanol groups and improve peak shape.

  • Possible Cause 2: Column Degradation. The performance of an HPLC column can degrade over time.

  • Solution 2: Use a new or well-maintained column. If the problem persists, try a new column.

Problem: The retention time of my this compound peak is not consistent between runs.

  • Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in the composition of the mobile phase can lead to shifts in retention time.

  • Solution 1: Prepare Mobile Phase Carefully. Accurately measure the components of your mobile phase and ensure it is well-mixed.

  • Possible Cause 2: Fluctuations in Column Temperature. Temperature can affect retention time.

  • Solution 2: Use a Column Oven. A column oven will maintain a constant temperature, leading to more reproducible retention times.

Data Presentation

Table 1: Example HPLC Retention Times for Orfamide Homologs

CompoundMolecular Weight (Da)Typical Retention Time (min)
This compound1295.814.8
Orfamide B1281.814.0
Orfamide F1307.7Not Specified
Orfamide G1309.620.9

Data adapted from Geudens et al. (2016) using a specific RP-HPLC system. Retention times will vary depending on the specific HPLC conditions.[1]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis and Purification
  • HPLC System: A standard HPLC system with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 20-100 µL, depending on sample concentration.

  • Procedure:

    • Dissolve the crude or semi-purified this compound sample in a small volume of the initial mobile phase composition (e.g., 20% Acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by Mass Spectrometry to confirm the identity of this compound.

Visualizations

Orfamide_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., Pseudomonas sp.) centrifugation Centrifugation bacterial_culture->centrifugation supernatant Supernatant centrifugation->supernatant cell_pellet Cell Pellet centrifugation->cell_pellet methanol_extraction Methanol Extraction cell_pellet->methanol_extraction crude_extract Crude Lipopeptide Extract methanol_extraction->crude_extract spe Solid-Phase Extraction (C18 Cartridge) crude_extract->spe hplc RP-HPLC (C18 Column) spe->hplc pure_orfamide_a Pure this compound hplc->pure_orfamide_a ms Mass Spectrometry (MS) pure_orfamide_a->ms nmr Nuclear Magnetic Resonance (NMR) pure_orfamide_a->nmr

Caption: Workflow for the extraction, purification, and analysis of this compound.

HPLC_Troubleshooting_Logic start Poor HPLC Separation (e.g., broad peaks, poor resolution) check_homologs Are there multiple closely eluting peaks? start->check_homologs optimize_gradient Optimize Gradient: - Decrease slope - Increase run time check_homologs->optimize_gradient Yes check_peak_shape Is there significant peak tailing? check_homologs->check_peak_shape No optimize_gradient->check_peak_shape adjust_modifier Adjust Mobile Phase Modifier: - Use 0.1% TFA or Formic Acid check_peak_shape->adjust_modifier Yes check_reproducibility Are retention times inconsistent? check_peak_shape->check_reproducibility No check_column_health Is the column old or showing high backpressure? adjust_modifier->check_column_health replace_column Replace HPLC Column check_column_health->replace_column check_column_health->check_reproducibility solution Improved Separation replace_column->solution check_mobile_phase Check Mobile Phase Preparation: - Ensure accurate mixing check_reproducibility->check_mobile_phase Yes check_reproducibility->solution No use_column_oven Use a Column Oven for Temperature Control check_mobile_phase->use_column_oven use_column_oven->solution

Caption: Troubleshooting logic for common HPLC purification issues with this compound.

References

Technical Support Center: Optimizing Orfamide A Analog Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Orfamide A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of these cyclic lipopeptides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of this compound analogs, offering potential causes and actionable solutions.

Q1: Why am I observing poor resolution between my this compound analogs?

A1: Poor resolution between closely related this compound analogs is a common challenge due to their structural similarities. Several factors can contribute to this issue.

  • Suboptimal Mobile Phase Composition: The choice of organic modifier, additives, and pH plays a critical role in selectivity.

    • Solution: Systematically evaluate different organic solvents such as acetonitrile and methanol. The elution strength and selectivity of these solvents differ and can significantly impact the separation of closely related analogs. Additionally, experiment with mobile phase additives like trifluoroacetic acid (TFA) and formic acid. TFA often provides better peak shape for peptides due to its ion-pairing properties, while formic acid is more suitable for mass spectrometry (MS) detection.[1][2] The concentration of these additives should also be optimized.

  • Inappropriate Stationary Phase: The column chemistry is fundamental to achieving the desired separation.

    • Solution: A C18 stationary phase is commonly used for the separation of this compound and its analogs.[3][4] However, if resolution is still insufficient, consider columns with different properties, such as a phenyl-hexyl or a cyano phase, which can offer alternative selectivities. The pore size of the stationary phase is also important; for large molecules like lipopeptides, a wider pore size (e.g., 300 Å) can improve resolution.

  • Incorrect Gradient Profile: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.

    • Solution: Employ a shallower gradient. By decreasing the rate of change in the organic solvent concentration over time, you increase the opportunity for differential migration of the analogs along the column, thereby improving resolution.

  • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[5][6]

    • Solution: Experiment with different column temperatures. An increase in temperature generally leads to sharper peaks and can alter the selectivity of the separation. It is advisable to screen a range of temperatures (e.g., 30°C to 60°C) to find the optimal condition for your specific analogs.

Q2: I am seeing peak tailing for my this compound analogs. What could be the cause and how can I fix it?

A2: Peak tailing is a frequent issue in the HPLC of peptides and lipopeptides, often leading to poor integration and reduced resolution.

  • Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can interact with basic functional groups on the analytes, causing peak tailing.

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.

      • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2-3 with 0.1% TFA or formic acid) protonates the silanol groups, reducing their interaction with the analytes.

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase. However, be aware that TEA is not MS-friendly.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the performance does not improve, the column may need to be replaced.

Q3: Why do I observe multiple peaks for a single, pure this compound analog?

A3: The observation of multiple peaks for a single cyclic peptide is a known phenomenon and can be attributed to the presence of conformational isomers (conformers).[4]

  • Slow Interconversion of Conformers: Cyclic peptides can exist in multiple stable conformations that interconvert slowly on the chromatographic timescale. This results in the separation of these conformers into distinct peaks.

    • Solution:

      • Elevate the Column Temperature: Increasing the column temperature can accelerate the interconversion between conformers, causing the multiple peaks to coalesce into a single, sharper peak.[4] This is a useful diagnostic tool to confirm the presence of conformers.

      • Modify the Mobile Phase: Changing the organic solvent or the additives in the mobile phase can sometimes influence the conformational equilibrium and potentially lead to a single peak.

Q4: My sample is from a fermentation broth. How can I minimize matrix effects?

A4: Fermentation broths are complex matrices that can interfere with the analysis of this compound analogs, leading to ion suppression or enhancement in MS detection and co-elution with interfering compounds.

  • Sample Preparation is Key: Proper sample cleanup is crucial to remove interfering matrix components.

    • Solution:

      • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample. This will help to remove polar impurities and concentrate the lipopeptides.

      • Liquid-Liquid Extraction (LLE): An LLE with a suitable organic solvent can also be effective in isolating the this compound analogs from the aqueous fermentation medium.

      • Protein Precipitation: If the broth contains a high concentration of proteins, a protein precipitation step with acetonitrile or methanol may be necessary.

  • Chromatographic Optimization: Adjusting the HPLC method can help to separate the analytes from matrix components.

    • Solution:

      • Use a Longer Column or a Column with Smaller Particles: This will increase the overall efficiency of the separation and improve the resolution between the analytes and matrix components.

      • Optimize the Gradient: A well-optimized gradient can help to separate the this compound analogs from interfering compounds that may co-elute.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound analogs, derived from established research.

Analytical HPLC Method for this compound Analogs

This method is suitable for the routine analysis and quantification of this compound and its analogs.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 85% to 100% B over 45 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C (can be optimized)
Detection UV at 214 nm
Injection Volume 10-20 µL

Source: Adapted from methods for the analysis of Orfamide analogs.[7]

Preparative HPLC Method for the Purification of this compound Analogs

This method is designed for the isolation and purification of larger quantities of this compound analogs.

ParameterCondition
Column Semi-preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 90% to 100% B over 30 minutes
Flow Rate 3.5 mL/min
Detection UV at 214 nm

Source: Adapted from methods for the purification of Orfamide analogs.[4]

Visualizing HPLC Troubleshooting

To aid in understanding the logical flow of troubleshooting common HPLC issues, the following diagrams are provided.

HPLC_Troubleshooting_Workflow start Problem Observed: Poor Resolution suboptimal_mp Suboptimal Mobile Phase Composition? start->suboptimal_mp inappropriate_sp Inappropriate Stationary Phase? suboptimal_mp->inappropriate_sp No optimize_mp Optimize Organic Modifier, Additives, and pH suboptimal_mp->optimize_mp Yes incorrect_gradient Incorrect Gradient Profile? inappropriate_sp->incorrect_gradient No change_sp Try Different Column Chemistry (e.g., Phenyl-Hexyl) inappropriate_sp->change_sp Yes suboptimal_temp Suboptimal Column Temperature? incorrect_gradient->suboptimal_temp No adjust_gradient Use a Shallower Gradient incorrect_gradient->adjust_gradient Yes optimize_temp Screen a Range of Temperatures (e.g., 30-60°C) suboptimal_temp->optimize_temp Yes resolved Resolution Improved suboptimal_temp->resolved No optimize_mp->resolved change_sp->resolved adjust_gradient->resolved optimize_temp->resolved

Caption: A workflow diagram for troubleshooting poor resolution in HPLC.

Peak_Tailing_Troubleshooting start Problem Observed: Peak Tailing secondary_interactions Secondary Interactions with Residual Silanols? start->secondary_interactions column_overload Column Overload? secondary_interactions->column_overload No use_endcapped_column Use End-Capped Column & Lower Mobile Phase pH secondary_interactions->use_endcapped_column Yes column_contamination Column Contamination or Degradation? column_overload->column_contamination No reduce_sample Reduce Sample Concentration or Injection Volume column_overload->reduce_sample Yes clean_column Use Guard Column, Flush or Replace Column column_contamination->clean_column Yes peak_shape_improved Peak Shape Improved column_contamination->peak_shape_improved No use_endcapped_column->peak_shape_improved reduce_sample->peak_shape_improved clean_column->peak_shape_improved

Caption: A troubleshooting guide for addressing peak tailing in HPLC.

References

Technical Support Center: Orfamide A Production in Pseudomonas Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the cultivation of Pseudomonas for Orfamide A production.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of contamination in my Pseudomonas liquid culture?

A1: Early detection of contamination is crucial. Key indicators include:

  • Unexpected Turbidity or Cloudiness: A sudden or excessive increase in cloudiness that deviates from the expected growth pattern of your Pseudomonas strain can indicate bacterial contamination.[1][2][3][4]

  • Changes in Culture Color: While some Pseudomonas species produce pigments, any color change that is not characteristic of your strain, such as a milky white, yellow, or greenish hue different from the typical fluorescein production, may signal contamination.[4]

  • Formation of Pellicles, Films, or Clumps: The appearance of a film on the surface of the culture (pellicle), unusual clumps, or filamentous growth (often appearing as small, fuzzy balls) can be a sign of bacterial or fungal contamination.[1][2]

  • Unusual Odors: A healthy Pseudomonas culture often has a characteristic grape-like or earthy smell. Sour, foul, or musty odors are strong indicators of contamination.[4]

  • Rapid pH Shift: A significant and rapid drop in the pH of the culture medium can be caused by the metabolic byproducts of contaminating microorganisms.[5]

Q2: I see small, fuzzy particles in my culture. What could this be?

A2: The presence of fuzzy, cotton-like growths, which may be white, green, or black, is a strong indication of fungal (mold) contamination.[1][2] These can start as small, almost unnoticeable particles and grow into larger mycelial masses.

Q3: My culture is cloudy, but I don't see any distinct particles. How can I confirm bacterial contamination?

A3: Diffuse cloudiness is a classic sign of bacterial contamination.[1][2][4] To confirm, you can perform a Gram stain on a sample of your culture. This will allow you to visualize the morphology of the contaminating bacteria under a microscope and determine if they are Gram-positive or Gram-negative. Additionally, streaking a loopful of the culture onto a general-purpose nutrient agar plate can reveal colony morphologies different from your Pseudomonas strain.

Q4: Can bacteriophage contamination affect my Pseudomonas culture?

A4: Yes, bacteriophage (phage) contamination can be a significant problem. Phages are viruses that infect and lyse bacteria. Signs of phage contamination include a sudden clearing of the culture (lysis), the appearance of plaques on solid media, or a failure of the culture to grow despite proper conditions.[6][7][8] Phage contamination can be difficult to eliminate and often requires discarding the culture and thoroughly sterilizing the workspace and equipment.[6][8]

Q5: My Pseudomonas culture is not producing the expected fluorescent pigment. Is this a sign of contamination?

A5: While a lack of fluorescein production could be due to various factors (e.g., media composition, incubation temperature), it can also be an indirect sign of contamination.[9] Contaminating microorganisms can alter the culture conditions or outcompete your Pseudomonas strain for essential nutrients required for pigment and this compound production.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination
  • Problem: Your Pseudomonas cultures are repeatedly overgrown by other bacteria.

  • Possible Causes & Solutions:

Possible Cause Recommended Action
Improper Aseptic Technique Review and strictly adhere to aseptic techniques. Work near a Bunsen burner to create an updraft, minimize the time plates and flasks are open, and flame the necks of bottles and tubes before and after use.[10]
Contaminated Work Surfaces Thoroughly disinfect the work area (laminar flow hood, benchtops) with 70% ethanol before and after each use. A monthly cleaning with a 10% bleach solution can also be beneficial.[5]
Contaminated Media or Reagents Autoclave all media and solutions at 121°C for at least 15 minutes.[11][12][13] For heat-sensitive components, use sterile filtration with a 0.22 µm filter. Always check the sterility of a new batch of media by incubating a sample at 37°C for 24-48 hours before use.
Contaminated Inoculum (Stock Culture) Streak the stock culture onto a selective agar plate to isolate pure colonies of Pseudomonas. Use a single, well-isolated colony to start a new liquid culture. Prepare new glycerol stocks from this pure culture.
Airborne Contaminants Ensure that the HEPA filter in your laminar flow hood is certified and functioning correctly. Keep doors and windows in the lab closed during culture work to minimize air currents.[10]
Issue 2: Fungal (Mold/Yeast) Contamination
  • Problem: You observe fuzzy growths (mold) or a wine-like smell (yeast) in your cultures.

  • Possible Causes & Solutions:

Possible Cause Recommended Action
Airborne Spores Fungal spores are ubiquitous in the environment. Minimize exposure of sterile media and cultures to the air. Keep plates and flasks covered as much as possible.[10]
Inadequate Sterilization of Glassware/Equipment Ensure proper sterilization of all equipment. Dry heat sterilization (e.g., 160°C for 2 hours) is effective for glassware.[12] Autoclaving is also a reliable method.[11][12]
Contaminated Incubators Regularly clean and disinfect the incubator, including the water pan, with a fungicide or 70% ethanol to prevent the growth of mold.
Issue 3: Low or No this compound Yield with No Obvious Contamination
  • Problem: The culture appears pure, but the yield of this compound is significantly lower than expected.

  • Possible Causes & Solutions:

Possible Cause Recommended Action
Subtle or Cryptic Contamination A low level of contamination may not be visually apparent but can still impact the metabolism of your Pseudomonas strain. Perform microscopy and plating on rich media to detect low levels of contaminants.
Bacteriophage Infection As mentioned in the FAQs, phage infection can lead to poor culture performance without obvious signs of bacterial or fungal contamination.
Incorrect Media Composition The production of secondary metabolites like this compound is often sensitive to nutrient availability. Double-check the composition and pH of your King's B medium. Ensure that all components are of high quality and correctly weighed.
Suboptimal Growth Conditions Verify that the incubation temperature, aeration (shaking speed), and incubation time are optimal for this compound production in your specific Pseudomonas strain.
Strain Instability Repeated subculturing can sometimes lead to genetic changes in the bacterial strain, resulting in reduced production of secondary metabolites. It is advisable to use a fresh culture from a frozen stock for each experiment.

Visual Identification and Workflows

cluster_0 Troubleshooting Contamination Workflow Start Observe Anomaly in Culture (e.g., cloudiness, color change, low yield) Microscopy Perform Microscopy (Gram Stain, Wet Mount) Start->Microscopy Plating Streak on Nutrient Agar Start->Plating Identify Identify Contaminant Type Microscopy->Identify Plating->Identify Bacterial Bacterial Contamination Identify->Bacterial Mixed colonies or non-Pseudomonas morphology Fungal Fungal Contamination Identify->Fungal Filaments or budding cells (yeast) observed Phage No visible cells, but culture lysis (Suspect Phage) Identify->Phage Plaques on plate or culture clearing NoContamination No Contaminants Detected Identify->NoContamination Only pure Pseudomonas colonies observed Action_Bacterial Review Aseptic Technique Isolate Pure Colony Check Sterilization Bacterial->Action_Bacterial Action_Fungal Discard Culture Sanitize Workspace & Incubator Check Air Filtration Fungal->Action_Fungal Action_Phage Discard Culture Decontaminate Equipment Acquire Phage-Resistant Strain Phage->Action_Phage Action_NoContamination Troubleshoot Other Parameters (Media, Growth Conditions, Strain Stability) NoContamination->Action_NoContamination

Caption: A workflow diagram for troubleshooting contamination in Pseudomonas cultures.

cluster_1 This compound Biosynthesis Pathway ofaA ofaA NRPS_Complex Nonribosomal Peptide Synthetase Complex ofaA->NRPS_Complex ofaB ofaB ofaB->NRPS_Complex ofaC ofaC ofaC->NRPS_Complex OrfamideA This compound (Cyclic Lipopeptide) NRPS_Complex->OrfamideA Synthesis & Cyclization AminoAcids 10 Amino Acids AminoAcids->NRPS_Complex FattyAcid 3-Hydroxy Fatty Acid FattyAcid->NRPS_Complex Regulation LuxR-type Regulators Regulation->ofaA Transcriptional Activation Regulation->ofaB Regulation->ofaC

Caption: The nonribosomal peptide synthesis pathway for this compound production.

Detailed Experimental Protocols

Protocol 1: Aseptic Technique for Pseudomonas Inoculation
  • Preparation:

    • Disinfect the biological safety cabinet or work area with 70% ethanol.

    • Arrange all necessary sterile materials (culture flasks with media, pipette tips, inoculum tube, etc.) within easy reach.

    • Turn on the Bunsen burner to create a sterile updraft.

  • Inoculation:

    • Loosen the cap of the media flask and the inoculum tube.

    • Flame the neck of the inoculum tube, withdraw the desired volume of culture using a sterile pipette, and re-flame the neck before replacing the cap.

    • Flame the neck of the media flask, dispense the inoculum, and re-flame the neck before tightening the cap.

    • Minimize the time that any sterile container is open.

  • Incubation:

    • Place the inoculated flask in a shaker incubator set to the appropriate temperature and agitation speed for your Pseudomonas strain.

Protocol 2: Preparation of King's B Medium for this compound Production

This medium is commonly used for the cultivation of fluorescent Pseudomonas and the production of secondary metabolites.[14]

  • Composition (per 1 Liter of distilled water):

    • Proteose Peptone: 20 g

    • Dipotassium Phosphate (K₂HPO₄): 1.5 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1.5 g

    • Glycerol: 10 mL

    • Agar (if preparing solid media): 15 g

  • Procedure:

    • Dissolve all components, except glycerol, in 990 mL of distilled water.

    • Adjust the pH to 7.0-7.2, if necessary.

    • Add the 10 mL of glycerol and mix thoroughly.

    • Dispense the medium into flasks or bottles.

    • Sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[14]

    • Allow the medium to cool to room temperature before use.

Protocol 3: Identification of Bacterial Contaminants via Gram Staining
  • Smear Preparation:

    • Place a small drop of sterile saline on a clean microscope slide.

    • Aseptically transfer a small amount of the contaminated culture to the saline and mix to create a thin emulsion.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing it through a flame 2-3 times.

  • Staining Procedure:

    • Flood the slide with Crystal Violet and let it stand for 1 minute.

    • Gently rinse with water.

    • Flood the slide with Gram's Iodine and let it stand for 1 minute.

    • Rinse with water.

    • Decolorize with 95% ethanol, adding it drop by drop until the runoff is clear.

    • Rinse with water.

    • Counterstain with Safranin for 45-60 seconds.

    • Rinse with water and blot dry.

  • Microscopy:

    • Examine the slide under a microscope using oil immersion at 1000x magnification.

    • Pseudomonas will appear as Gram-negative (pink/red) rods. Any Gram-positive (purple/blue) bacteria or cells with different morphologies (e.g., cocci) are contaminants.[15]

Protocol 4: Elimination of Contamination by Subculturing

This protocol is intended for situations where a valuable culture has a low level of contamination and needs to be salvaged.

  • Serial Dilution:

    • Prepare a series of sterile microcentrifuge tubes, each containing 900 µL of sterile saline or phosphate-buffered saline (PBS).

    • Add 100 µL of the contaminated culture to the first tube (10⁻¹ dilution) and vortex.

    • Transfer 100 µL from the 10⁻¹ dilution to the second tube (10⁻² dilution), and continue this process to create a dilution series (e.g., up to 10⁻⁷).

  • Plating:

    • Spread 100 µL from the higher dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto separate plates of a suitable selective medium for Pseudomonas (e.g., Pseudomonas Agar with appropriate supplements).

    • Incubate the plates under conditions that favor the growth of your Pseudomonas strain.

  • Isolation and Verification:

    • Examine the plates for well-isolated colonies that exhibit the characteristic morphology of your Pseudomonas strain.

    • Select a single, well-isolated colony and re-streak it onto a fresh plate to ensure purity.

    • Inoculate a small liquid culture from the purified colony and verify its purity through microscopy and by observing its growth characteristics.

    • Once confirmed pure, use this culture to prepare new master and working cell banks.

References

Validation & Comparative

Orfamide A vs. Orfamide B: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orfamide A and Orfamide B, cyclic lipopeptides produced by Pseudomonas species, have emerged as promising antifungal agents. Structurally, they are highly similar, differing only by a single amino acid in their peptide sequence. This guide provides a comparative overview of their antifungal activities, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action.

Data Presentation: Antifungal Activity at a Glance

Studies consistently indicate that this compound and Orfamide B exhibit comparable antifungal efficacy across a range of fungal and oomycete pathogens.[1][2][3] While comprehensive Minimum Inhibitory Concentration (MIC) data is limited in publicly available literature, the effective concentrations reported in various bioassays underscore their similar potency.

Target OrganismAssay TypeEffective Concentration (this compound)Effective Concentration (Orfamide B)Reference
Rhizoctonia solaniHyphal Branching Assay100 µM (Induces increased branching)100 µM (Induces increased branching)[2]
Phytophthora porriZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)≥ 25 µM (Lysis within 55-70s)[4]
Pythium ultimumZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)≥ 25 µM (Lysis within 55-70s)[4]
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (Reduces disease lesions)50 µM (Reduces disease lesions)[5][6]

Note: At concentrations of 20 and 25 µM, this compound was observed to be slightly faster in causing zoospore lysis compared to Orfamide B.[2]

Mechanism of Action

The primary antifungal mechanism of this compound and B is the disruption of the fungal plasma membrane.[7][8] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

In the case of the rice blast fungus, Magnaporthe oryzae, Orfamides inhibit the formation of the appressorium, a specialized infection structure essential for host penetration.[1][2] This inhibition is linked to the disruption of the Pmk1 MAP kinase signaling pathway, a critical regulatory cascade for appressorium development.[9][10]

Visualizing the Mechanisms

Experimental Workflow for Antifungal Activity Assessment

G cluster_prep Preparation cluster_assays Bioassays cluster_analysis Analysis fungal_culture Fungal/Oomycete Culture zoospore_lysis Zoospore Lysis Assay fungal_culture->zoospore_lysis hyphal_branching Hyphal Branching Assay fungal_culture->hyphal_branching appressorium_inhibition Appressorium Formation Inhibition fungal_culture->appressorium_inhibition orfamide_prep Orfamide Stock Solution orfamide_prep->zoospore_lysis orfamide_prep->hyphal_branching orfamide_prep->appressorium_inhibition microscopy Microscopic Observation zoospore_lysis->microscopy hyphal_branching->microscopy appressorium_inhibition->microscopy quantification Quantification of Effects microscopy->quantification

Caption: General experimental workflow for evaluating the antifungal activity of Orfamides.

Proposed Mechanism of Action: Inhibition of Appressorium Formation in M. oryzae

G cluster_membrane Fungal Cell orfamide This compound/B membrane Plasma Membrane orfamide->membrane Disruption pmk1_pathway Pmk1 MAP Kinase Pathway membrane->pmk1_pathway Inhibition appressorium Appressorium Formation pmk1_pathway->appressorium Blocks

Caption: Orfamides disrupt the plasma membrane, inhibiting the Pmk1 pathway and appressorium formation.

Experimental Protocols

Zoospore Lysis Assay

This assay is used to determine the effect of Orfamides on the viability of oomycete zoospores.

a. Production of Zoospores: i. Cultures of Phytophthora or Pythium species are grown on a suitable agar medium (e.g., V8 juice agar) for several days in the dark. ii. To induce sporangia formation, the agar plates are flooded with sterile distilled water and incubated. iii. Zoospore release is triggered by a cold shock (e.g., incubation at 4°C) followed by a return to room temperature.[11] iv. The resulting zoospore suspension is collected and the concentration is determined using a hemocytometer.[12]

b. Lysis Assay: i. A defined concentration of this compound or B is added to a suspension of zoospores. ii. The suspension is immediately observed under a light microscope. iii. The time until zoospore lysis (bursting) is recorded. iv. A control group with the solvent (e.g., DMSO) but without the Orfamide is included.

Hyphal Branching Assay

This assay assesses the impact of Orfamides on the mycelial growth and morphology of filamentous fungi like Rhizoctonia solani.

a. Fungal Culture: i. R. solani is cultured on Potato Dextrose Agar (PDA) plates until a uniform mycelial mat is formed.

b. Bioassay: i. A mycelial plug from the actively growing edge of the R. solani culture is placed in the center of a fresh PDA plate. ii. This compound or B, dissolved in a suitable solvent, is applied to a sterile paper disc placed at a defined distance from the mycelial plug. A control disc with the solvent alone is also used. iii. The plates are incubated at an appropriate temperature (e.g., 25°C) for several days. iv. The mycelial growth at the edge of the colony facing the disc is observed microscopically for changes in hyphal morphology, such as increased branching.

Inhibition of Appressorium Formation Assay

This assay is specific for fungi like Magnaporthe oryzae that form appressoria for host infection.

a. Spore Suspension: i. Conidia (spores) of M. oryzae are harvested from a sporulating culture. ii. The spores are suspended in a sterile solution to a defined concentration.

b. In Vitro Assay: i. A droplet of the spore suspension containing a specific concentration of this compound or B is placed on a hydrophobic surface (e.g., a plastic coverslip) to induce appressorium formation. ii. The samples are incubated in a humid environment for several hours (e.g., 8-24 hours). iii. The percentage of germinated spores that have formed appressoria is determined by microscopic examination.

c. In Planta Assay: i. A spore suspension mixed with the desired concentration of this compound or B is sprayed onto the leaves of a susceptible host plant (e.g., rice seedlings). ii. The plants are kept in a high-humidity environment to facilitate infection. iii. After a few days, the leaves are examined for disease symptoms (lesions), and the number and size of lesions are quantified.[6]

Conclusion

This compound and Orfamide B demonstrate potent and remarkably similar antifungal activities. Their primary mechanism of action involves the disruption of the fungal plasma membrane, leading to cell death and, in pathogenic fungi like M. oryzae, the inhibition of critical infection processes. The choice between this compound and B in a research or drug development context may therefore depend on factors other than antifungal potency, such as production yield or stability. Further investigation into their interaction with specific membrane components and the precise signaling cascades they disrupt will be valuable for the development of novel antifungal therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Orfamide A and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic lipopeptide Orfamide A and its synthetic analogs, focusing on their structure-activity relationships. The information presented is supported by experimental data to offer an objective analysis of their biological performance.

Structural Comparison of this compound and Its Analogs

This compound is a cyclic lipodepsipeptide produced by several Pseudomonas species.[1][2][3] Its structure consists of a ten-amino-acid ring with a β-hydroxy fatty acid tail.[2][3] Synthetic analogs have been developed by modifying either the amino acid sequence or the fatty acid moiety to investigate the impact of these changes on biological activity.

Table 1: Structural Differences between this compound and its Analogs

CompoundAmino Acid at Position 4Fatty Acid TailReference
This compound Valine3-hydroxy decanoic acid[2][3]
Orfamide B Isoleucine3-hydroxy decanoic acid[2][3][4]
Orfamide G Isoleucine3-hydroxy dodecanoic acid[2][3][4][5]
Orfamide N Isoleucine(Z)-3R-hydroxyhexadec-9-enoic acid[6][7][8]

Comparative Biological Activity

This compound and its analogs exhibit a range of biological activities, including antifungal, cytotoxic, and algicidal effects. The structural modifications in the analogs directly influence their potency and spectrum of activity.

Antifungal Activity

Orfamides have demonstrated significant activity against various fungal pathogens.

Table 2: Comparison of Antifungal Activity of this compound and Analogs

CompoundTarget FungusActivity MetricResultReference
This compound, B, G Rhizoctonia solaniHyphal BranchingIncreased hyphal branching at 100 µM[5]
This compound, B, G Magnaporthe oryzaeAppressorium FormationInhibition of appressorium formation[2][3]
This compound, B, G Pythium ultimum & Phytophthora porriZoospore LysisLysis of zoospores[2][3]
Cytotoxic Activity

Orfamide N, a more recently discovered analog, has shown cytotoxic effects against human cancer cell lines.

Table 3: Cytotoxic Activity of Orfamide N and this compound

CompoundCell LineIC₅₀ (µM)Reference
Orfamide N OVCAR-3 (Ovarian Cancer)10.50 ± 4.17[6]
Orfamide N MDA-MB-435 (Melanoma)11.06 ± 5.00[6]
This compound OVCAR-3 (Ovarian Cancer)11.44[6]
Algicidal Activity and Signaling Pathway

This compound is known to cause rapid deflagellation in the green alga Chlamydomonas reinhardtii by triggering a calcium signaling cascade. This activity is highly dependent on the structure of the lipopeptide. Modifications to the fatty acid tail or the peptide ring can alter the interaction with transient receptor potential (TRP) channels, leading to varied cellular responses.

Orfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound TRP Channels TRP Channels This compound->TRP Channels Binds and Activates Orfamide Analogs Orfamide Analogs Orfamide Analogs->TRP Channels Altered Binding/Activation Ca2+ Influx Ca2+ Influx TRP Channels->Ca2+ Influx Mediates Increased [Ca2+]i Increased [Ca2+]i Ca2+ Influx->Increased [Ca2+]i Downstream Signaling Downstream Signaling Increased [Ca2+]i->Downstream Signaling Deflagellation Deflagellation Downstream Signaling->Deflagellation Other Cellular Responses Other Cellular Responses Downstream Signaling->Other Cellular Responses

Caption: Signaling pathway of this compound in Chlamydomonas reinhardtii.

Studies on synthetic derivatives of this compound have shown that modifications to the N-terminal amino acids of the linear part of the molecule and the fatty acid tail are crucial for the specificity of the Ca2+ signal that leads to deflagellation.[9] Some derivatives still induce a Ca2+ response but do not cause significant deflagellation, suggesting the activation of distinct downstream pathways.[9]

Experimental Protocols

Antifungal Assays
  • Method: A mycelial plug of R. solani is placed on a microscope slide with agar.[5]

  • Treatment: Droplets of Orfamide solutions at various concentrations (e.g., 10 µM and 100 µM) are placed on either side of the fungal plug.[5]

  • Incubation: Slides are incubated at 28°C for 36 hours.[5]

  • Analysis: Hyphal branching is observed and quantified using a microscope.[5]

  • Method: Spores of M. oryzae are germinated on a hydrophobic surface.

  • Treatment: Orfamide solutions are added to the spore suspension.

  • Incubation: The mixture is incubated to allow for appressorium formation.

  • Analysis: The percentage of germinated spores that form appressoria is determined microscopically.

Zoospore Lysis Assay
  • Method: Zoospores of Pythium or Phytophthora species are collected and suspended in a buffer.

  • Treatment: Orfamide solutions are added to the zoospore suspension.

  • Analysis: The time to zoospore lysis is recorded by microscopic observation.

Cytotoxicity Assay (against OVCAR-3 and MDA-MB-435 cells)
  • Method: Cells are seeded in 96-well plates and allowed to adhere.[6]

  • Treatment: Cells are treated with various concentrations of Orfamide N or this compound for 72 hours.[6]

  • Analysis: Cell viability is assessed using a standard method such as the MTT or XTT assay to generate dose-response curves and calculate IC₅₀ values.[6]

Structure-Activity Relationship Summary

The experimental data reveals key aspects of the structure-activity relationship for the Orfamide family:

  • Fatty Acid Tail: The length and saturation of the fatty acid tail are critical for the intensity of the biological activity. As seen with Orfamide G, a longer fatty acid chain compared to Orfamide B (C12 vs. C10) can be tolerated without losing antifungal activity.[2][3] The presence of a double bond in the fatty acid tail of Orfamide N may contribute to its cytotoxic activity.[6]

  • Peptide Ring: The amino acid composition of the cyclic peptide core is crucial for target specificity. The substitution of Valine in this compound with Isoleucine in Orfamide B does not significantly alter the antifungal activity against the tested pathogens, suggesting some flexibility in this position.[2][3]

  • Signaling Pathway Interaction: The structural integrity of both the lipid tail and the peptide ring is essential for the specific interaction with TRP channels and the subsequent Ca2+ signaling cascade that leads to deflagellation in C. reinhardtii. Minor modifications can uncouple the Ca2+ influx from the deflagellation response.[9]

SAR_Summary cluster_structure Structural Features cluster_activity Biological Activity Fatty_Acid_Tail Fatty Acid Tail (Length, Saturation) Antifungal_Activity Antifungal Activity Fatty_Acid_Tail->Antifungal_Activity Influences Potency Cytotoxic_Activity Cytotoxic Activity Fatty_Acid_Tail->Cytotoxic_Activity Critical for Activity Algicidal_Activity Algicidal Activity (Signaling) Fatty_Acid_Tail->Algicidal_Activity Modulates Signaling Peptide_Ring Peptide Ring (Amino Acid Composition) Peptide_Ring->Antifungal_Activity Determines Specificity Peptide_Ring->Algicidal_Activity Essential for Interaction

Caption: Structure-Activity Relationship of Orfamides.

References

A Comparative Guide to Orfamide A, Surfactin, and Fengycin as Biosurfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosurfactant properties of Orfamide A, Surfactin, and Fengycin, three families of cyclic lipopeptides with significant potential in various scientific and industrial applications. This document summarizes key performance metrics, details experimental methodologies for their determination, and visualizes relevant biological pathways.

Executive Summary

This compound, a cyclic lipopeptide from Pseudomonas protegens, is a potent biosurfactant with notable antifungal and insecticidal activities. When compared to the well-characterized biosurfactants from Bacillus species, surfactin and fengycin, this compound's quantitative surfactant properties are less documented in publicly available literature. Surfactin is renowned for its exceptional ability to reduce surface tension to very low levels, making it one of the most powerful biosurfactants known. Fengycin, while also a good surfactant, is particularly valued for its strong antifungal activity against filamentous fungi. This guide collates the available experimental data to facilitate a comparative understanding of these three important biosurfactants.

Data Presentation: Quantitative Comparison of Biosurfactant Properties

The following table summarizes the key performance indicators for this compound, Surfactin, and Fengycin based on available experimental data. It is important to note that direct comparisons can be influenced by the specific isoforms of the lipopeptides and the experimental conditions under which the measurements were taken.

PropertyThis compoundSurfactinFengycin
Producing Microorganism Pseudomonas protegensBacillus subtilis, Bacillus amyloliquefaciensBacillus subtilis, Bacillus amyloliquefaciens
Critical Micelle Concentration (CMC) Data not available in reviewed literature10 - 150 µM~15-18 mg/L[1]
Surface Tension Reduction Reduces surface tension to ~35.7 mN/m at 34.5 µg/mLCan reduce surface tension of water from 72 mN/m to ~27 mN/m[2]Can reduce surface tension of water from 72 mN/m to ~30 mN/m
Emulsification Index (E24) Data not available in reviewed literatureHigh (e.g., >60% for various hydrocarbons)[3]High (e.g., >60% for various hydrocarbons)[3]
Primary Biological Activity Antifungal, Insecticidal, Lysis of oomycete zoospores[4][5]Antibacterial, Antiviral, Quorum sensing, Anti-inflammatory[3]Strong antifungal (especially against filamentous fungi)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form and all additional surfactant added to the system goes to micelles. It is a fundamental parameter for characterizing a surfactant's efficiency.

Method: Tensiometry (Du Noüy ring method)

  • Preparation of Surfactant Solutions: A stock solution of the purified lipopeptide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). A series of dilutions are then made to obtain a range of concentrations.

  • Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer equipped with a platinum-iridium ring. The ring is thoroughly cleaned (e.g., by flaming) before each measurement to ensure accuracy.

  • Data Analysis: The surface tension values (in mN/m) are plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the resulting curve. Below the CMC, the surface tension decreases sharply with increasing concentration, while above the CMC, it remains relatively constant.

Surface Tension Reduction Measurement

This experiment quantifies the ability of a biosurfactant to lower the surface tension of a liquid, typically water.

Method: Drop Shape Analysis

  • Sample Preparation: A solution of the biosurfactant at a known concentration is prepared in deionized water or a specific buffer.

  • Droplet Formation: A small droplet of the solution is formed at the tip of a capillary.

  • Image Acquisition and Analysis: The shape of the pendant drop is captured by a camera and analyzed by software. The software calculates the surface tension based on the balance of forces (gravity and surface tension) acting on the drop shape.

  • Reporting: The surface tension is reported in millinewtons per meter (mN/m). The reduction is calculated by comparing the value to the surface tension of the pure solvent (e.g., water, ~72 mN/m).

Emulsification Index (E24) Assay

The emulsification index measures the ability of a biosurfactant to form and stabilize an emulsion between an aqueous and a hydrocarbon phase.

Method:

  • Mixing: Equal volumes of the biosurfactant solution (cell-free supernatant or purified solution) and a hydrocarbon (e.g., kerosene, crude oil, or a specific alkane) are added to a test tube.[4]

  • Vortexing: The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to create an emulsion.[4]

  • Incubation: The tube is allowed to stand undisturbed for 24 hours.[4]

  • Measurement and Calculation: After 24 hours, the height of the emulsion layer and the total height of the liquid column are measured. The E24 is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[4]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound, Surfactin, and Fengycin are mediated through their interactions with cellular membranes and subsequent triggering of specific signaling pathways.

This compound: Induction of Ca²⁺ Signaling in Algae

This compound has been shown to trigger a rapid deflagellation in the green alga Chlamydomonas reinhardtii by inducing a calcium signaling cascade. This process involves the activation of transient receptor potential (TRP)-type calcium channels.

OrfamideA_Signaling OrfamideA This compound CellMembrane Algal Cell Membrane OrfamideA->CellMembrane Interacts with TRP_Channels TRP-type Ca²⁺ Channels CellMembrane->TRP_Channels Activates Ca_Influx Ca²⁺ Influx TRP_Channels->Ca_Influx Mediates SignalingCascade Downstream Signaling Cascade Ca_Influx->SignalingCascade Initiates Deflagellation Deflagellation SignalingCascade->Deflagellation Leads to

Caption: this compound signaling pathway in Chlamydomonas reinhardtii.

Surfactin: Quorum Sensing and Anti-inflammatory Response

Surfactin acts as a quorum-sensing signal molecule in Bacillus species, regulating processes like biofilm formation and sporulation. In mammalian cells, it can exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.

Surfactin_Signaling cluster_QS Quorum Sensing in Bacillus cluster_Inflammation Anti-inflammatory Action in Macrophages Surfactin_QS Surfactin Kinase Sensor Kinase Surfactin_QS->Kinase Activates Regulator Response Regulator Kinase->Regulator Phosphorylates GeneExpression Gene Expression (Biofilm, Sporulation) Regulator->GeneExpression Regulates Surfactin_Infl Surfactin TLR4 TLR4 Surfactin_Infl->TLR4 Downregulates LPS LPS LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces

Caption: Dual roles of Surfactin in quorum sensing and inflammation.

Fengycin: Fungal Membrane Disruption and Oxidative Stress

Fengycin's potent antifungal activity is primarily attributed to its ability to interact with and disrupt fungal cell membranes. This interaction leads to the generation of reactive oxygen species (ROS) and ultimately triggers programmed cell death.

Fengycin_Mechanism Fengycin Fengycin FungalMembrane Fungal Cell Membrane Fengycin->FungalMembrane Interacts with MembraneDisruption Membrane Perturbation FungalMembrane->MembraneDisruption Causes ROS_Generation ROS Generation MembraneDisruption->ROS_Generation Induces ChromatinCondensation Chromatin Condensation ROS_Generation->ChromatinCondensation Leads to Apoptosis Apoptosis ChromatinCondensation->Apoptosis Triggers

Caption: Mechanism of antifungal action of Fengycin.

Experimental Workflow Diagrams

General Workflow for Biosurfactant Production and Characterization

The following diagram illustrates a typical workflow for the production, extraction, and characterization of lipopeptide biosurfactants.

Biosurfactant_Workflow Culture Microbial Culture (e.g., Pseudomonas, Bacillus) Fermentation Fermentation Culture->Fermentation Centrifugation Centrifugation (Cell Removal) Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Acid Precipitation & Solvent Extraction Supernatant->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Purified_BS Purified Biosurfactant Purification->Purified_BS Characterization Characterization Purified_BS->Characterization CMC_Test CMC Determination Characterization->CMC_Test ST_Test Surface Tension Measurement Characterization->ST_Test E24_Test Emulsification Index (E24) Characterization->E24_Test

Caption: General workflow for biosurfactant production and analysis.

References

A Comparative Genomic and Functional Guide to Orfamide A and its Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biosynthetic gene clusters responsible for the production of Orfamide A and its known variants. Orfamides are cyclic lipopeptides produced by various Pseudomonas species, exhibiting a range of biological activities, including antifungal, insecticidal, and cytotoxic properties. This document details the genetic architecture of the Orfamide biosynthetic gene clusters (BGCs), compares the structures and biological activities of Orfamide variants, outlines key experimental methodologies, and provides visual representations of the biosynthetic pathway and a comparative genomics workflow.

Comparative Analysis of Orfamide Biosynthetic Gene Clusters

The biosynthesis of Orfamides is orchestrated by a nonribosomal peptide synthetase (NRPS) complex encoded by a conserved gene cluster. This cluster typically consists of three core genes: ofaA, ofaB, and ofaC. These genes encode large, modular enzymes that sequentially add amino acid residues to the growing peptide chain.[1][2]

Gene Cluster Organization and Core Genes

The Orfamide BGC is characterized by the presence of the three core NRPS genes, ofaA, ofaB, and ofaC, which are responsible for the synthesis of the 10-amino-acid peptide backbone of the Orfamide molecule.[1][2] Each of these genes contains multiple modules, with each module responsible for the incorporation of a single amino acid. Each module is further divided into domains that perform specific functions:

  • Adenylation (A) domain: Selects and activates the specific amino acid.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

The ofaA gene typically contains two modules, ofaB contains four modules, and ofaC contains the final four modules, culminating in a thioesterase (TE) domain that is responsible for the cyclization and release of the final lipopeptide product.[1][2]

Comparison of Orfamide Variants and their Biosynthetic Loci

Variations in the Orfamide structure arise from differences in the amino acid sequence of the peptide backbone or the length and composition of the fatty acid tail. These differences are directly correlated with genetic variations within the ofa gene cluster, particularly in the A-domains that determine amino acid specificity.

Orfamide VariantProducing Organism(s)Amino Acid/Fatty Acid Difference from this compoundReference(s)
This compound Pseudomonas protegens Pf-5, CHA0-[1]
Orfamide B Pseudomonas sp. CMR5c, CMR12aValine at position 4 is replaced by Isoleucine.[1][2][3]
Orfamide F Pseudomonas sp. CMR5cSame amino acid sequence as Orfamide B, but with a C12 fatty acid tail.[1]
Orfamide G Pseudomonas sp. CMR5cSame amino acid sequence as Orfamide B, but with a C16 fatty acid tail.[1][2][3]
Orfamide N Pseudomonas idahonensisDiffers in the fatty acid tail, having a (Z)-3R-hydroxyhexadec-9-enoic acid residue.

Comparative Bioactivity of Orfamide Variants

The structural variations among Orfamide analogs can influence their biological activities. While comprehensive quantitative comparative data is limited in the public domain, available studies provide valuable insights.

Antifungal Activity

This compound, B, and G have demonstrated activity against a range of fungal pathogens.

Fungal PathogenThis compoundOrfamide BOrfamide GReference(s)
Magnaporthe oryzaeEqually activeEqually activeEqually active[1][2][3]
Rhizoctonia solani AG 4-HGIEqually activeEqually activeEqually active[1][2][3]
Phytophthora spp. (zoospore lysis)ActiveActiveActive[1][2][3]
Pythium spp. (zoospore lysis)ActiveActiveActive[1][2][3]

Note: "Equally active" indicates that the cited studies found no significant difference in the antifungal activity between the tested Orfamide variants in the described assays.

Cytotoxicity

Recent studies have begun to quantify the cytotoxic effects of newly discovered Orfamide variants.

Cell LineOrfamide VariantIC50 (µM)Reference(s)
Human Melanoma (MDA-MB-435)Orfamide N11.06
Human Ovarian Cancer (OVCAR3)Orfamide N10.50

Experimental Protocols

This section provides an overview of key experimental methodologies for the comparative analysis of Orfamide BGCs and their products.

In Silico Analysis of Orfamide Biosynthetic Gene Clusters

A crucial first step in the comparative analysis of Orfamide BGCs is the in silico identification and annotation of the gene clusters from genomic data.

Protocol: Gene Cluster Identification and Annotation using antiSMASH

  • Input: Obtain the genome sequence of the Pseudomonas strain of interest in FASTA or GenBank format.

  • Access antiSMASH: Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.

  • Job Submission: Upload the genome sequence file. Select the appropriate domain-specific detection features, including "Nonribosomal peptide synthetases (NRPS)."

  • Analysis: The antiSMASH pipeline will perform the following key analyses:

    • Gene Prediction: Identifies potential open reading frames (ORFs) if not already annotated.

    • BGC Detection: Scans the genome for known BGC types using profile Hidden Markov Models (pHMMs) for key biosynthetic enzymes.

    • Domain Annotation: Identifies and annotates the functional domains (A, C, T, TE, etc.) within the NRPS genes (ofaA, ofaB, ofaC).

    • Substrate Prediction: The A-domains are analyzed to predict the specific amino acid that they activate.

  • Output Interpretation: The results are presented in an interactive HTML format, showing the location and organization of the Orfamide BGC, the domain architecture of the NRPS enzymes, and predictions of the incorporated amino acids.

Antifungal Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a standard method to quantify the antifungal activity of Orfamide variants.

Protocol: Broth Microdilution Assay for Antifungal MIC Determination

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Harvest spores or conidia and suspend them in a suitable broth (e.g., RPMI-1640). Adjust the suspension to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Compound Preparation: Dissolve the purified Orfamide variants in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of two-fold serial dilutions in the assay broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the Orfamide dilutions. Include a positive control (fungal inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the Orfamide variant that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Orfamide Biosynthesis and Regulation Pathway

The production of Orfamides is regulated by LuxR-type transcriptional regulators. These proteins often bind to specific DNA sequences upstream of the ofa gene cluster, thereby controlling its expression. The following diagram illustrates the general regulatory mechanism and the modular biosynthesis of this compound.

Orfamide_Biosynthesis_Regulation cluster_regulation Regulatory Control cluster_biosynthesis This compound Biosynthesis LuxR_up Upstream LuxR Regulator ofa_promoter ofa Promoter LuxR_up->ofa_promoter Binds to activate LuxR_down Downstream LuxR Regulator LuxR_down->ofa_promoter Binds to regulate ofaA ofaA Module 1 (Leu) Module 2 (Glu) ofa_promoter->ofaA:head Transcription & Translation ofaB ofaB Module 3 (Thr) Module 4 (Val) Module 5 (Leu) Module 6 (Asp) ofaA:head->ofaB:head ofaC ofaC Module 7 (Leu) Module 8 (Leu) Module 9 (Ser) Module 10 (Ile) TE ofaB:head->ofaC:head Orfamide_A This compound ofaC:te->Orfamide_A Cyclization & Release

Caption: Regulation and modular biosynthesis of this compound.

Experimental Workflow for Comparative Genomics of Orfamide BGCs

The following diagram outlines a typical workflow for the comparative genomic analysis of Orfamide biosynthetic gene clusters, from initial genome sequencing to the characterization of the produced lipopeptides.

Comparative_Genomics_Workflow Start Start: Isolate Pseudomonas strains Sequencing Whole Genome Sequencing Start->Sequencing Cultivation Cultivation & Extraction Start->Cultivation Assembly Genome Assembly & Annotation Sequencing->Assembly BGC_Mining BGC Mining (antiSMASH) Assembly->BGC_Mining Comparative_Analysis Comparative Genomic Analysis (Gene cluster alignment, phylogeny) BGC_Mining->Comparative_Analysis End End: Correlate Genotype with Phenotype Comparative_Analysis->End Purification Purification of Orfamides (HPLC) Cultivation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity_Assay Bioactivity Assays (Antifungal, Cytotoxicity) Structure_Elucidation->Bioactivity_Assay Bioactivity_Assay->End

Caption: Workflow for comparative genomics of Orfamide BGCs.

References

Validating Orfamide A's Biocontrol Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocontrol performance of Orfamide A-producing microorganisms versus their knockout mutant counterparts. Supported by experimental data, this document details the crucial role of this compound in disease suppression and outlines the methodologies to validate its function.

This compound, a cyclic lipopeptide produced by several Pseudomonas species, has demonstrated significant potential as a biocontrol agent against a range of plant pathogens. Its multifaceted modes of action, including direct antagonism and the induction of systemic resistance in plants, make it a compelling candidate for the development of novel bio-pesticides. The validation of this compound's role in biocontrol is critically reliant on the comparative analysis of wild-type producer strains and their genetically engineered knockout mutants deficient in this compound biosynthesis. This guide synthesizes key experimental findings and protocols to facilitate further research in this area.

Comparative Efficacy of Wild-Type vs. This compound Knockout Mutants

The following tables summarize the quantitative data from various studies, highlighting the impact of this compound on different plant pathogens.

Table 1: Biocontrol of Rhizoctonia solani
Parameter Wild-Type Strain This compound Knockout Mutant Pathogen & Host Plant Reference
Mycelial Growth InhibitionDose-dependent suppression of mycelial growth.[1]Ineffective on its own.[1]Rhizoctonia solani AG 2-1[1]
Hyphal BranchingIncreased hyphal branching at 100 µM.[2][3]No significant effect.Rhizoctonia solani AG 4-HGI[2][3]
Disease Suppression (Damping-off)Significant reduction in disease severity.[1]Loss of biocontrol activity.[1]Rhizoctonia solani AG 2-1 on Chinese Cabbage[1]
Disease Suppression (Root Rot)Significant reduction in disease severity.[1][4]Strongly impaired biocontrol efficacy.[1][4]Rhizoctonia solani AG 4-HGI on Bean[1][4]

Note: In some pathosystems, Orfamide B, a closely related analog, works in conjunction with other metabolites like phenazines and sessilins for full biocontrol activity against R. solani.[1][2][4][5]

Table 2: Biocontrol of Magnaporthe oryzae (Rice Blast)
Parameter Wild-Type Strain / Purified this compound This compound Knockout Mutant Reference
Appressorium Formation InhibitionSignificant inhibition at 10 and 25 µg/ml.[6]Not applicable (purified compound tested).[6]
Disease Severity Reduction (Direct Application)29% reduction when co-applied with spores.[6]Not applicable (purified compound tested).[6]
Induced Systemic Resistance (ISR)Did not induce systemic resistance against M. oryzae.[4][6]Not applicable.[4][6]
Table 3: Induced Systemic Resistance against Cochliobolus miyabeanus (Brown Spot of Rice)
Parameter Wild-Type Strain / Purified this compound This compound Knockout Mutant Reference
Disease Severity ReductionThis compound acts as an ISR elicitor, reducing leaf lesions.Not applicable (purified compound tested).[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of this compound's biocontrol function.

Generation of this compound Knockout Mutants

The creation of knockout mutants is typically achieved through homologous recombination using a suicide vector.

Protocol: Gene Knockout in Pseudomonas via Two-Step Allelic Exchange [9][10][11][12]

  • Primer Design and Amplification of Homologous Arms:

    • Design primers to amplify ~500-1000 bp upstream and downstream flanking regions of the this compound biosynthesis gene (e.g., ofaA, ofaB, or ofaC).[4]

    • Incorporate restriction sites or use a seamless cloning method (e.g., Gibson assembly) for insertion into the suicide vector.

  • Construction of the Suicide Vector:

    • Clone the amplified upstream and downstream homologous arms into a suicide vector (e.g., pEX18Tc or pT18mobsacB) containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).[9][12]

  • Transformation and Integration:

    • Introduce the constructed vector into the wild-type Pseudomonas strain via conjugation or electroporation.

    • Select for single-crossover mutants (merodiploids) on media containing the appropriate antibiotic.

  • Counter-selection and Mutant Verification:

    • Culture the single-crossover mutants in a medium without antibiotic selection to allow for the second crossover event.

    • Plate the culture on a medium containing a counter-selective agent (e.g., sucrose for sacB-containing vectors) to select for double-crossover events (either wild-type revertants or the desired knockout mutant).

    • Verify the gene deletion in the resulting colonies by PCR using primers flanking the deleted region and/or primers internal to the deleted gene.

In Vitro and In Vivo Biocontrol Assays

Protocol: In Vitro Antifungal Assay [13]

  • Dual Culture Assay:

    • Streak the wild-type Pseudomonas strain and the knockout mutant on one side of a petri dish containing a suitable medium (e.g., Potato Dextrose Agar).

    • Place a mycelial plug of the fungal pathogen at a set distance from the bacterial streak.

    • Incubate the plates and measure the inhibition of fungal growth over time.

  • Microscopic Analysis of Fungal Morphology:

    • Co-incubate the fungal pathogen with purified this compound at various concentrations.

    • Observe changes in hyphal morphology, such as increased branching, under a microscope.[3]

Protocol: In Vivo Biocontrol Assay (e.g., Rice Blast) [6][14][15][16]

  • Plant Growth and Inoculation:

    • Grow rice seedlings under controlled greenhouse conditions.

    • Prepare a spore suspension of Magnaporthe oryzae from a fresh culture.

  • Treatment Application:

    • For direct antagonism assays, mix the M. oryzae spore suspension with either the wild-type Pseudomonas strain, the knockout mutant, or purified this compound at various concentrations.

    • For induced systemic resistance assays, apply the bacterial strains or purified this compound to the soil or as a root drench several days before challenging the plants with the pathogen.

  • Pathogen Challenge and Disease Assessment:

    • Spray-inoculate the rice plants with the prepared M. oryzae spore suspension.

    • Maintain the plants in a high-humidity environment to promote infection.

    • Assess disease severity after a set incubation period by counting the number and size of blast lesions on the leaves.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

OrfamideA_Validation_Workflow cluster_construction Knockout Mutant Construction cluster_assays Biocontrol Assays start Identify this compound Biosynthesis Gene (e.g., ofaA) primers Design Primers for Homologous Arms start->primers pcr Amplify Upstream & Downstream Flanks primers->pcr vector Clone Flanks into Suicide Vector (e.g., pEX18Tc) pcr->vector transform Introduce Vector into Wild-Type Pseudomonas vector->transform select1 Select for Single Crossover (Antibiotic Resistance) transform->select1 select2 Counter-select for Double Crossover (e.g., Sucrose) select1->select2 verify Verify Gene Deletion (PCR & Sequencing) select2->verify mutant This compound Knockout Mutant verify->mutant ko This compound Knockout Mutant wt Wild-Type Pseudomonas invitro In Vitro Assays (Dual Culture, Microscopy) wt->invitro invivo In Vivo Assays (Plant Infection) wt->invivo ko->invitro ko->invivo data Compare Biocontrol Efficacy invitro->data invivo->data

Caption: Experimental workflow for validating the role of this compound.

OrfamideA_ISR_Pathway orfamide This compound receptor PAMP Receptor (Putative) orfamide->receptor Perception at root surface ca_influx Ca²⁺ Influx receptor->ca_influx Early signaling event aba Abscisic Acid (ABA) Signaling ca_influx->aba oswrky4 OsWRKY4 (Transcription Factor) aba->oswrky4 pr1b PR1b Gene Expression oswrky4->pr1b isr Induced Systemic Resistance (ISR) against Cochliobolus miyabeanus pr1b->isr

Caption: this compound-induced systemic resistance pathway in rice.

The presented data and methodologies underscore the importance of this compound in the biocontrol activity of producing Pseudomonas strains. The use of knockout mutants provides unequivocal evidence of its contribution to disease suppression. Further research focusing on the specific molecular interactions between this compound and plant defense signaling components will be crucial for optimizing its application in sustainable agriculture.

References

Orfamide A vs. Sessilin: A Synergistic Alliance in Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of microbial warfare, the cyclic lipopeptides (CLPs) Orfamide A and Sessilin, both produced by the biocontrol agent Pseudomonas sp. CMR12a, represent a compelling case of synergistic interaction against fungal phytopathogens. While this compound exhibits a nuanced, signaling-based mode of action, and Sessilin is implicated in direct antifungal activity, their combined application results in a potent biocontrol efficacy that surpasses their individual capabilities. This guide provides a comparative analysis of this compound and Sessilin, delving into their synergistic effects, underlying mechanisms, and the experimental evidence that substantiates their cooperative role in plant protection.

Performance Comparison: Individual vs. Synergistic Action

Experimental evidence strongly indicates that the biocontrol activity of Pseudomonas sp. CMR12a against certain pathogens, particularly the soil-borne fungus Rhizoctonia solani, is not attributable to this compound or Sessilin alone. Instead, their co-production is essential for effective disease suppression.

FeatureThis compound (Individual)Sessilin (Individual)This compound + Sessilin (Combined)
Biocontrol Efficacy against R. solani Ineffective in suppressing mycelial growth when applied alone.[1]Ineffective in suppressing mycelial growth when applied alone.[1]Significant inhibition of mycelial growth and effective biocontrol of R. solani-induced diseases.[1]
Mechanism of Action Induces systemic resistance (ISR) in plants; interferes with fungal development (e.g., appressorium formation).[2][3][4]Putative direct antifungal activity through membrane disruption (based on structural similarity to tolaasins).[5]Additive and synergistic effects, combining ISR induction with direct antifungal pressure.[1]
Observed Effects Triggers defense-related gene expression in plants; can cause hyphal branching in some fungi at high concentrations.[2][3]Lysis of fungal mycelia has been observed with crude extracts.[5]Strong inhibition of fungal growth and development, leading to disease suppression.[1]

Experimental Protocols

The synergistic biocontrol activity of this compound and Sessilin has been primarily investigated through in vitro antagonism assays and microcosm experiments using mutant strains of Pseudomonas sp. CMR12a.

In Vitro Antagonism Assay: Mycelial Growth Inhibition

This protocol is adapted from methodologies used to assess the antifungal activity of cyclic lipopeptides against Rhizoctonia solani.

  • Fungal Inoculum Preparation: Rhizoctonia solani is cultured on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C. Mycelial plugs (5 mm diameter) are taken from the actively growing edge of the colony for the assay.

  • Assay Plate Preparation: Sterile glass slides are coated with a thin layer of water agar (1.5% w/v) and placed in a humid chamber (e.g., a Petri dish with moist filter paper).

  • Application of Compounds: Solutions of purified this compound, Sessilin, and a combination of both are prepared in a suitable solvent (e.g., methanol or DMSO, with a solvent-only control). A small droplet (e.g., 5-10 µL) of each test solution is applied to the center of the water agar-coated slide.

  • Inoculation and Incubation: A mycelial plug of R. solani is placed adjacent to the applied droplet. The slides are incubated at 25°C for 24-48 hours.

  • Assessment: The inhibition of mycelial growth is observed microscopically. The percentage of growth inhibition can be calculated relative to the control. Morphological changes in the fungal hyphae, such as excessive branching or lysis, are also recorded.

Biocontrol Assay with Pseudomonas sp. CMR12a Mutants

This experimental setup is designed to evaluate the biocontrol efficacy of strains producing only this compound, only Sessilin, or both.

  • Bacterial Strains: Wild-type Pseudomonas sp. CMR12a, a mutant deficient in Sessilin production (producing only this compound), a mutant deficient in this compound production (producing only Sessilin), and a double mutant deficient in both are used.

  • Planting and Inoculation: A susceptible host plant (e.g., bean or Chinese cabbage) is planted in sterile soil. The soil is infested with a known amount of R. solani inoculum.

  • Bacterial Treatment: The different bacterial strains are grown in a suitable broth medium, harvested, and resuspended in a buffer. The plant roots are drenched with the bacterial suspensions.

  • Incubation and Disease Assessment: Plants are grown under controlled conditions favorable for disease development. After a set period (e.g., 14-21 days), disease severity is assessed using a rating scale based on lesion development or plant biomass reduction.

  • Data Analysis: The biocontrol efficacy of each bacterial strain is determined by comparing the disease severity in treated plants to that in untreated, pathogen-inoculated controls.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and Sessilin likely arises from a multi-pronged attack on the pathogen, combining direct antifungal activity with the stimulation of the plant's own defense systems.

Synergistic_Biocontrol cluster_pathogen Rhizoctonia solani cluster_plant Plant Cell cluster_isr Induced Systemic Resistance (ISR) Fungal Pathogen Fungal Pathogen JA/ET Signaling JA/ET Signaling Defense Gene Expression Defense Gene Expression JA/ET Signaling->Defense Gene Expression ABA Signaling ABA Signaling ABA Signaling->Defense Gene Expression Systemic Resistance Systemic Resistance Defense Gene Expression->Systemic Resistance Systemic Resistance->Fungal Pathogen Inhibits This compound This compound This compound->JA/ET Signaling Putative Induction This compound->ABA Signaling Induces Sessilin Sessilin Sessilin->Fungal Pathogen Direct Antagonism (Membrane Disruption)

Synergistic biocontrol mechanism of this compound and Sessilin.

This compound is known to induce systemic resistance (ISR) in plants. Studies in rice have shown that this compound triggers a signaling cascade dependent on abscisic acid (ABA), leading to the expression of defense-related genes like OsWRKY4 and pathogenesis-related protein PR1b.[2] While not definitively shown for this compound in all plant systems, ISR induced by other bacterial lipopeptides commonly involves the jasmonic acid (JA) and ethylene (ET) signaling pathways. It is plausible that this compound also influences these pathways. This induced resistance primes the entire plant for a more robust and rapid defense response upon pathogen attack.

Sessilin, on the other hand, is thought to act more directly on the fungal pathogen. Its structural similarity to tolaasins, which are known to disrupt cell membranes, suggests that Sessilin may possess similar membrane-permeabilizing properties, leading to fungal cell death.[5]

The synergy, therefore, appears to stem from a "one-two punch" strategy. Sessilin directly weakens the pathogen, while this compound fortifies the plant's defenses, creating an environment where the pathogen cannot establish a successful infection.

Conclusion

The synergistic relationship between this compound and Sessilin highlights a sophisticated strategy employed by Pseudomonas sp. CMR12a for effective biocontrol. Understanding this interplay is crucial for the development of robust and sustainable alternatives to chemical fungicides. Future research should focus on elucidating the precise molecular mechanisms of their synergistic action, including the potential for Sessilin to enhance the ISR-inducing activity of this compound, and further quantifying their combined efficacy against a broader range of phytopathogens. This knowledge will be instrumental in harnessing the full potential of these microbial natural products for agricultural applications.

References

Comparative analysis of the surface tension reduction by Orfamide A and its homologs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the surface tension reduction capabilities of the cyclic lipopeptide Orfamide A and its known homologs. While direct comparative quantitative data is limited in publicly available literature, this guide synthesizes available information on their structure-activity relationships and outlines the experimental protocols for their evaluation.

This compound, a cyclic lipopeptide produced by various Pseudomonas species, and its homologs are recognized for their potent biosurfactant properties, which contribute to their roles in microbial motility, biofilm formation, and biocontrol activities.[1][2] These molecules are amphiphilic in nature, consisting of a cyclic peptide head group and a lipid tail, which enables them to reduce surface and interfacial tension. Key homologs of this compound include Orfamide B, D, E, F, and G, with this compound, B, and G being the most studied.[1][2][3][4]

The structural differences between these homologs are subtle yet significant, influencing their physicochemical properties. This compound and Orfamide B, for instance, differ by only a single amino acid in their peptide ring.[1][2][3][4] In contrast, Orfamide B and Orfamide G share the same amino acid sequence but differ in the length of their fatty acid chains.[1][2][3][4] These structural variations are anticipated to directly impact their ability to lower surface tension.

Quantitative Comparison of Surface Tension Reduction

CompoundStructural Difference from this compound/BSurface Tension (mN/m)Critical Micelle Concentration (CMC)
This compound -~35.7 at 10 µg/mLData Not Available
Orfamide B Single amino acid substitutionData Not AvailableData Not Available
Orfamide G Longer fatty acid chain than Orfamide BExpected to be lower than Orfamide BExpected to be lower than Orfamide B

Note: The expected trends for Orfamide G are based on studies of other cyclic lipopeptides, such as surfactin, where a longer lipid tail generally correlates with a greater reduction in surface tension and a lower critical micelle concentration (CMC).

Experimental Protocols

The following is a detailed methodology for the determination of surface tension and critical micelle concentration of cyclic lipopeptides like the orfamides, based on established protocols for similar compounds.

Preparation of Orfamide Solutions
  • Source: this compound and its homologs can be isolated and purified from bacterial cultures (e.g., Pseudomonas protegens) using techniques such as acid precipitation followed by high-performance liquid chromatography (HPLC).

  • Stock Solutions: Prepare a stock solution of each purified orfamide homolog in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Generate a series of aqueous solutions with varying concentrations of each orfamide homolog by diluting the stock solution with deionized water. It is crucial to ensure the final concentration of the organic solvent is minimal and consistent across all samples to avoid influencing surface tension measurements.

Surface Tension Measurement
  • Instrumentation: A tensiometer (e.g., Krüss K6 or similar) equipped with a Wilhelmy plate or a Du Noüy ring is commonly used.

  • Procedure:

    • Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25°C).

    • Pour a defined volume of the orfamide solution into a clean sample vessel.

    • Measure the surface tension of the solution. Ensure the platinum plate or ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

    • Repeat the measurement for each concentration of the orfamide homolog.

    • Perform measurements at a constant temperature, as surface tension is temperature-dependent.

Determination of Critical Micelle Concentration (CMC)
  • Procedure:

    • Plot the surface tension values (in mN/m) as a function of the logarithm of the orfamide concentration.

    • The resulting graph will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

    • The CMC is the concentration at which the surface tension reaches this plateau, indicating the formation of micelles in the solution. This point can be determined by the intersection of the two linear portions of the graph.

Structure-Activity Relationship in Surface Tension Reduction

The following diagram illustrates the expected relationship between the structural modifications of Orfamide homologs and their surface tension reduction capabilities.

G cluster_orfamides Orfamide Homologs cluster_properties Physicochemical Properties Orfamide_A This compound Orfamide_B Orfamide B Orfamide_A->Orfamide_B Amino Acid Substitution ST_Reduction Surface Tension Reduction Orfamide_A->ST_Reduction Effect to be Determined CMC Critical Micelle Concentration Orfamide_A->CMC Effect to be Determined Orfamide_G Orfamide G Orfamide_B->Orfamide_G Increased Fatty Acid Chain Length Orfamide_B->ST_Reduction Effect to be Determined Orfamide_B->CMC Effect to be Determined Orfamide_G->ST_Reduction Expected Increase Orfamide_G->CMC Expected Decrease

Caption: Logical relationship between Orfamide homologs and their expected surface tension properties.

References

Validating the Specificity of Orfamide A's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Orfamide A, a cyclic lipopeptide with selective antifungal properties.[1] Its performance is contextualized against established antifungal agents, fluconazole and amphotericin B, supported by available experimental data. Detailed experimental protocols and visual workflows are included to aid researchers in the validation of its antifungal specificity.

Introduction to this compound

This compound is a cyclic lipopeptide produced by the bacterium Pseudomonas fluorescens.[1] It has demonstrated notable antifungal activity, particularly against various plant-pathogenic fungi.[2][3][4] Its unique mode of action, which includes the lysis of oomycete zoospores and the inhibition of appressorium formation in fungi like Magnaporthe oryzae, sets it apart from many conventional antifungal drugs.[2][3][4] This guide explores the specificity of this compound's activity and provides a framework for its evaluation.

Comparative Antifungal Activity

Direct minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of fungal pathogens is not extensively available in publicly accessible literature, making a direct quantitative comparison with standard antifungals challenging. However, its activity in specific assays provides valuable insights into its potency.

Table 1: Summary of this compound Antifungal Activity

Fungal Species/TargetAssay TypeEffective ConcentrationReference
Phytophthora ramorumZoospore LysisNot specified[5]
Phytophthora porriZoospore Lysis≥ 25 µM[2][6]
Pythium ultimumZoospore Lysis≥ 25 µM[2][6]
Rhizoctonia solaniHyphal Branching Inhibition100 µM[2][6]
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM[2][6]

Table 2: Comparative MIC Ranges of Standard Antifungal Agents

For the purpose of comparison, the following table presents the typical Minimum Inhibitory Concentration (MIC) ranges for fluconazole (an azole) and amphotericin B (a polyene) against a selection of common fungal pathogens.

Fungal SpeciesFluconazole MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans0.25 - 40.125 - 1
Candida glabrata8 - 640.5 - 2
Candida krusei16 - >64 (often intrinsically resistant)0.5 - 4
Cryptococcus neoformans4 - 160.25 - 1
Aspergillus fumigatus>64 (often intrinsically resistant)0.5 - 2
Fusarium solani16 - >642 - 16

Note: MIC values can vary depending on the specific isolate and testing methodology.

Mechanism of Action: A Focus on Membrane Interaction

The primary mechanism of action for many antifungal lipopeptides, including likely this compound, involves interaction with and disruption of the fungal cell membrane.[7][8][9] This interaction can lead to increased membrane permeability, depolarization, and the leakage of essential cellular components, ultimately resulting in cell death.[8] Some lipopeptides are also known to induce apoptosis and the production of reactive oxygen species (ROS).[8]

G cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space Orfamide_A This compound Membrane Lipid Bilayer Orfamide_A->Membrane Interaction & Insertion Sterols Ergosterol Orfamide_A->Sterols Potential Interaction Ion_Leakage Ion Leakage (K+) Membrane->Ion_Leakage Pore Formation & Permeabilization ROS_Production Reactive Oxygen Species (ROS) Production Membrane->ROS_Production Membrane Stress Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Apoptosis Apoptosis ROS_Production->Apoptosis Apoptosis->Cell_Death

Caption: General mechanism of antifungal lipopeptide action.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Zoospore Lysis Assay

This assay is particularly relevant for oomycetes like Phytophthora and Pythium.

Materials:

  • Oomycete culture capable of producing zoospores

  • Sterile, cold distilled water or soil extract solution

  • This compound solutions at various concentrations

  • Microscope slides and a light microscope

Procedure:

  • Zoospore Production: Induce zoospore release from the oomycete culture by washing mycelial mats with sterile, cold water and incubating under appropriate conditions (e.g., light, temperature changes).

  • Assay Setup: Place a drop of the zoospore suspension on a microscope slide.

  • Treatment: Add a small volume of the this compound solution to the zoospore suspension and mix gently.

  • Observation: Observe the zoospores under the microscope continuously or at set time intervals.

  • Data Collection: Record the time to zoospore lysis (cessation of motility and bursting of the cell) at each this compound concentration.

Appressorium Formation Inhibition Assay

This assay is crucial for evaluating activity against fungi that use appressoria for host penetration, such as Magnaporthe oryzae.

Materials:

  • Fungal spores (conidia)

  • Hydrophobic surfaces (e.g., plastic coverslips)

  • This compound solutions at various concentrations

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension: Prepare a spore suspension in sterile water or a minimal nutrient solution.

  • Treatment: Mix the spore suspension with the desired concentrations of this compound.

  • Incubation: Pipette droplets of the treated spore suspension onto the hydrophobic surfaces and incubate in a humid chamber at room temperature for a period sufficient for appressorium formation (typically 8-24 hours).

  • Observation: Using a microscope, count the number of germinated spores that have formed appressoria versus those that have not.

  • Analysis: Calculate the percentage of appressorium formation inhibition for each this compound concentration compared to a no-drug control.

Experimental Workflow for Specificity Validation

A systematic approach is required to validate the antifungal specificity of a novel compound like this compound. The following workflow outlines the key stages.

G Start Novel Antifungal Compound (this compound) In_Vitro_Screening In Vitro Antifungal Susceptibility Testing Start->In_Vitro_Screening Spectrum_Determination Determine Antifungal Spectrum (MICs against diverse fungi) In_Vitro_Screening->Spectrum_Determination Mechanism_of_Action Mechanism of Action Studies Spectrum_Determination->Mechanism_of_Action Cytotoxicity_Assay In Vitro Mammalian Cytotoxicity Assays Spectrum_Determination->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Infection models) Mechanism_of_Action->In_Vivo_Efficacy Decision Specific Antifungal Activity Validated? Mechanism_of_Action->Decision Hemolysis_Assay Hemolysis Assays Cytotoxicity_Assay->Hemolysis_Assay In_Vivo_Toxicity In Vivo Toxicity Studies (e.g., mouse model) Hemolysis_Assay->In_Vivo_Toxicity In_Vivo_Toxicity->In_Vivo_Efficacy In_Vivo_Toxicity->Decision In_Vivo_Efficacy->Decision

Caption: Workflow for validating antifungal specificity.

Conclusion

This compound presents a promising scaffold for the development of novel antifungal agents, particularly due to its potent activity against oomycetes and its ability to inhibit key fungal infection processes. While direct comparative MIC data with standard antifungals is currently limited, the available information on its specific activities and the general mechanism of action of antifungal lipopeptides underscore its potential. The experimental protocols and validation workflow provided in this guide offer a comprehensive framework for researchers to further investigate and confirm the specificity of this compound's antifungal properties, paving the way for its potential application in agriculture or medicine. Further research is warranted to elucidate its precise molecular targets and signaling pathway interactions within fungal cells.

References

Orfamide A: A Potent Biocontrol Agent Challenging Traditional Chemical Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with improved efficacy and safety profiles is a continuous endeavor. Orfamide A, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a promising biocontrol agent with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound's efficacy against traditional chemical fungicides, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound demonstrates significant antifungal and anti-oomycete activity, positioning it as a viable alternative or complementary agent to conventional chemical fungicides. Its primary mode of action involves the rapid lysis of oomycete zoospores, a critical stage in the lifecycle of many devastating plant pathogens. While direct comparative studies using identical efficacy metrics are limited, available data indicates that this compound is effective at micromolar concentrations. In contrast, traditional fungicides like metalaxyl exhibit potent mycelial growth inhibition, but face challenges with the development of resistance. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms to provide a clear comparison for research and development applications.

Quantitative Efficacy: this compound vs. a Conventional Fungicide

To illustrate the comparative efficacy, we present data on this compound's lytic action on oomycete zoospores and the mycelial growth inhibition of a traditional chemical fungicide, metalaxyl, against the common plant pathogen Pythium ultimum.

CompoundPathogenEfficacy MetricConcentrationResultReference
This compound Pythium ultimumZoospore Lysis25 µMLysis within 55-70 seconds[1][2]
50 µMLysis within 55-70 seconds[1][2]
100 µMLysis within 55-70 seconds[1][2]
This compound Phytophthora porriZoospore Lysis25 µMLysis within 55-70 seconds[1][2]
50 µMLysis within 55-70 seconds[1][2]
100 µMLysis within 55-70 seconds[1][2]
Metalaxyl Pythium ultimumMycelial Growth Inhibition (EC50)-<1.0 µg/ml (for sensitive isolates)[3][4]
>100 µg/ml (for resistant isolates)[3][4]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth. A direct comparison of the two compounds is challenging due to the different efficacy metrics. However, the data highlights this compound's rapid action on the motile zoospore stage, while metalaxyl's efficacy is measured by the inhibition of vegetative growth. The emergence of metalaxyl-resistant strains of P. ultimum underscores the need for alternative control agents like this compound.[3][4]

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of action of this compound and traditional chemical fungicides like metalaxyl are crucial for understanding their application and potential for synergistic use.

This compound: This cyclic lipopeptide disrupts the cellular integrity of target organisms. In the case of the green alga Chlamydomonas reinhardtii, this compound triggers a Ca²⁺ signaling cascade, leading to deflagellation. This process is mediated by transient receptor potential (TRP)-type calcium channels. It is hypothesized that a similar mechanism involving membrane disruption and ion influx is responsible for the lysis of oomycete zoospores.

Traditional Chemical Fungicides (e.g., Metalaxyl): Metalaxyl, a phenylamide fungicide, acts systemically by specifically inhibiting ribosomal RNA (rRNA) synthesis in oomycetes.[5] This targeted action disrupts protein synthesis, ultimately leading to the cessation of growth and death of the pathogen.[5]

dot

Signaling_Pathways cluster_OrfamideA This compound Pathway cluster_Metalaxyl Metalaxyl Pathway Orfamide_A This compound TRP_Channels TRP-type Ca²⁺ Channels Orfamide_A->TRP_Channels activates Ca_Influx Ca²⁺ Influx TRP_Channels->Ca_Influx Signaling_Cascade Signaling Cascade Ca_Influx->Signaling_Cascade Zoospore_Lysis Zoospore Lysis Signaling_Cascade->Zoospore_Lysis Metalaxyl Metalaxyl RNA_Polymerase_I rRNA Polymerase I Metalaxyl->RNA_Polymerase_I inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Mycelial_Growth_Inhibition Mycelial Growth Inhibition Protein_Synthesis->Mycelial_Growth_Inhibition

Caption: Comparative signaling pathways of this compound and Metalaxyl.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (EC50 Determination for Mycelial Growth)

This protocol is adapted from studies on fungicide sensitivity.[3][4]

  • Media Preparation: Prepare V8 juice agar medium amended with a series of concentrations of the test compound (e.g., metalaxyl). A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then diluted in the molten agar. Control plates should contain the same concentration of the solvent.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the growing edge of a fresh pathogen culture (e.g., Pythium ultimum) onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the pathogen's growth (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the mycelium at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

dot

EC50_Workflow A Prepare fungicide-amended agar plates B Inoculate with mycelial plugs A->B C Incubate at optimal temperature B->C D Measure radial growth C->D E Calculate percent inhibition D->E F Determine EC50 via dose-response analysis E->F

Caption: Workflow for determining the EC50 of a fungicide.

Zoospore Lysis Assay

This protocol is based on the methodology used to assess the effect of orfamides on oomycete zoospores.[1][2]

  • Zoospore Production: Grow the oomycete pathogen (e.g., Pythium ultimum or Phytophthora porri) on a suitable medium (e.g., V8 agar) to induce sporangia formation. To trigger zoospore release, wash the culture plates with sterile distilled water and incubate at a specific temperature (e.g., 4°C) for a short period, followed by incubation at room temperature.

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound (e.g., this compound) in a suitable buffer or sterile water.

  • Microscopic Observation: On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the test solution.

  • Data Recording: Immediately observe the mixture under a microscope and record the time taken for zoospore lysis to occur. Lysis is characterized by the cessation of movement and the rupture of the zoospore.

  • Controls: Use a buffer or sterile water without the test compound as a negative control to ensure that the zoospores remain motile and intact during the observation period.

dot

Zoospore_Lysis_Workflow A Produce zoospore suspension C Mix zoospores and this compound on a slide A->C B Prepare this compound solutions B->C D Observe under microscope C->D E Record time to lysis D->E

Caption: Workflow for the zoospore lysis assay.

Conclusion and Future Directions

This compound presents a compelling case as a biocontrol agent with a rapid and distinct mode of action against oomycete pathogens. While traditional chemical fungicides like metalaxyl have been effective, the rise of resistance necessitates the development of new solutions. The data presented here, though not from direct head-to-head studies with identical metrics, clearly indicates this compound's potential.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Direct Comparative Studies: Conducting studies that directly compare the EC50 values of this compound and chemical fungicides for both mycelial growth inhibition and zoospore germination would provide a more definitive assessment of their relative potencies.

  • Spectrum of Activity: A broader evaluation of this compound's efficacy against a wider range of fungal and oomycete plant pathogens is needed.

  • Synergistic Effects: Investigating the potential for synergistic or additive effects when this compound is used in combination with reduced concentrations of traditional chemical fungicides could lead to more sustainable and effective disease management strategies.

  • Formulation and Delivery: Research into optimizing the formulation and delivery of this compound to enhance its stability and efficacy in field conditions is crucial for its practical application in agriculture.

The exploration of naturally derived compounds like this compound is a vital frontier in the development of next-generation fungicides that are both effective and environmentally responsible.

References

Validating the Role of Fatty Acid Chain Length in Orfamide A's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest for its diverse biological activities, including antifungal, insecticidal, and algicidal properties.[1] A key structural feature of this compound is its fatty acid tail, and understanding the influence of its chain length on bioactivity is crucial for the development of potent and selective therapeutic agents. This guide provides an objective comparison of this compound's performance with its analogs possessing different fatty acid chain lengths, supported by experimental data.

Comparative Bioactivity Data

The length of the fatty acid chain in orfamide analogs plays a nuanced role in their biological activity. While some studies report equal potency across different chain lengths for certain activities, others reveal significant differences, particularly in algicidal effects.

Table 1: Comparison of Antifungal and Zoospore Lysis Activity of Orfamide Analogs

CompoundFatty Acid Chain LengthTarget OrganismBioactivityEffective ConcentrationReference
This compoundC12 (3-hydroxydodecanoic acid)Magnaporthe oryzaeInhibition of Appressorium FormationNot specified, but active[1][2]
Orfamide BC14 (3-hydroxytetradecanoic acid)Magnaporthe oryzaeInhibition of Appressorium FormationNot specified, but active[1][2]
Orfamide GC16 (3-hydroxyhexadecanoic acid)Magnaporthe oryzaeInhibition of Appressorium FormationNot specified, but active[1][2]
This compoundC12 (3-hydroxydodecanoic acid)Rhizoctonia solaniIncreased Hyphal Branching100 µM[2]
Orfamide BC14 (3-hydroxytetradecanoic acid)Rhizoctonia solaniIncreased Hyphal Branching100 µM[2]
Orfamide GC16 (3-hydroxyhexadecanoic acid)Rhizoctonia solaniIncreased Hyphal Branching100 µM[2]
This compoundC12 (3-hydroxydodecanoic acid)Pythium ultimum & Phytophthora porriZoospore Lysis≥ 25 µM[3]
Orfamide BC14 (3-hydroxytetradecanoic acid)Pythium ultimum & Phytophthora porriZoospore Lysis≥ 25 µM[3]
Orfamide GC16 (3-hydroxyhexadecanoic acid)Pythium ultimum & Phytophthora porriZoospore Lysis≥ 25 µM[3]

Note: One study concluded that this compound, B, and G were "equally active" against the tested fungal and oomycete pathogens.[1][4][2][5] For cyclic lipopeptides in general, it has been observed that longer fatty acid chains (C14-C16) tend to enhance antifungal activity.[6][7][8][9]

Table 2: Effect of Fatty Acid Chain Length on Algicidal Activity against Chlamydomonas reinhardtii

CompoundFatty Acid Chain LengthDeflagellation Rate (%) at 5 µMRelative Ca²⁺ Signal AmplitudeReference
This compound DerivativeC10~20%Lower
This compound (Natural)C12~80%High
This compound DerivativeC14~90%High
This compound DerivativeC16~95%High

Data is estimated from graphical representations in the source.

Table 3: Insecticidal and Cytotoxic Activity of Orfamide Analogs

CompoundFatty Acid Chain LengthTargetBioactivity MetricValueReference
This compoundC12 (3-hydroxydodecanoic acid)Green Peach Aphid (Myzus persicae)LC5034.5 µg/mL[10]
This compoundC12 (3-hydroxydodecanoic acid)Human Ovarian Cancer (OVCAR3)IC5011.44 ± 3.76 µM[11]
Orfamide NC16 (3-hydroxyhexadec-9-enoic acid)Human Ovarian Cancer (OVCAR3)IC5010.50 ± 4.17 µM[11][12][13]
This compoundC12 (3-hydroxydodecanoic acid)Human Melanoma (MDA-MB-435)IC5011.62 ± 3.92 µM[11]
Orfamide NC16 (3-hydroxyhexadec-9-enoic acid)Human Melanoma (MDA-MB-435)IC5011.06 ± 5.00 µM[11][12][13]

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and its analogs is closely linked to their interaction with cellular membranes and the subsequent triggering of signaling cascades. The length of the fatty acid tail is thought to influence the efficiency of membrane insertion and perturbation.

This compound induces rapid deflagellation in the green alga Chlamydomonas reinhardtii by triggering a calcium signaling pathway.[14] This process is mediated by Transient Receptor Potential (TRP) type Ca²⁺ channels.[14]

Orfamide_Algal_Signaling Orfamide This compound (with fatty acid tail) Membrane Algal Cell Membrane Orfamide->Membrane interacts with TRP TRP Ca²⁺ Channels Membrane->TRP activates Ca_influx Ca²⁺ Influx TRP->Ca_influx mediates Signaling Downstream Signaling Cascade Ca_influx->Signaling Deflagellation Deflagellation Signaling->Deflagellation Orfamide_Fungal_Signaling Orfamide This compound (with fatty acid tail) Fungal_Membrane Fungal Cell Membrane Orfamide->Fungal_Membrane inserts into Membrane_Disruption Membrane Perturbation Fungal_Membrane->Membrane_Disruption Ca_Channels Ca²⁺ Channels (putative) Fungal_Membrane->Ca_Channels interacts with Stress_Response Cellular Stress Response Membrane_Disruption->Stress_Response Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Ca_Channels->Ca_Homeostasis Ca_Homeostasis->Stress_Response Growth_Inhibition Fungal Growth Inhibition Stress_Response->Growth_Inhibition SPPS_Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 AA_Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->AA_Coupling Wash1 4. Washing AA_Coupling->Wash1 Repeat 5. Repeat Steps 2-4 for Peptide Elongation Wash1->Repeat Fatty_Acid_Coupling 6. Fatty Acid Coupling Repeat->Fatty_Acid_Coupling Wash2 7. Washing Fatty_Acid_Coupling->Wash2 Cleavage 8. Cleavage from Resin Wash2->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Characterization 10. Characterization (MS, NMR) Purification->Characterization

References

Orfamide A: A Comparative Analysis of Greenhouse and Field Performance in Plant Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Orfamide A's performance in controlling plant pathogens, contrasting its efficacy in controlled greenhouse assays with the limited available data from field trials. This document summarizes quantitative data, details experimental protocols, and presents visual diagrams of relevant biological pathways to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound, a cyclic lipopeptide produced by Pseudomonas species, has demonstrated notable efficacy against a range of plant pathogens in greenhouse and in-vitro settings. However, a significant data gap exists regarding its performance under real-world field conditions. This guide consolidates the available research to facilitate a comparative understanding and to highlight areas for future investigation. While greenhouse assays indicate promising bioactivity, the translation of this efficacy to the field remains largely unquantified.

Data Presentation: Performance in Greenhouse vs. Field Trials

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in controlling key plant diseases. A notable lack of field trial data for this compound is evident.

Table 1: Efficacy Against Rice Blast (Magnaporthe oryzae)
TreatmentSettingDosage/ConcentrationEfficacy MetricResultCitation
This compound (crude extract) GreenhouseNot SpecifiedReduction in blast severity29%[1]
This compound Greenhouse25 µg/ml (soil drench)Reduction in disease severity14% (not statistically significant)[2]
Bacillus subtilis BJ-1 Greenhouse10% culture broth (spray)Reduction in disease index>50%[3]
Bacillus subtilis BJ-1 GreenhouseSeed treatmentReduction in disease>70%[3]
Bacillus subtilis GB519 GreenhouseSprayReduction in disease incidence70.3% (2017), 69.9% (2018), 75.1% (2019)[4]
Bacillus subtilis GB519 FieldSprayBiocontrol efficacy62.1% (2017), 71.6% (2018), 75.6% (2019)[4]
Trichoderma harzianum GreenhouseNot SpecifiedReduction in disease rating27.36%
Tricyclazole (fungicide) GreenhouseNot SpecifiedControl efficacy73.0%[3]
Table 2: Efficacy Against Bean Root Rot (Rhizoctonia solani)
TreatmentSettingDosage/ConcentrationEfficacy MetricResultCitation
This compound, B, and G In vitro100 µMIncreased hyphal branchingEffective[5]
Trichoderma harzianum FieldWheat bran inoculumReduction in diseased plants20%[6]
Trichoderma harzianum GreenhouseNot SpecifiedReduction in disease incidenceUp to 96%[7]
Trichoderma virens-130 In vivoNot SpecifiedEfficacy against R. solani89%[8]
SAAF™ (Carbendazim 12% + Mancozeb 63% WP) Field2 g/kg seed + 2 g/L soil drenchIncidence of pre-emergence damping-off0%
Vitavax® (Carboxin 37.5% + Thiram 37.5% DS) Field2 g/kg seed + 2 g/L soil drenchIncidence of pre-emergence damping-off0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in this guide.

Greenhouse Assay: this compound against Magnaporthe oryzae on Rice
  • Plant Material: Rice plants (species and cultivar may vary by study) grown to the five-leaf stage.

  • Pathogen Inoculum: Magnaporthe oryzae spores are harvested from a suitable culture medium and suspended in a solution (e.g., 0.5% gelatin) to a final concentration of approximately 5 x 10^4 spores/mL.

  • Treatment Application:

    • Co-application: Purified this compound or crude extracts are mixed with the fungal spore suspension immediately before application.

    • Soil Drench (for Induced Systemic Resistance): A solution of this compound is applied to the soil of potted rice seedlings.

  • Inoculation: The spore suspension (with or without this compound) is evenly sprayed onto the rice leaves using an airbrush or sprayer. Control plants are sprayed with a spore suspension containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Incubation: Inoculated plants are maintained in a high-humidity environment (typically >90% RH) at approximately 25-28°C for 6-7 days to allow for disease development.

  • Data Collection: Disease severity is assessed by counting the number of sporulating, susceptible-type lesions on the leaves. Results are often expressed as a percentage of the diseased leaf area or as a relative infection value compared to the control group.

Field Trial: Bacillus subtilis against Magnaporthe oryzae on Rice
  • Experimental Design: Field plots are laid out in a randomized complete block design with multiple replications.

  • Treatment Application: A suspension of Bacillus subtilis (e.g., strain GB519) is applied as a foliar spray at different growth stages of the rice plants. A chemical fungicide and a water-only control are typically included for comparison.

  • Data Collection: Disease incidence and severity are recorded at various time points. The disease index is calculated based on the number and size of lesions. Biocontrol efficacy is calculated relative to the untreated control. Yield data is also collected at the end of the trial.

Field Trial: Trichoderma harzianum against Rhizoctonia solani on Bean
  • Inoculum Preparation: Trichoderma harzianum is cultured on a substrate such as wheat bran to create a solid inoculum.

  • Field Preparation: The experimental field is naturally or artificially infested with Rhizoctonia solani.

  • Treatment Application: The wheat bran preparation of T. harzianum is incorporated into the soil before planting the bean seeds.

  • Data Collection: The percentage of diseased plants is recorded at different time points after planting. Yield data (e.g., green pod yield) is collected at harvest.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to this compound's mode of action.

OrfamideA_Mode_of_Action cluster_direct Direct Antagonism cluster_indirect Induced Systemic Resistance (ISR) This compound This compound Appressorium_formation Appressorium Formation This compound->Appressorium_formation Inhibits M_oryzae_spore Magnaporthe oryzae spore M_oryzae_spore->Appressorium_formation Plant_penetration Plant Penetration Appressorium_formation->Plant_penetration Orfamide A_ISR This compound Plant_defense_pathway Plant Defense Signaling Pathway Orfamide A_ISR->Plant_defense_pathway Triggers Systemic_Resistance Systemic Resistance Plant_defense_pathway->Systemic_Resistance Pathogen_attack Pathogen Attack Systemic_Resistance->Pathogen_attack Reduces Susceptibility Greenhouse_vs_Field_Trial_Workflow cluster_greenhouse Greenhouse Assay cluster_field Field Trial GH_Start Controlled Environment (Temp, Humidity, Light) GH_Inoculation Artificial Inoculation (Defined Pathogen Strain) GH_Start->GH_Inoculation GH_Treatment Precise Application of this compound GH_Inoculation->GH_Treatment GH_Evaluation Disease Assessment (Severity, Incidence) GH_Treatment->GH_Evaluation F_Start Variable Environment (Weather, Soil) GH_Evaluation->F_Start Hypothesis for Field Performance F_Inoculation Natural Infection Pressure (Multiple Pathogen Strains) F_Start->F_Inoculation F_Treatment Practical Application of Biocontrol Agent F_Inoculation->F_Treatment F_Evaluation Disease & Yield Assessment F_Treatment->F_Evaluation

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Orfamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Orfamide A. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a cyclic lipopeptide with notable biological activity, requires careful handling due to its biosurfactant nature and potential effects on cellular membranes. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions are mandatory to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required and recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for general handling.[1] Given that this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or methanol, ensure the chosen gloves are resistant to these chemicals.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving may be appropriate when handling higher concentrations or for extended periods.
Eye Protection Safety glasses or gogglesSafety glasses with side shields are mandatory.[3] In situations with a risk of splashing, such as when preparing stock solutions, safety goggles or a face shield should be worn.[3]
Body Protection Laboratory coatA standard, long-sleeved laboratory coat must be worn at all times to protect skin and personal clothing from accidental spills.[3]
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is not typically necessary for routine handling of small quantities. If creating aerosols is a possibility, conduct the work within a certified chemical fume hood or biological safety cabinet.

Operational Plans

Follow these step-by-step procedures for the safe handling and use of this compound in a laboratory setting.

Preparation of Stock Solutions

This compound is poorly soluble in water and is typically dissolved in organic solvents.

  • Solvents : Common solvents include methanol, ethanol, DMF, and DMSO.[2]

  • Procedure :

    • Weigh the required amount of solid this compound in a chemical fume hood.

    • Add the appropriate solvent to the desired concentration.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term stability.[4]

Experimental Use (Antifungal Assays)

A common application of this compound is in antifungal research.

  • Example Assay : Inhibition of Magnaporthe oryzae appressoria formation.[5][6]

  • Procedure :

    • Prepare a spore suspension of the target fungus.

    • Add this compound stock solution to the spore suspension to achieve the desired final concentration (e.g., 50 μM).[4][5]

    • Incubate the treated spores under appropriate conditions.

    • Observe and quantify the inhibition of appressoria formation using microscopy.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, lab coat, eye protection).

    • Gently sweep the solid material into a labeled waste container. Avoid generating dust.

    • Wipe the spill area with a damp cloth or paper towel.

    • Dispose of all cleanup materials as chemical waste.

  • Small Spills (Solution) :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all cleanup materials as chemical waste.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Segregation
  • Solid this compound : Dispose of expired or unused solid this compound in a clearly labeled hazardous waste container.

  • Solutions : Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials : All materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels, and culture plates) should be disposed of as solid chemical waste.

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid this compound D Labeled Solid Chemical Waste Container A->D B This compound Solutions E Labeled Liquid Chemical Waste Container B->E C Contaminated Labware C->D F EHS Pickup and Disposal D->F E->F

Workflow for the disposal of this compound waste.

Mechanism of Action: Fungal Membrane Disruption

This compound, as a cyclic lipopeptide, exhibits antifungal properties primarily by interacting with and disrupting the fungal cell membrane. This interaction can lead to a cascade of events culminating in cell death.

G cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Membrane Perturbation Membrane->Disruption Orfamide This compound Interaction Insertion into Membrane Orfamide->Interaction Hydrophobic interaction Interaction->Membrane Lysis Cell Lysis and Death Disruption->Lysis Appressorium Inhibition of Appressorium Formation Disruption->Appressorium

Proposed mechanism of this compound's antifungal activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.